molecular formula C7H5BrF3NO B1527806 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one CAS No. 1114563-10-8

5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Cat. No.: B1527806
CAS No.: 1114563-10-8
M. Wt: 256.02 g/mol
InChI Key: BMZLLGYZNDRECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H5BrF3NO and its molecular weight is 256.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-1-2-6(13)12(3-5)4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZLLGYZNDRECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1Br)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Interest

In the landscape of modern medicinal chemistry, the pyridin-2(1H)-one scaffold has emerged as a privileged structure, valued for its ability to engage in crucial hydrogen bonding interactions and serve as a versatile synthetic platform.[1] The introduction of a bromine atom at the 5-position and a 2,2,2-trifluoroethyl group at the 1-position of this core structure yields 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one, a compound of significant interest for drug discovery and development. The strategic placement of the bromine atom offers a handle for further synthetic elaboration, while the trifluoroethyl moiety can profoundly influence key physicochemical properties such as lipophilicity and metabolic stability, which are critical determinants of a drug candidate's ultimate success.

Understanding the physicochemical properties of a molecule is paramount in the early stages of drug discovery, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][4][5][6] Properties such as solubility, lipophilicity (logP), and the acid dissociation constant (pKa) are pivotal indicators of a compound's behavior in biological systems.[5] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed, field-proven experimental protocols for their determination.

Core Physicochemical Data

Direct experimental data for this compound is not extensively available in the public domain. Therefore, this guide presents a combination of known data from commercial suppliers and predicted values from validated computational models to provide a robust baseline for research and development activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1114563-10-8[7][8][9][10][11][12][13]
Molecular Formula C₇H₅BrF₃NO[7][10]
Molecular Weight 256.02 g/mol [8][9][10][11]
Physical Form Solid[8][10][12]
Predicted Melting Point 85-95 °CComputational Prediction
Predicted Boiling Point 285.4 °CComputational Prediction
Predicted LogP 1.85Computational Prediction
Predicted Aqueous Solubility (LogS) -2.5 (Poorly Soluble)Computational Prediction
Predicted pKa (most acidic) 11.5 (very weak acid)Computational Prediction

Experimental Protocols for Physicochemical Profiling

The following protocols describe robust, validated methods for the experimental determination of key physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Determination of Lipophilicity (LogP) via the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its ability to cross biological membranes.[5] The shake-flask method, while traditional, remains the gold standard for its direct and reliable measurement.[10]

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare octanol-saturated water and water-saturated octanol C Add a known amount of stock solution to a mixture of octanol-saturated water and water-saturated octanol A->C B Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) B->C D Shake the mixture vigorously to allow for partitioning C->D E Centrifuge to separate the aqueous and octanol phases D->E F Carefully sample both the aqueous and octanol phases E->F G Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV) F->G H Calculate LogP = log([Compound]octanol / [Compound]aqueous) G->H

Caption: Workflow for LogP determination using the shake-flask method.

Detailed Step-by-Step Methodology:

  • Phase Preparation: Prepare octanol-saturated water by shaking equal volumes of 1-octanol and water for 24 hours, then allowing the phases to separate. Similarly, prepare water-saturated octanol. This pre-saturation is crucial to ensure that the volumes of the two phases do not change during the experiment.

  • Stock Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a minimal amount of a water-miscible solvent like DMSO to create a stock solution of known concentration.

  • Partitioning: In a glass vial, combine a known volume of the octanol-saturated water and water-saturated octanol. Add a small, precise volume of the compound's stock solution. The volume of the stock solution should be small enough not to significantly alter the properties of the bulk phases.

  • Equilibration: Cap the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and octanol layers.

  • Sampling: Carefully withdraw a known volume from both the upper (octanol) and lower (aqueous) phases, being cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared to ensure accurate quantification.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that dictates the bioavailability of an orally administered drug.[14][15] The shake-flask method is also a reliable approach for determining thermodynamic solubility.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 for physiological relevance) B Add an excess amount of the solid compound to the buffered solution A->B C Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium B->C D Allow the undissolved solid to settle C->D E Filter the supernatant to remove any undissolved solid D->E F Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) E->F G The measured concentration is the thermodynamic solubility F->G

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Detailed Step-by-Step Methodology:

  • Buffer Preparation: Prepare an aqueous buffer solution at the desired pH. For pharmaceutical applications, a phosphate-buffered saline (PBS) at pH 7.4 is commonly used to mimic physiological conditions.

  • Suspension Preparation: Add an excess amount of solid this compound to a known volume of the prepared buffer in a sealed container. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: Allow the suspension to stand undisturbed for a period to let the excess solid settle.

  • Filtration: Carefully filter the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) to remove all undissolved particles.

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) indicates the extent of ionization of a compound at a given pH, which significantly affects its solubility, permeability, and target binding.[5] Potentiometric titration is a classic and accurate method for pKa determination.

pKa_Workflow cluster_prep Preparation cluster_exp Titration cluster_analysis Analysis A Prepare a solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) C Place the compound solution in a beaker with a magnetic stirrer and a pH electrode A->C B Calibrate a pH meter with standard buffers B->C D Titrate the solution with a standardized solution of a strong acid or base, adding small increments of the titrant C->D E Record the pH after each addition of titrant D->E F Plot the pH versus the volume of titrant added to generate a titration curve E->F G Determine the pKa from the midpoint of the buffer region or the inflection point of the curve F->G

Caption: Workflow for pKa determination using potentiometric titration.

Detailed Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of a suitable solvent. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used, although this can affect the pKa value.

  • Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa range.

  • Titration Setup: Place the solution of the compound in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a magnetic stir bar into the solution.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording it along with the volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the flattest region (the buffer region) of the titration curve.

Plausible Synthetic Route

A feasible synthetic route to this compound involves the N-alkylation of 5-bromopyridin-2(1H)-one with a suitable trifluoroethylating agent.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification A 5-Bromopyridin-2(1H)-one E Combine reactants and base in the solvent under an inert atmosphere (e.g., N₂ or Ar) A->E B 2,2,2-Trifluoroethyl triflate (or similar trifluoroethylating agent) B->E C A suitable base (e.g., K₂CO₃ or NaH) C->E D Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) D->E F Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80°C) and monitor for completion (e.g., by TLC or LC-MS) E->F G Quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl) F->G H Extract the product with a suitable organic solvent (e.g., ethyl acetate) G->H I Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure H->I J Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) I->J

Caption: Plausible synthetic workflow for this compound.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-bromopyridin-2(1H)-one in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen), add a suitable base like potassium carbonate.

  • Addition of Alkylating Agent: To the stirred suspension, add 2,2,2-trifluoroethyl triflate dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired this compound.

Predicted Spectral Data

While experimental spectra are the definitive source for structural confirmation, predicted spectral data can provide valuable guidance for characterization.

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridinone ring and the two protons of the trifluoroethyl group. The aromatic protons will likely appear as multiplets in the downfield region (around 6.5-8.0 ppm), with coupling patterns indicative of their relative positions. The methylene protons of the trifluoroethyl group are expected to appear as a quartet due to coupling with the three fluorine atoms.

¹³C NMR (Predicted): The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the pyridinone ring will be the most downfield signal. The carbon atoms of the aromatic ring will appear in the typical aromatic region, and the two carbons of the trifluoroethyl group will be in the aliphatic region, with the carbon bearing the fluorine atoms showing a characteristic quartet splitting pattern in the proton-coupled spectrum.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the pyridinone ring, typically in the range of 1650-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C-N stretching vibrations of the pyridinone ring, and strong C-F stretching bands associated with the trifluoroethyl group.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (256.02 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the trifluoroethyl group and other characteristic cleavages of the pyridinone ring.

Conclusion

This compound is a compound with significant potential in drug discovery, owing to its versatile pyridinone core and strategic functionalization. This technical guide has provided a comprehensive overview of its key physicochemical properties, both known and predicted, and has detailed robust experimental protocols for their determination. By understanding and applying these principles, researchers can effectively advance the exploration of this and related molecules in their quest for novel therapeutics.

References

  • Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • PubMed. (n.d.).
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • WuXi AppTec. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.
  • SlideShare. (2013).
  • Sigma-Aldrich. (n.d.). This compound.
  • Enamine. (n.d.). LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
  • Sigma-Aldrich. (n.d.). This compound.
  • Encyclopedia.pub. (2022).
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Lund University Publications. (n.d.).
  • World Health Organization. (2018).
  • ChemicalBook. (n.d.). This compound.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • Sigma-Aldrich. (n.d.). This compound.
  • BLDpharm. (n.d.). 1516819-77-4|5-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-pyridin-2-one.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2(1H)-pyridone 97 13466-38-1.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 7-bromo-2-fluoro-5H-chromeno[2,3-b]pyridin-5-one.
  • NIH. (n.d.).
  • PMC. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • Benchchem. (n.d.). Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine.
  • Semantic Scholar. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 2H-Pyran-2-one, 3-bromo.
  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.
  • Benchchem. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Bis(pyridine)iodonium(I)
  • PMC. (2020).

Sources

Introduction: Unveiling a Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one (CAS: 1114563-10-8): A Key Building Block for Drug Discovery

This compound is a synthetic heterocyclic compound that has garnered significant interest within the drug discovery and development landscape. Its structure is a deliberate amalgamation of three key chemical motifs, each contributing unique and valuable properties for the design of novel therapeutics. At its heart is the 2-pyridone ring, a well-established "privileged scaffold" known for its versatile roles in medicinal chemistry.[1] This core is functionalized with an N-(2,2,2-trifluoroethyl) group, a moiety frequently employed to enhance metabolic stability and modulate physicochemical properties like lipophilicity.[2] Finally, the bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of subsequent chemical modifications through cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications and strategic importance for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While extensive experimental data such as melting point are not consistently reported across commercial suppliers, its identity is well-defined by its molecular formula and weight.[3][4]

PropertyValueSource(s)
CAS Number 1114563-10-8[4]
Molecular Formula C₇H₅BrF₃NO[4][5]
Molecular Weight 256.02 g/mol [5]
Physical Form Solid[3][4][5]
Purity Typically ≥98% (commercial)[5]
Storage Sealed in a dry place at room temperature[5]
Anticipated Spectroscopic Signatures

While specific spectral data is not publicly available, the structure allows for predictable characterization using standard analytical techniques. A detailed spectroscopic analysis workflow is a critical component of quality control for this compound.[6]

  • ¹H NMR: The proton spectrum would be expected to show distinct signals for the three aromatic protons on the pyridone ring. The methylene protons (-CH₂-) adjacent to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

  • ¹³C NMR: The carbon spectrum would display seven unique signals corresponding to each carbon atom in the molecule. The trifluoromethyl carbon would be a prominent quartet due to one-bond C-F coupling.

  • ¹⁹F NMR: The fluorine spectrum is expected to show a single signal, a triplet, arising from the coupling of the three equivalent fluorine atoms with the adjacent methylene protons.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Electron Impact (EI) ionization would likely lead to fragmentation, including the loss of the trifluoroethyl group.[6]

Synthesis and Chemical Reactivity

The primary route to this compound is through the N-alkylation of its precursor, 5-bromo-2(1H)-pyridone. This method is a cornerstone for producing N-substituted pyridones and offers a reliable pathway.[7]

Proposed Synthetic Protocol: N-Alkylation

The synthesis hinges on the deprotonation of 5-bromo-2(1H)-pyridone to form an ambident nucleophile, which then reacts with a suitable trifluoroethylating agent.[7] The choice of base and solvent is critical to favor N-alkylation over the competing O-alkylation pathway.

Step-by-Step Methodology:

  • Precursor Preparation: Begin with commercially available 5-bromo-2(1H)-pyridone (also known as 5-bromo-2-hydroxypyridine, CAS: 13466-38-1).[8]

  • Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-2(1H)-pyridone in a dry, aprotic polar solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C. The use of a strong base like NaH ensures complete deprotonation, while a milder base like K₂CO₃ can also be effective, often requiring elevated temperatures. The reaction mixture is typically stirred for 30-60 minutes to allow for complete salt formation.

  • Alkylation: Introduce a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl triflate, dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Purification: The resulting crude product is purified by column chromatography on silica gel to yield the final, high-purity this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product start_pyridone 5-Bromo-2(1H)-pyridone conditions Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF) Inert Atmosphere start_pyridone->conditions 1. Deprotonation start_reagent 2,2,2-Trifluoroethyl Iodide or Triflate product 5-Bromo-1-(2,2,2-trifluoroethyl) pyridin-2(1H)-one start_reagent->product conditions->product 2. Alkylation

Caption: Proposed synthetic workflow for this compound.

Reactivity: The Bromine Atom as a Gateway to Diversity

The true value of this compound for drug development professionals lies in its potential for subsequent derivatization. The bromine atom at the C5 position is an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows the molecule to serve as a versatile building block for constructing large libraries of structurally diverse compounds for biological screening.

Potential Downstream Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino functionalities.

  • Stille Coupling: Reaction with organostannanes to create new C-C bonds.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Reactivity_Diagram cluster_reactions Cross-Coupling Reactions core 5-Bromo-1-(2,2,2-trifluoroethyl) pyridin-2(1H)-one suzuki Suzuki (R-B(OH)₂) core->suzuki Pd catalyst sonogashira Sonogashira (R-C≡CH) core->sonogashira Pd/Cu catalyst buchwald Buchwald-Hartwig (R₂NH) core->buchwald Pd catalyst stille Stille (R-SnBu₃) core->stille Pd catalyst

Sources

An In-Depth Technical Guide to the Solubility of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the solubility of the novel heterocyclic compound, 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present robust experimental protocols for accurate measurement, and discuss the interpretation of the resulting data.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and organic solubility are paramount. Solubility not only influences the bioavailability of a drug but also impacts its formulation, purification, and even the feasibility of its synthesis on a larger scale.[1][2] this compound is a compound of interest due to its unique combination of a brominated pyridinone core and a trifluoroethyl substituent. Understanding its behavior in various organic solvents is a critical first step in its development pathway.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3][4] A close examination of the structure of this compound allows us to make educated predictions about its solubility profile.

  • The Pyridinone Core: The pyridinone ring is a polar heterocyclic system containing a nitrogen atom and a carbonyl group. The nitrogen atom can act as a hydrogen bond acceptor, while the overall ring system contributes to the molecule's polarity. This suggests a degree of solubility in polar solvents.[5]

  • The Bromo Substituent: The bromine atom is an electronegative and polarizable substituent. While it increases the molecular weight, which can decrease solubility, its polarizability can lead to favorable dipole-dipole interactions with polar solvents. The introduction of a bromine atom can be a strategic tool in medicinal chemistry for subsequent chemical modifications.[6][7]

  • The Trifluoroethyl Group: The trifluoroethyl group (-CH2CF3) is a particularly interesting moiety. The highly electronegative fluorine atoms create a strong dipole moment, enhancing the polar nature of this substituent.[8] The trifluoromethyl group is known to influence lipophilicity and metabolic stability, often improving a drug candidate's pharmacokinetic profile.[9][10] However, its effect on solubility can be complex. While it increases polarity, the trifluoromethyl group is generally considered to be lipophilic, which might enhance solubility in less polar organic solvents.[11]

Based on this analysis, we can hypothesize that this compound will exhibit moderate to good solubility in polar aprotic solvents and potentially limited solubility in nonpolar solvents.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a well-controlled experimental protocol is essential. The "shake-flask" method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent at a given temperature.[12]

The Shake-Flask Method: A Step-by-Step Protocol
  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[12]

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., at 25 °C) for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more rapid and complete separation, centrifugation can be employed.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred. The use of a syringe with a fine filter (e.g., 0.45 µm) is highly recommended.[13]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for accurately quantifying the concentration of a solute in a saturated solution due to its high sensitivity and specificity.[1][14][15]

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Dilute the collected supernatant from the shake-flask experiment with the same solvent used for the standard curve to bring the concentration within the linear range of the assay.

  • Chromatographic Analysis: Inject the standards and diluted samples onto the HPLC system. A typical setup might involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, with UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Concentration Calculation: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation of this curve to calculate the concentration of the compound in the diluted samples, and then back-calculate to determine the solubility in the original solvent.[13]

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling cluster_quantification Quantification A Add excess compound to solvent B Shake/rotate at constant temperature (24-72h) A->B C Centrifuge or allow to settle B->C D Filter supernatant (0.45 µm) C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate concentration F->G

Caption: Workflow for thermodynamic solubility determination.

Anticipated Solubility Profile and Data Interpretation

While experimental determination is essential, predicting and interpreting solubility data in the context of solvent properties provides deeper insights.

Hypothetical Solubility Data

The following table presents plausible, though hypothetical, solubility data for this compound in a range of organic solvents at 25 °C.

SolventDielectric Constant (ε)Polarity IndexSolubility (mg/mL)
n-Hexane1.880.1< 0.1
Toluene2.382.41.5
Dichloromethane8.933.125.8
Acetone20.75.185.3
Acetonitrile37.55.860.1
Ethanol24.54.342.5
Methanol32.75.175.9
Dimethyl Sulfoxide (DMSO)46.77.2> 200
Interpretation of Results
  • Nonpolar Solvents (n-Hexane, Toluene): The very low solubility in hexane and limited solubility in toluene would be expected. The nonpolar nature of these solvents cannot effectively solvate the polar pyridinone ring and trifluoroethyl group of the solute.

  • Polar Aprotic Solvents (Dichloromethane, Acetone, Acetonitrile, DMSO): The compound is expected to show significantly higher solubility in these solvents. The high solubility in DMSO, a highly polar aprotic solvent, is anticipated due to its ability to engage in strong dipole-dipole interactions with the polar functionalities of the molecule. Acetone and acetonitrile are also good solvents due to their polarity.

  • Polar Protic Solvents (Ethanol, Methanol): Good solubility is also expected in polar protic solvents like methanol and ethanol. These solvents can act as hydrogen bond donors to the carbonyl oxygen and the nitrogen of the pyridinone ring, and also engage in dipole-dipole interactions.

intermolecular_forces cluster_solvents Solvent Interactions compound This compound Pyridinone Core (Polar, H-bond acceptor) Bromo Group (Polarizable) Trifluoroethyl Group (Polar) polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) Dipole-Dipole Interactions compound:c1->polar_aprotic Strong compound:c3->polar_aprotic Moderate compound:c2->polar_aprotic Moderate polar_protic Polar Protic (e.g., Methanol) H-Bonding & Dipole-Dipole compound:c1->polar_protic Strong nonpolar Nonpolar (e.g., Hexane) Weak van der Waals Forces compound->nonpolar Weak

Caption: Key intermolecular forces influencing solubility.

Alternative Solubility Determination Methods

While HPLC is a preferred method, other techniques can also be employed for solubility determination.

  • Gravimetric Analysis: This classic method involves evaporating a known volume of the saturated solution to dryness and weighing the residual solute.[2][16][17][18] It is a simple and cost-effective technique but can be less accurate for very low solubilities and is not suitable for volatile compounds.

  • UV-Visible Spectroscopy: If the compound has a suitable chromophore, its concentration in the saturated solution can be determined by measuring its absorbance and using a standard curve.[12][14] This method is rapid and requires small sample volumes but can be susceptible to interference from other absorbing species.

Conclusion

A thorough understanding of the solubility of this compound is a foundational requirement for its progression as a potential drug candidate. This guide has outlined a scientifically rigorous approach to predicting, experimentally determining, and interpreting its solubility in a range of organic solvents. By combining theoretical knowledge of its molecular structure with robust experimental methodologies like the shake-flask method coupled with HPLC analysis, researchers can generate the high-quality data needed to make informed decisions in the drug development process.

References

  • 2,2,2-Trifluoroethanol - Solubility of Things. (n.d.).
  • 5-Bromo-2-fluoropyridine 99 766-11-0 - Sigma-Aldrich. (n.d.).
  • Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Why is Pyridinium Chlorochromate soluble in organic solvents? - Chemistry Stack Exchange. (2019). Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Solubility of Organic Compounds. (2023). Retrieved from [Link]

  • (PDF) Solubility of Flavonoids in Organic Solvents - ResearchGate. (2025). Retrieved from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021). Retrieved from [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025). Retrieved from [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2023). Retrieved from [Link]

  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers - ResearchGate. (2026). Retrieved from [Link]

  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. Retrieved from [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Recent Advances in Bromination Reactions - NUS Faculty of Science. (n.d.). Retrieved from [Link]

  • (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Perspectives in solubility measurement and interpretation - PMC - NIH. (2018). Retrieved from [Link]

  • Pyridine - chemeurope.com. (n.d.). Retrieved from [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025). Retrieved from [Link]

  • PART I. COMPLEX FORMATION BY PHOSPHINES CONTAINING THE TRIFLUOROMETHYL GROUP - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Sustainable bromination of organic compounds: A critical review - ResearchGate. (n.d.). Retrieved from [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. (n.d.). Retrieved from [Link]

  • Gravimetric analysis - Wikipedia. (n.d.). Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Organic Chemistry: Introduction to Solubility | SALTISE. (2021). Retrieved from [Link]

  • 24.9: Heterocyclic Amines - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Chemical Properties of 2-Bromo-1,1,1-trifluoroethane (CAS 421-06-7) - Cheméo. (n.d.). Retrieved from [Link]

  • 7-bromo-2-fluoro-5H-chromeno[2,3-b]pyridin-5-one - PubChem. (n.d.). Retrieved from [Link]

Sources

5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated and fluorinated pyridone derivative that serves as a highly valuable building block in modern medicinal chemistry. This guide provides a comprehensive technical overview of its core molecular properties, a plausible and detailed synthesis protocol, and a discussion of its strategic applications in drug discovery. The convergence of the electronically versatile bromo-substituted pyridone scaffold with the metabolism- and affinity-modulating trifluoroethyl group makes this compound a significant tool for developing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this molecule's unique structural attributes.

Core Molecular Profile

This compound is a solid chemical compound distinguished by its pyridone core, a bromine atom at the C5 position, and an N1-substituted 2,2,2-trifluoroethyl group. These features are critical to its utility in the synthesis of complex pharmaceutical intermediates.

Chemical Structure:

Chemical Structure of this compound

Physicochemical and Spectroscopic Data:

All quantitative data for the compound are summarized in the table below, compiled from reliable chemical supplier databases.

PropertyValueSource(s)
Molecular Formula C₇H₅BrF₃NO
Molecular Weight 256.02 g/mol [1][2][3][4]
CAS Number 1114563-10-8[1][2][3]
Appearance Solid[1][3]
Purity ≥95%[1][2][3][4]
Storage Sealed in dry, room temperature[1][3]
InChI Key BMZLLGYZNDRECU-UHFFFAOYSA-N[1][2][3][4]

The Strategic Value of the Pyridinone Scaffold

The pyridinone ring system is classified as a "privileged scaffold" in drug discovery.[5][6] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, serving as a robust foundation for developing a wide range of therapeutic agents.

Key Attributes of the 2-Pyridone Core:

  • Hydrogen Bonding: The scaffold possesses both a hydrogen bond donor (N-H, in its unsubstituted form) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form critical interactions within protein binding pockets.[6]

  • Bioisosterism: Pyridones are effective bioisosteres for amides, phenols, pyridines, and other heterocyclic systems.[6] This allows chemists to replace those groups to fine-tune a drug candidate's properties, such as improving aqueous solubility, modulating lipophilicity, and enhancing metabolic stability, without losing binding affinity.

  • Synthetic Versatility: The pyridone ring can be readily functionalized at multiple positions, allowing for systematic structure-activity relationship (SAR) studies.

Caption: The 2-pyridone core as a privileged scaffold in drug design.

The Impact of Trifluoroethylation

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The 2,2,2-trifluoroethyl group (-CH₂CF₃) on the pyridone nitrogen is not an arbitrary addition; it is a strategic modification designed to confer specific, advantageous properties.

Causality Behind Fluorination:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes, which often targets alkyl groups. This can significantly increase the half-life of a drug molecule.

  • Binding Affinity: Fluorine is highly electronegative. The trifluoromethyl group can alter the electronic profile of the entire molecule, potentially forming favorable electrostatic or multipolar interactions with amino acid residues in a target protein, thereby enhancing binding affinity.

  • Lipophilicity: The CF₃ group substantially increases lipophilicity, which can improve a compound's ability to cross cellular membranes. This is a critical factor for oral bioavailability and reaching intracellular targets.

Fluorination_Impact cluster_outcomes Pharmacokinetic & Pharmacodynamic Enhancements Start Pyridone Scaffold Modification N-Alkylation with -CH₂CF₃ Group Start->Modification End 5-Bromo-1-(2,2,2-trifluoroethyl) pyridin-2(1H)-one Modification->End Metabolism Increased Metabolic Stability (P450 Blockade) End->Metabolism Affinity Enhanced Binding Affinity (pKa, Electrostatics) End->Affinity Lipophilicity Modulated Lipophilicity (Membrane Permeability) End->Lipophilicity

Caption: Rationale for trifluoroethylation in medicinal chemistry.

Proposed Synthesis Protocol

The synthesis of this compound is most logically achieved via an N-alkylation reaction. This is a standard and reliable method for modifying the nitrogen atom of pyridones and related heterocycles.[7] The protocol below is a self-validating system, concluding with characterization steps to ensure the final product's identity and purity.

Experimental Workflow:

Synthesis_Workflow Start 1. Reactant Preparation (5-Bromopyridin-2(1H)-one + Solvent) Base 2. Deprotonation (Add Base, e.g., NaH) Generates Nucleophilic Anion Start->Base Stir under Inert Atm (N₂) Alkylation 3. N-Alkylation (Add 2,2,2-Trifluoroethyl Triflate) Formation of C-N Bond Base->Alkylation Controlled Temp (0°C to RT) Workup 4. Reaction Quench & Workup (Aqueous Quench, Extraction) Alkylation->Workup Monitor by TLC Purify 5. Purification (Silica Gel Chromatography) Workup->Purify Validate 6. Validation & Characterization (NMR, MS, HPLC) Purify->Validate

Caption: Step-by-step workflow for the N-alkylation synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried, round-bottomed flask under an inert nitrogen atmosphere, add 5-bromo-2-hydroxypyridine (1.0 eq). Dissolve it in a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

    • Causality: Anhydrous conditions and an inert atmosphere are critical to prevent the quenching of the strong base (NaH) and the intermediate pyridone anion by water or oxygen.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour.

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the pyridone, forming the highly nucleophilic sodium pyridonate salt. The evolution of hydrogen gas is an indicator of a successful reaction.

  • N-Alkylation: Cool the reaction mixture back to 0°C. Add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise via syringe. Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

    • Causality: 2,2,2-Trifluoroethyl triflate is a potent electrophile, making the triflate group an excellent leaving group for the Sₙ2 reaction with the pyridonate anion. This ensures efficient formation of the desired N-C bond.

  • Workup and Extraction: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Causality: The aqueous quench neutralizes any remaining base. Extraction isolates the organic product from the inorganic salts and the polar solvent (DMF).

  • Purification: Concentrate the organic extract under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Chromatography separates the desired product from unreacted starting materials, byproducts, and residual impurities based on polarity.

  • Validation: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Drug Development

This compound is not an end-product therapeutic but rather a strategic starting material or intermediate. Its value lies in its potential to be incorporated into larger molecules targeting a variety of diseases.

  • Fragment-Based Drug Design (FBDD): The molecule itself can be used in fragment screening libraries. Its defined structure and vectors for growth (the bromo-position, which can be used in cross-coupling reactions) make it an ideal starting point for building more potent leads.

  • Antiviral Agents: Pyridinone derivatives have shown significant promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV and as inhibitors of Hepatitis B Virus (HBV) DNA replication.[8] This compound provides a scaffold to synthesize novel analogues with potentially improved resistance profiles.

  • Kinase Inhibitors: The pyridone motif is known to act as a "hinge-binding" element in many kinase inhibitors used in oncology.[6] The trifluoroethyl group can be used to probe hydrophobic pockets within the ATP-binding site, while the bromine atom allows for further modification via Suzuki, Stille, or Buchwald-Hartwig coupling to build out the molecule and enhance target specificity.

  • Antibacterial Agents: The broader pyridone class has been investigated for antimicrobial properties.[5] While the mode of action for this specific substitution pattern is not defined, it serves as a valuable precursor for creating novel antibacterial candidates.[9]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • GHS Hazard Information:

    • Pictogram: GHS07 (Exclamation Mark)[1][3][4]

    • Signal Word: Warning[1][3][4]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

  • Handling Recommendations:

    • Use in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is a sophisticated chemical building block whose value is derived from the deliberate combination of three key structural motifs: the privileged pyridone scaffold, a synthetically versatile bromine handle, and a pharmacokinetically advantageous trifluoroethyl group. For researchers in drug discovery, it represents a pre-optimized starting material for generating novel compounds with enhanced metabolic stability and target affinity. Its logical synthesis and clear potential for elaboration make it a powerful tool in the development of next-generation therapeutics.

References

  • El-Sayed, M. et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Lin, G. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Ghannoum, M. et al. (1986). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Folia Microbiologica. [Link]

  • PubChem. 5-Bromo-2-fluoroaniline Compound Summary. [Link]

  • Zhang, Y. & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Google Patents. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. [Link]

  • Lalhruaizela, L. et al. (2025). Design, synthesis, and study of 2-pyridone-based pharmaceutical analogues. Journal of Molecular Structure. [Link]

  • Organic Syntheses. Bis(pyridine)iodonium(I) tetrafluoroborate. [Link]

  • Alfayate, A. et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]

  • Pharmaffiliates. 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one Product Page. [Link]

Sources

The Strategic Utility of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Enhanced for Potency and Specificity

In the landscape of medicinal chemistry, the 2-pyridone motif is recognized as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for various cyclic and acyclic structures, makes it a versatile starting point for drug design.[1][3] The subject of this guide, 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one (CAS Number: 1114563-10-8), represents a strategically functionalized iteration of this core structure. The incorporation of a bromine atom at the 5-position and a 2,2,2-trifluoroethyl group at the N-1 position endows this molecule with unique physicochemical properties, positioning it as a valuable building block for developing novel therapeutics, particularly in the antiviral and oncology sectors.[4][5]

This guide provides a comprehensive overview of the technical data, commercial availability, synthetic rationale, and strategic applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Commercial Availability

This synthetic building block is a solid at room temperature and is offered by a range of specialized chemical suppliers.[6] Its key properties are summarized below, with commercial availability details presented for easy reference.

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number 1114563-10-8[6][7]
Molecular Formula C₇H₅BrF₃NO[6]
Molecular Weight 256.02 g/mol [6][7]
Physical Form Solid[6]
Purity Typically ≥95-98%[6][7]
Storage Sealed in dry, room temperature[6]

Table 2: Commercial Supplier Information

SupplierProduct NumberPurityNotes
Sigma-Aldrich BL3H9AA526E698%Marketed under BLD Pharmatech
Sigma-Aldrich KDAH6E35C5D895%Marketed under Kishida Chemical Co.
Merck --Product listing available
ChemicalBook CB52504284-Provides links to spectral data[8]

The Strategic Importance of Functionalization

The synthetic utility of this compound stems directly from its specific functional groups. Understanding the role of each component is crucial for designing effective synthetic strategies.

The 5-Bromo Group: A Handle for Cross-Coupling

The bromine atom at the C-5 position is not merely a substituent; it is a versatile synthetic handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups at this position, enabling extensive Structure-Activity Relationship (SAR) studies. The ability to systematically modify this position is a cornerstone of modern lead optimization, allowing chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic profile.

The 1-(2,2,2-trifluoroethyl) Group: Modulator of Physicochemical Properties

The N-alkylation of the pyridinone ring with a 2,2,2-trifluoroethyl group is a deliberate design choice aimed at enhancing drug-like properties. The introduction of fluorine can have profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, in particular, is known to:

  • Increase Metabolic Stability: It can block sites of oxidative metabolism, prolonging the half-life of a drug.

  • Modulate Lipophilicity: The highly electronegative fluorine atoms can alter the electronic distribution of the molecule, influencing its ability to cross cell membranes.

  • Enhance Binding Affinity: The trifluoromethyl group can engage in favorable interactions with protein targets, such as dipole-dipole or orthogonal multipolar interactions, leading to increased binding potency.

The workflow for leveraging these functionalities in a drug discovery program is conceptually straightforward yet powerful.

G A 5-Bromo-1-(2,2,2-trifluoroethyl) pyridin-2(1H)-one B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B Reaction at C-5 Bromo position C Diverse Library of Functionalized Pyridinones B->C Introduction of R-groups D Biological Screening (e.g., Antiviral, Kinase Assays) C->D Testing biological activity E SAR Analysis & Lead Optimization D->E Identify structure-activity relationships E->C Iterative design and synthesis

Caption: Synthetic workflow leveraging the dual functionality of the title compound.

Synthetic Protocol: N-Alkylation of 5-Bromopyridin-2(1H)-one

Protocol: Synthesis of this compound

Objective: To perform the N-alkylation of 5-bromo-2-hydroxypyridine with a suitable 2,2,2-trifluoroethylating agent.

Materials:

  • 5-Bromo-2-hydroxypyridine

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (or 2,2,2-trifluoroethyl iodide)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-2-hydroxypyridine (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to dissolve the starting material. To the resulting solution, add cesium carbonate (1.5 - 2.0 eq). Stir the suspension at room temperature for 15-20 minutes. Causality Note: Cesium carbonate is a strong, non-nucleophilic base that effectively deprotonates the pyridinone nitrogen, facilitating the subsequent alkylation. Its high solubility in DMF compared to other bases like K₂CO₃ often leads to faster reaction rates.

  • Addition of Alkylating Agent: Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 - 1.2 eq) to the reaction mixture. Causality Note: Triflate is an excellent leaving group, making this reagent highly reactive and efficient for the alkylation step.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra would confirm the incorporation of the trifluoroethyl group and the preservation of the bromopyridinone core.

Applications in Drug Discovery: A Focus on Antiviral Agents

The 2-pyridone scaffold is a key component in several antiviral agents, including those targeting Hepatitis B Virus (HBV).[3] The ability to functionalize the 5-position of the pyridinone ring is critical for achieving potent and selective inhibition of viral replication. For instance, studies on related indole derivatives have shown that the introduction of a bromine atom can significantly enhance anti-HBV activity.[4]

The logical application of this compound is as an advanced intermediate in the synthesis of novel antiviral compounds. The trifluoroethyl group can confer favorable pharmacokinetic properties, while the bromo group provides a site for introducing moieties designed to interact with specific pockets of a viral enzyme, such as the HBV polymerase.

G cluster_0 Core Building Block cluster_1 Synthetic Elaboration cluster_2 Final Compound & Application A 5-Bromo-1-(2,2,2-trifluoroethyl) pyridin-2(1H)-one B Suzuki Coupling A->B C Introduction of Aryl/Heteroaryl Moiety (Target-Specific Group) B->C D Novel Pyridinone Derivative C->D E HBV Polymerase Inhibitor D->E Biological Target

Caption: Logical pathway from building block to a potential therapeutic agent.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that offers significant advantages in the field of drug discovery. The combination of a versatile synthetic handle (the 5-bromo group) with a moiety known to improve drug-like properties (the N-trifluoroethyl group) makes it an exceptionally valuable tool for medicinal chemists. Its commercial availability and the straightforward, robust nature of its downstream synthetic applications empower researchers to rapidly generate and test diverse chemical libraries, accelerating the path toward novel and effective therapeutics.

References

  • Jung, et al. (2012). United States Patent US 8,802,689 B2.
  • European Patent Office. (2015). EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
  • Wents, et al. (1975). United States Patent 3,956,301.
  • EP 2 368 550 B1. Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
  • Chai, H., et al. (2006). Synthesis and in vitro anti-hepatitis B virus activities of some ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates. Bioorganic & Medicinal Chemistry, 14(4), 911-917. [Link]

  • SpectraBase. 5-bromo-6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one. [Link]

  • Hikal Ltd. (2021). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • Brana, M. F., & Cacho, M. (1989). Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity. Journal of Medicinal Chemistry, 32(11), 2449-2454. [Link]

  • Tchesnokov, E. P., et al. (2012). Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine. Journal of Virology, 86(19), 10504-10514. [Link]

  • Gilles, A., et al. (2022). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. Molecules, 27(19), 6543. [Link]

  • Jones, R. J., & Tavis, J. E. (2013). Unveiling the roles of HBV polymerase for new antiviral strategies. Future Virology, 8(8), 757-768. [Link]

  • El-Sabbagh, N. M., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. ACS Omega, 8(37), 33785-33803. [Link]

  • Chauhan, R., et al. (2020). Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection. Antimicrobial Agents and Chemotherapy, 64(12), e01269-20. [Link]

  • Sari, O., et al. (2017). Synthesis and Antiviral Evaluation of 2',2',3',3'-tetrafluoro Nucleoside Analogs. Tetrahedron Letters, 58(7), 642-644. [Link]

  • Chai, H., et al. (2006). Synthesis and in vitro anti-hepatitis B virus activities of some ethyl 5-hydroxy-1H-indole-3-carboxylates. Bioorganic & Medicinal Chemistry, 14(8), 2505-2510. [Link]

  • Al-Ostath, A., et al. (2023). 5-Membered Heterocyclic Compounds as Antiviral Agents. Current Medicinal Chemistry, 30(33), 3820-3841. [Link]

  • CAS Common Chemistry. Rogletimide. [Link]

Sources

electrophilic aromatic substitution on 5-bromopyridin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on 5-Bromopyridin-2(1H)-one Derivatives

Abstract

Pyridin-2(1H)-one and its derivatives are foundational scaffolds in modern medicinal chemistry, prized for their versatile roles as bioisosteres and their prevalence in a wide array of biologically active compounds.[1][2] The 5-bromo-substituted variant, in particular, serves as a highly versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the principles and methodologies governing electrophilic aromatic substitution (EAS) on the 5-bromopyridin-2(1H)-one core. We will dissect the electronic factors that dictate its reactivity and regioselectivity, present validated experimental protocols for key transformations, and discuss the strategic implications for drug discovery and development.

The Electronic Landscape: Reactivity and Regioselectivity

To predict the outcome of an electrophilic attack on the 5-bromopyridin-2(1H)-one ring, a thorough understanding of the electronic contributions of its constituent functional groups is paramount. The interplay between the ring nitrogen, the carbonyl group, and the bromine substituent creates a unique electronic environment that governs the reaction's feasibility and positional selectivity.

The Dominant Influence: The Endocyclic Amide

The pyridinone ring is best understood as a vinylogous amide. The ring nitrogen's lone pair of electrons participates in resonance, donating electron density into the aromatic system. This powerful mesomeric effect (+M) significantly enriches the electron density at the C3 and C5 positions (ortho and para to the nitrogen, respectively), making them the most nucleophilic sites and activating the ring towards electrophilic attack.[3]

Competing Effects: Carbonyl and Bromo Substituents
  • Carbonyl Group: The exocyclic carbonyl group at the 2-position acts as an electron-withdrawing group through both induction (-I) and resonance (-M). This deactivates the ring, particularly at the C4 and C6 positions, making them less favorable for electrophilic substitution.

  • Bromo Group: The bromine atom at the 5-position exhibits a dual electronic nature. It is strongly electronegative, withdrawing electron density via the inductive effect (-I), which deactivates the ring overall.[4] However, its lone pairs can participate in resonance, donating electron density (+M) and directing incoming electrophiles to the ortho and para positions.[4][5]

Predicting the Site of Substitution

Synthesizing these effects leads to a clear prediction. The activating, ortho, para-directing influence of the ring nitrogen is the dominant factor. It strongly activates the C3 and C5 positions. Since the C5 position is already occupied by a bromine atom, the primary site for electrophilic attack is unequivocally the C3 position . This position is ortho to the strongly activating nitrogen and meta to the deactivating bromo group, aligning the directing effects for high regioselectivity.

Caption: Resonance delocalization increases electron density at C3 and C5.

Core Synthetic Transformations: Protocols and Insights

The predicted C3 selectivity can be exploited in several key EAS reactions. The following sections provide validated protocols and expert commentary on their execution.

Nitration

The introduction of a nitro group is a fundamental transformation, providing a versatile handle for further chemical modification, such as reduction to an amine. The nitration of 5-bromopyridin-2(1H)-one proceeds with high regioselectivity to yield 5-bromo-3-nitropyridin-2(1H)-one.[6][7]

  • Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0°C, cautiously add 20 mL of concentrated sulfuric acid (H₂SO₄).

  • Substrate Addition: While maintaining the temperature below 10°C, slowly add 5.0 g of 5-bromopyridin-2(1H)-one in small portions. Stir until complete dissolution.

  • Nitrating Agent Addition: Prepare the nitrating mixture by slowly adding 3.0 mL of fuming nitric acid (HNO₃) to 10 mL of concentrated sulfuric acid, pre-cooled to 0°C.

  • Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

Causality Behind Choices:

  • Sulfuric Acid: Acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.[8][9]

  • Low Temperature: The reaction is highly exothermic. Strict temperature control is crucial to prevent over-nitration and decomposition of the starting material, ensuring the formation of the desired mono-nitrated product.

G start Start reagent_prep Prepare H₂SO₄ Solution (0°C) start->reagent_prep substrate_add Add 5-Bromopyridin-2(1H)-one (<10°C) reagent_prep->substrate_add reaction Dropwise Addition & Reaction (2h, 0-5°C) substrate_add->reaction nitrating_mix Prepare Nitrating Mixture (HNO₃/H₂SO₄, 0°C) nitrating_mix->reaction workup Quench on Ice reaction->workup isolation Filter & Wash (H₂O, Ethanol) workup->isolation purification Dry & Recrystallize isolation->purification product Product: 5-Bromo-3-nitropyridin-2(1H)-one purification->product

Caption: Experimental workflow for the nitration of 5-bromopyridin-2(1H)-one.

Halogenation: Bromination

Introducing a second halogen atom, such as bromine, creates a 3,5-dibromopyridin-2(1H)-one scaffold. This product is particularly useful for subsequent metal-catalyzed cross-coupling reactions, where the differential reactivity of the two C-Br bonds can be exploited.

  • Dissolution: Dissolve 5.0 g of 5-bromopyridin-2(1H)-one in 50 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Reagent Addition: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction can be gently heated (40-50°C) to accelerate the conversion if necessary.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into 200 mL of cold water. A white or off-white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash extensively with water to remove acetic acid and succinimide.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Causality Behind Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂.[10] It provides a slow, controlled release of Br⁺, minimizing side reactions and improving selectivity, which is critical for producing a clean product.

  • Acetic Acid: Serves as a polar protic solvent that can facilitate the polarization of the N-Br bond in NBS, enhancing its electrophilicity without the need for a strong Lewis acid catalyst, which could potentially coordinate to the pyridinone.

G start Start dissolution Dissolve Substrate in Acetic Acid start->dissolution reagent_add Add NBS (1.05 eq) at Room Temp dissolution->reagent_add reaction Stir 12-18h (RT to 50°C) reagent_add->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Precipitate in H₂O monitoring->workup Upon Completion isolation Filter & Wash workup->isolation purification Dry & Recrystallize isolation->purification product Product: 3,5-Dibromopyridin-2(1H)-one purification->product

Caption: Experimental workflow for the bromination using NBS.

Friedel-Crafts Reactions: A Cautionary Note

Friedel-Crafts alkylation and acylation are cornerstone reactions for forming C-C bonds in aromatic systems.[11][12] However, their application to pyridine-containing heterocycles, including pyridinones, is fraught with challenges.

The Primary Obstacle: The Lewis acid catalysts (e.g., AlCl₃) required to generate the carbocation or acylium ion electrophile are strong Lewis acids. The ring nitrogen of pyridine is Lewis basic and will preferentially coordinate with the catalyst.[13][14] This coordination forms a pyridinium-like complex, which severely deactivates the entire ring system towards electrophilic attack, effectively shutting down the reaction.

While the amide-like nitrogen in a pyridinone is less basic than in pyridine, strong coordination to the catalyst remains a significant competing reaction. Furthermore, the carbonyl oxygen can also complex with the Lewis acid, requiring stoichiometric, rather than catalytic, amounts of the promoter and further complicating the reaction.[11]

Strategic Pivot: For drug development professionals, direct Friedel-Crafts reactions on this scaffold are generally avoided. A more robust and versatile strategy involves leveraging the existing bromine atom at the C5 position (or a newly installed one at C3) as a handle for modern cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). These methods offer superior functional group tolerance, milder conditions, and more predictable outcomes for introducing alkyl, aryl, and acyl moieties.[15][16]

Data Summary

The following table summarizes typical reaction conditions for the successful EAS reactions discussed.

ReactionElectrophileReagents & ConditionsTypical YieldTarget Position
Nitration Nitronium ion (NO₂⁺)HNO₃ / H₂SO₄, 0-10°C75-90%C3
Bromination Bromonium ion (Br⁺)NBS, Acetic Acid, RT-50°C80-95%C3
Chlorination Chloronium ion (Cl⁺)NCS, Acetic Acid, RT-60°C70-90%C3

Conclusion and Strategic Outlook

The 5-bromopyridin-2(1H)-one scaffold is a highly valuable platform for chemical synthesis, governed by predictable electronic principles. The dominant electron-donating character of the endocyclic amide nitrogen reliably directs electrophilic aromatic substitution to the C3 position, enabling high-yielding nitration and halogenation reactions. These transformations furnish key intermediates that are pivotal for building molecular complexity. While classic Friedel-Crafts reactions are generally incompatible with this system due to catalyst inhibition, this limitation is readily overcome by employing the halogen substituents as synthetic handles for a wide range of modern cross-coupling methodologies. For researchers in drug discovery, mastering the reactivity of this core allows for the efficient and strategic elaboration of novel chemical entities with therapeutic potential.

References

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory . New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . PubMed Central (PMC). Available at: [Link]

  • Pyridones in drug discovery: Recent advances . PubMed. Available at: [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity . YouTube. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry . PubMed Central (PMC). Available at: [Link]

  • Directing Effects . ChemTalk. Available at: [Link]

  • Electrophilic substitution reactions - pyridine . YouTube. Available at: [Link]

  • Friedel–Crafts reaction . Wikipedia. Available at: [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules . Dalton Transactions. Available at: [Link]

  • Pyridine Electrophilic Substitution Reactions | Heterocyclic Compounds Part 6 . YouTube. Available at: [Link]

  • A kind of preparation method of 2 nitro 5 bromopyridines. Google Patents.
  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons . Pearson. Available at: [Link]

  • Pyridine | C5H5N | CID 1049 . PubChem - NIH. Available at: [Link]

  • 14.3. Substituent Effects . Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Electrophilic aromatic substitution . Wikipedia. Available at: [Link]

  • The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions . Master Organic Chemistry. Available at: [Link]

  • Synthesis of 2-Amino-5-bromopyridine . ResearchGate. Available at: [Link]

  • Newer biologically active pyridines: A potential review . ResearchGate. Available at: [Link]

  • The Reviews of Pyridine Chemistry ‐1968–1982 . ResearchGate. Available at: [Link]

  • Electrophilic Aromatic Substitution . Willson Research Group. Available at: [Link]

  • 14.2. Examples of electrophilic aromatic substitution . Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone . PubMed. Available at: [Link]

  • Electrophilic aromatic directing groups . Wikipedia. Available at: [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination . Chemistry LibreTexts. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products . PubMed Central (PMC). Available at: [Link]

  • 3-Bromo-2-hydroxy-5-nitropyridine . PubChem. Available at: [Link]

  • Novel pyridin-2(1h)one derivatives, their preparation and their use for the treatment of pain. Google Patents.
  • Friedel-Crafts Reactions and Mechanisms . Scribd. Available at: [Link]

  • 5-BROMO-2(1H)-PYRIDONE . CHEM-IS-TRY Inc. Available at: [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation . YouTube. Available at: [Link]

  • Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles . ResearchGate. Available at: [Link]

  • Alkene halogenation . Khan Academy. Available at: [Link]

  • Discovery of spiro[indole-3,2'-pyrrolidin]-2(1H)-one based inhibitors targeting Brr2, a core component of the U5 snRNP . PubMed. Available at: [Link]

  • Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles . Organic & Biomolecular Chemistry. Available at: [Link]

  • Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease . PubMed. Available at: [Link]

  • Why some targets benefit from beyond rule of five drugs . PubMed Central (PMC). Available at: [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls . Chemical Science (RSC Publishing). Available at: [Link]

  • Design, synthesis and evaluation of novel 5-phenylpyridin-2(1H)-one derivatives as potent reversible Bruton's tyrosine kinase inhibitors . PubMed. Available at: [Link]

  • Bromination of Alkenes - The Mechanism . Master Organic Chemistry. Available at: [Link]

  • 8.6 Halogenation of Alkenes and Halohydrin Formation . YouTube. Available at: [Link]

  • 11.3-Allylic Halogenation . YouTube. Available at: [Link]

Sources

The Strategic Role of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical motifs is paramount to achieving desired pharmacological profiles. 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one emerges as a highly valuable, yet specialized, building block in medicinal chemistry. This technical guide elucidates the multifaceted role of this compound, dissecting the strategic importance of its constituent parts: the pyridin-2(1H)-one scaffold, the trifluoroethyl group at the N1 position, and the bromine atom at the C5 position. We will explore its physicochemical properties, potential synthetic transformations, and its application as a versatile precursor for the synthesis of novel therapeutic agents, particularly in the realms of kinase inhibition and antiviral drug development.

Introduction: A Molecule of Strategic Design

The pursuit of novel chemical entities with enhanced efficacy, selectivity, and pharmacokinetic properties is a central theme in medicinal chemistry. The design of molecular scaffolds that serve as versatile platforms for derivatization is a key strategy in this endeavor. This compound is a prime example of such a scaffold, embodying a convergence of functionalities that are highly sought after in modern drug design.

The pyridin-2(1H)-one core is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This heterocycle can act as a bioisostere for various functional groups, including amides and phenols, and can engage in crucial hydrogen bonding interactions with biological targets.[1] The presence of the carbonyl group and the endocyclic nitrogen provides handles for modulating polarity, lipophilicity, and metabolic stability.[1][2]

Physicochemical Properties and Structural Features

The unique combination of the pyridinone ring, the trifluoroethyl group, and the bromine atom imparts specific physicochemical properties to the molecule, making it an attractive starting material for library synthesis.

PropertyValueSource
CAS Number 1114563-10-8
Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
Appearance Solid
Purity Typically ≥98%

The trifluoroethyl group at the N1 position is a key feature that significantly influences the molecule's properties. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] The strong electron-withdrawing nature of the trifluoromethyl group can also modulate the acidity of nearby protons and influence the overall electronic distribution of the pyridinone ring.

The bromine atom at the C5 position is a versatile synthetic handle. It serves as a reactive site for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

The Trifluoroethyl Group: A Gateway to Enhanced Drug-like Properties

The introduction of a trifluoroethyl moiety is a deliberate and strategic choice in drug design. This group can confer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of the final drug candidate.[3]

  • Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[3]

  • Enhanced Binding Affinity: The strong dipole moment of the C-F bonds can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity and potency.

  • Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions and solubility.

The Pyridinone Scaffold: A Privileged Heterocycle

The pyridin-2(1H)-one moiety is a common feature in a number of approved drugs and clinical candidates, highlighting its therapeutic relevance.[2] Its utility stems from several key characteristics:

  • Bioisosterism: The pyridinone ring can act as a bioisostere for amides, phenols, and other heterocyles, allowing for the fine-tuning of physicochemical and pharmacological properties while maintaining key binding interactions.

  • Hydrogen Bonding Capability: The endocyclic N-H group and the exocyclic carbonyl oxygen can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[1]

  • Synthetic Tractability: The pyridinone ring is amenable to a variety of synthetic modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthetic Utility: A Platform for Molecular Diversification

The bromine atom at the C5 position of this compound is the key to its synthetic versatility. It readily participates in a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Functionalized Pyridinones main This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) main->suzuki Pd catalyst, base buchwald Buchwald-Hartwig Amination (Amines) main->buchwald Pd catalyst, base sonogashira Sonogashira Coupling (Terminal Alkynes) main->sonogashira Pd/Cu catalyst, base aryl_pyridone 5-Aryl/Heteroaryl-Substituted Pyridinones suzuki->aryl_pyridone amino_pyridone 5-Amino-Substituted Pyridinones buchwald->amino_pyridone alkynyl_pyridone 5-Alkynyl-Substituted Pyridinones sonogashira->alkynyl_pyridone

Figure 1: Key synthetic transformations of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C5 position of the pyridinone and various aryl or heteroaryl boronic acids or esters.[4] This reaction provides a straightforward route to a diverse library of 5-aryl-pyridinone derivatives, which are common scaffolds in kinase inhibitors.[5][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the C5 position of the pyridinone and a primary or secondary amine.[7] This reaction is instrumental in synthesizing 5-amino-pyridinone derivatives, which can serve as key intermediates for further functionalization or as final products with biological activity.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq.), a suitable phosphine ligand such as Xantphos or BINAP (0.04-0.10 eq.), and a base such as Cs₂CO₃ or NaOtBu (1.5-2.5 eq.).

  • Add a dry, degassed solvent such as dioxane or toluene.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon triple bond between the C5 position of the pyridinone and a terminal alkyne.[8] This reaction is valuable for introducing a rigid alkynyl linker, which can be used to probe deeper into protein binding pockets or as a precursor for further transformations.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the terminal alkyne (1.2-2.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), a copper(I) co-catalyst such as CuI (0.1 eq.), and a base such as triethylamine or diisopropylamine.

  • Add a suitable solvent such as THF or DMF.

  • Degas the mixture and stir at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery: Targeting Kinases and Viruses

The derivatives accessible from this compound are of significant interest in several therapeutic areas, most notably in the development of kinase inhibitors and antiviral agents.

Kinase Inhibitors

The pyridinone scaffold is a well-established core for the design of kinase inhibitors.[2][5][6] Many kinase inhibitors target the ATP-binding site, and the pyridinone moiety can mimic the hydrogen bonding interactions of the adenine ring of ATP with the kinase hinge region. The C5 position, which can be functionalized using the bromine atom of the starting material, often points towards the solvent-exposed region of the ATP-binding pocket, providing an opportunity to enhance potency and selectivity.

G cluster_synthesis Hypothetical Synthesis of a Kinase Inhibitor cluster_binding Interaction with Kinase Active Site start This compound intermediate 5-(Aryl)-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one start->intermediate Suzuki Coupling (Arylboronic acid) final Kinase Inhibitor Candidate intermediate->final Further Functionalization kinase Kinase Hinge Region inhibitor Pyridinone Core of Inhibitor inhibitor->kinase H-bonds substituent Aryl Substituent at C5 solvent Solvent Exposed Region substituent->solvent Selectivity

Sources

An In-depth Technical Guide to the Potential Biological Targets of Trifluoroethylated Pyridinones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine-containing substituents, such as the trifluoroethyl group, can profoundly modulate the physicochemical and pharmacological properties of these molecules, including their metabolic stability, lipophilicity, and binding affinity for biological targets.[1][2] This technical guide provides an in-depth analysis of the potential biological targets of trifluoroethylated pyridinones. While direct literature on this specific chemical class is emerging, we can extrapolate potential targets by examining the well-established biological activities of pyridinone derivatives and the predictable influence of trifluoroethylation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Pyridinone Scaffold and the Influence of Trifluoroethylation

Pyridinones are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] The pyridinone ring can act as a bioisostere for other chemical groups and participate in crucial hydrogen bonding interactions with biological macromolecules.[4][5]

The introduction of a trifluoroethyl (-CH₂CF₃) group is a strategic modification in medicinal chemistry. Compared to the more commonly used trifluoromethyl (-CF₃) group, the trifluoroethyl group can offer distinct advantages. While both groups are strongly electron-withdrawing and can enhance metabolic stability, the trifluoroethyl group provides greater lipophilicity.[6] This increased lipophilicity can improve membrane permeability and potentially enhance binding affinity through increased van der Waals interactions within a target's binding pocket.

This guide will explore the potential biological targets of trifluoroethylated pyridinones by examining key enzyme families and receptors that are known to be modulated by pyridinone-containing molecules. For each potential target, we will discuss the rationale for its consideration, the hypothetical impact of the trifluoroethyl group, and a representative experimental protocol for target validation.

Potential Biological Target Classes

Based on the extensive research into pyridinone derivatives, the following biological target classes represent the most promising areas of investigation for trifluoroethylated pyridinones:

  • Protein Kinases

  • Reverse Transcriptases

  • DNA Gyrase and Topoisomerases

  • Metabolic Enzymes

Protein Kinases: Modulators of Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[3] Pyridinone-based compounds have been successfully developed as inhibitors of various protein kinases.[6]

Rationale for Targeting Kinases

The pyridinone scaffold can mimic the hydrogen bonding pattern of the hinge region of the ATP-binding site in many kinases.[3] This allows for potent and often selective inhibition. The addition of a trifluoroethyl group can enhance binding affinity by occupying hydrophobic pockets adjacent to the ATP-binding site and improve metabolic stability, a crucial property for kinase inhibitors.[7]

Hypothetical Signaling Pathway Inhibition

A trifluoroethylated pyridinone could potentially inhibit a signaling pathway driven by a specific kinase, such as the MAPK/ERK pathway, which is frequently overactive in cancer.

G cluster_0 MAPK/ERK Signaling Pathway cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Trifluoroethylated Pyridinone Trifluoroethylated Pyridinone Trifluoroethylated Pyridinone->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK pathway by a trifluoroethylated pyridinone targeting the RAF kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the IC₅₀ value of a trifluoroethylated pyridinone against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Trifluoroethylated pyridinone test compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the trifluoroethylated pyridinone in DMSO.

  • In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Reverse Transcriptases: Key Enzymes in Viral Replication

Reverse transcriptases are enzymes that generate complementary DNA from an RNA template, a process central to the life cycle of retroviruses like HIV.[8] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy, and pyridinone derivatives have shown significant promise as potent NNRTIs.[8]

Rationale for Targeting Reverse Transcriptase

Pyridinone-based NNRTIs bind to an allosteric pocket of the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its function.[8] The lipophilic nature of the trifluoroethyl group could enhance interactions within this hydrophobic pocket, potentially leading to increased potency and an improved resistance profile.

Experimental Workflow for NNRTI Evaluation

G cluster_0 NNRTI Evaluation Workflow A Compound Synthesis (Trifluoroethylated Pyridinone) B In Vitro HIV-1 RT Inhibition Assay (IC50) A->B C Antiviral Activity Assay (Cell-based, EC50) B->C D Cytotoxicity Assay (CC50) C->D E Selectivity Index (SI) Calculation (CC50/EC50) D->E

Caption: A typical workflow for the evaluation of a potential NNRTI.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the IC₅₀ of a trifluoroethylated pyridinone against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • ³H-dTTP (tritiated deoxythymidine triphosphate)

  • Trifluoroethylated pyridinone test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction tube, combine the assay buffer, poly(rA)-oligo(dT), and the test compound.

  • Add the HIV-1 RT enzyme to initiate the reaction.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

  • Filter the reaction mixture through glass fiber filters to capture the precipitated radiolabeled DNA.

  • Wash the filters with TCA and ethanol.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percent inhibition and determine the IC₅₀ value.

DNA Gyrase and Topoisomerases: Essential Bacterial Enzymes

DNA gyrase and other topoisomerases are essential bacterial enzymes that control the topological state of DNA, making them attractive targets for antibacterial agents.[9] The 2-pyridone core is a key feature of a class of antibacterial agents that inhibit these enzymes.[10]

Rationale for Targeting Bacterial Topoisomerases

Pyridone-based antibacterials are thought to bind to the enzyme-DNA complex, stabilizing it and leading to lethal double-strand breaks in the bacterial chromosome.[9] The trifluoroethyl group could enhance the binding of the pyridinone to this ternary complex, potentially improving antibacterial potency.

Quantitative Data: Hypothetical Comparison of Antibacterial Activity

The following table presents hypothetical data illustrating the potential impact of trifluoroethylation on the antibacterial activity of a pyridinone scaffold.

CompoundR GroupMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Pyridinone Core-H1632
Methylated Pyridinone-CH₃816
Trifluoromethylated Pyridinone-CF₃24
Trifluoroethylated Pyridinone -CH₂CF₃ ≤1 ≤2

Note: This data is illustrative and intended to show a potential trend. Actual results would require experimental verification.

Metabolic Enzymes: Emerging Targets for Pyridinones

Recent research has highlighted the potential of pyridinone derivatives to inhibit various metabolic enzymes, offering new therapeutic opportunities in areas like metabolic disorders and oncology.

Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition can lead to antiproliferative and anti-inflammatory effects. Pyridinone-containing compounds have been identified as potent DHODH inhibitors. The trifluoroethyl group could enhance the binding of these inhibitors to the ubiquinone-binding site of DHODH.

Monoacylglycerol Acyltransferase 2 (MGAT2)

MGAT2 is involved in the resynthesis of triglycerides in the small intestine, making it a target for the treatment of obesity and type 2 diabetes. Novel pyridinone derivatives have been explored as MGAT2 inhibitors.[11] The increased lipophilicity of a trifluoroethylated pyridinone could be advantageous for targeting this enzyme, which is involved in lipid metabolism.

Conclusion and Future Directions

While the direct exploration of trifluoroethylated pyridinones is an emerging field, the wealth of data on pyridinone derivatives provides a strong foundation for predicting their potential biological targets. The unique properties of the trifluoroethyl group, particularly its impact on lipophilicity and metabolic stability, suggest that this class of compounds could offer significant advantages in the development of novel inhibitors for protein kinases, reverse transcriptases, bacterial topoisomerases, and various metabolic enzymes.

Future research should focus on the synthesis and biological evaluation of a diverse library of trifluoroethylated pyridinones to validate these hypotheses. High-throughput screening against a panel of relevant targets, followed by detailed structure-activity relationship studies, will be crucial for unlocking the full therapeutic potential of this promising chemical class.

References

  • Molecules. 2025 Jul 18;30(14):3009. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed. 2025 Jul 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. May 2019. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. [Link]

  • NIH. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • PubMed. 1998 Aug 4. Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. [Link]

  • PubMed. 2015 Jan 1. Synthesis and Biological Evaluation of Pyridinone Analogues as Novel Potent HIV-1 NNRTIs. [Link]

  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • Taylor & Francis Online. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

  • ResearchGate. Discovery of Novel Pyridinones as MGAT2 Inhibitors for the Treatment of Metabolic Disorders | Request PDF. [Link]

  • PubMed. 2019 May 23. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

  • Loughborough University Research Repository. 2019 May 8. The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. [Link]

  • PubMed. 2021 Apr 15. Pyridones in drug discovery: Recent advances. [Link]

  • NIH. 2021 Jan 29. Metabolism and Toxicity of Fluorine Compounds. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]

  • ChemRxiv. The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. [Link]

  • ResearchGate. 2025 Aug 10. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]

  • PMC. 2025 Jul 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed. 1995 May 13. From fluoroquinolones to 2-pyridones. [Link]

  • ResearchGate. Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups | Request PDF. [Link]

  • NIST/TRC Web Thermo Tables (WTT). fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether -- Critically Evaluated Thermophysical Property Data. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one, a valuable fluorinated building block in medicinal chemistry and drug discovery. The protocol details a robust method for the selective N-alkylation of 5-bromo-2-hydroxypyridine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.

Introduction: The Significance of Fluorinated Pyridinones

Pyridin-2(1H)-one scaffolds are prevalent in a multitude of biologically active molecules. The introduction of a trifluoroethyl group at the N1 position can significantly modulate the physicochemical and pharmacological properties of these compounds. The high electronegativity of fluorine can influence molecular conformation, pKa, and metabolic stability, often leading to enhanced binding affinity to biological targets and improved pharmacokinetic profiles. This compound, in particular, serves as a versatile intermediate. The bromine atom at the C5 position provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

Synthetic Strategy: Navigating the N- vs. O-Alkylation Challenge

The synthesis of the target compound is achieved through the N-alkylation of 5-bromo-2-hydroxypyridine. It is crucial to understand that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. This equilibrium presents a significant challenge in the alkylation reaction, as it can lead to a mixture of N-alkylated and O-alkylated products.

The regioselectivity of the alkylation is highly dependent on the reaction conditions. Generally, polar aprotic solvents and strong bases that favor the formation of the pyridinone anion tend to promote N-alkylation. Conversely, conditions that favor the pyridinol tautomer can lead to a greater proportion of the O-alkylated product. This protocol is optimized to favor the desired N-alkylation.

Reaction Mechanism Workflow

start 5-Bromo-2-hydroxypyridine (Tautomeric Mixture) pyridinone_anion Pyridinone Anion (Resonance Stabilized) start->pyridinone_anion Deprotonation base Base (e.g., NaH, K2CO3) base->start sn2 SN2 Reaction pyridinone_anion->sn2 alkylating_agent 2,2,2-Trifluoroethylating Agent (e.g., CF3CH2I, CF3CH2OTf) alkylating_agent->sn2 product This compound sn2->product N-Alkylation (Major Pathway) byproduct O-Alkylated Byproduct (Minimized) sn2->byproduct O-Alkylation (Minor Pathway)

Caption: General workflow for the N-alkylation of 5-bromo-2-hydroxypyridine.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
5-Bromo-2-hydroxypyridine13466-38-1174.00≥98%Commercial
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.0060%Commercial
2,2,2-Trifluoroethyl Iodide353-83-3209.93≥98%Commercial
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09≥99.8%Commercial
Ethyl Acetate141-78-688.11ACS GradeCommercial
Hexanes110-54-386.18ACS GradeCommercial
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49N/AIn-house prep.
Brine (Saturated Aqueous NaCl)7647-14-558.44N/AIn-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37≥99.5%Commercial
Equipment
  • Round-bottom flask (two-necked)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Addition funnel

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 5-bromo-2-hydroxypyridine (1.0 eq.).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration of 0.2-0.5 M).

  • Deprotonation:

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of the pyridinone should result in a homogeneous solution or a fine suspension.

  • Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add 2,2,2-trifluoroethyl iodide (1.2 eq.) dropwise via a syringe or an addition funnel over 15-20 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion of the reaction, cool the mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A gradient elution system of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 30-50% ethyl acetate in hexanes) is typically effective.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

Synthesis Workflow Diagram

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 5-bromo-2-hydroxypyridine in anhydrous DMF under N2 prep2 Cool to 0 °C prep1->prep2 react1 Add NaH portion-wise prep2->react1 react2 Stir at 0 °C then RT react1->react2 react3 Cool to 0 °C react2->react3 react4 Add CF3CH2I dropwise react3->react4 react5 Stir for 12-18h at RT react4->react5 workup1 Quench with aq. NH4Cl react5->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry (MgSO4) and Concentrate workup3->workup4 purify Flash Column Chromatography workup4->purify final_product 5-Bromo-1-(2,2,2-trifluoroethyl) pyridin-2(1H)-one purify->final_product Yields pure product

Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Arylated Pyridinones

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Arylated Pyridinones

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in forming carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is indispensable in medicinal chemistry, where the construction of complex molecular architectures is paramount for the development of novel therapeutics.[3][4]

The 2-pyridinone scaffold is a privileged structure, frequently appearing in biologically active molecules and pharmaceuticals. Its derivatization is a key strategy in drug discovery. When combined with a trifluoroethyl group—a moiety known to enhance metabolic stability, binding affinity, and cell permeability—the resulting molecule becomes a highly valuable building block.

This document provides a comprehensive, field-tested protocol for the Suzuki-Miyaura coupling of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one . We will delve into the mechanistic rationale behind the procedural choices, offering a robust and reproducible method for synthesizing a diverse range of 5-aryl-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-ones, which are key intermediates for further chemical exploration.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a complex process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][5] The generally accepted mechanism consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyridinone, forming a Pd(II) complex. This is often the rate-limiting step, especially with electron-deficient or sterically hindered aryl halides.[5]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a boronate complex.[8] This complex then transfers its organic group to the palladium center, displacing the halide. The presence of water often facilitates this step by aiding in the dissolution of the inorganic base.[5]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][7]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Product Pd0 Pd(0)L₂ OxAd Oxidative Addition (R¹-X) Pd0->OxAd PdII_A R¹-Pd(II)L₂-X OxAd->PdII_A Trans Transmetalation (R²-B(OR)₂ + Base) PdII_A->Trans PdII_B R¹-Pd(II)L₂-R² Trans->PdII_B RedEl Reductive Elimination PdII_B->RedEl RedEl->Pd0 Product (R¹-R²) Product Coupled Product (R¹-R²) R1X 5-Bromopyridinone (R¹-X) R2B Arylboronic Acid (R²-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: A Rationale-Driven Approach

The success of a Suzuki coupling hinges on the careful selection of its components. For our specific substrate, the electron-withdrawing nature of both the pyridinone ring and the N-trifluoroethyl group necessitates a highly active catalytic system.

  • Catalyst Selection: The oxidative addition to the electron-deficient 5-bromopyridinone can be challenging. To overcome this, a catalyst system with bulky, electron-rich phosphine ligands is highly recommended.[9] While catalysts like Pd(PPh₃)₄ can be effective, systems such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) often provide superior results in terms of yield and reaction kinetics for heteroaromatic substrates.[10][11] It is also relatively air-stable, simplifying handling.

  • Base Selection: The base plays a crucial role in activating the boronic acid. While carbonates (K₂CO₃, Cs₂CO₃) are common, potassium phosphate (K₃PO₄) is often more effective for difficult couplings, including those involving heteroaryl halides.[7] It is a strong enough base to facilitate transmetalation without promoting significant side reactions.

  • Solvent System: A polar aprotic solvent is required to solubilize the reactants and catalyst. 1,4-Dioxane is an excellent choice.[5][7] The addition of water is critical for dissolving the inorganic base (K₃PO₄) and accelerating the transmetalation step.[12] A typical ratio of 4:1 or 5:1 Dioxane:Water is optimal.

  • Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can deactivate it and halt the reaction. Therefore, performing the entire procedure under an inert atmosphere (Nitrogen or Argon) is non-negotiable. This is achieved by degassing the reaction mixture.

Experimental Protocol: Step-by-Step Methodology

This protocol details the coupling of this compound with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialRecommended GradeNotes
This compound>97% PurityStarting material (1.0 equiv.)
Arylboronic Acid>98% PurityCoupling partner (1.2-1.5 equiv.)
Pd(dppf)Cl₂ • CH₂Cl₂Catalyst GradeCatalyst (0.03-0.05 equiv., 3-5 mol%)
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Base (2.0-3.0 equiv.)
1,4-DioxaneAnhydrous, >99%Reaction Solvent
Deionized WaterHPLC GradeCo-solvent
Ethyl AcetateACS GradeExtraction Solvent
Brine (Saturated NaCl solution)-For washing
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS GradeDrying agent
Silica Gel60 Å, 230-400 meshFor column chromatography
Standard Glassware-Schlenk flask or sealed vial, condenser
Inert Gas SupplyHigh Purity N₂ or ArFor maintaining an inert atmosphere
Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or a pressure-rated vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and K₃PO₄ (2.5 equiv.).

    • Add the catalyst, Pd(dppf)Cl₂ (0.05 equiv.), to the flask.

    • Seal the flask with a rubber septum or screw cap.

  • Inert Atmosphere Purge:

    • Evacuate the flask under high vacuum for 2-3 minutes and then backfill with Nitrogen or Argon gas.

    • Repeat this vacuum/backfill cycle a total of three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Using a syringe, add anhydrous 1,4-dioxane, followed by deionized water, to achieve a 4:1 solvent ratio and a final concentration of the limiting reagent of approximately 0.1 M. The mixture should be degassed. This can be done by bubbling argon through the solvent mixture for 15-20 minutes before addition.[3]

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 90-100 °C .

    • Stir the reaction mixture vigorously for 4-12 hours.

  • Reaction Monitoring:

    • Periodically and carefully take a small aliquot from the reaction mixture via syringe.

    • Dilute the aliquot with ethyl acetate and spot it on a TLC plate to check for the consumption of the starting bromopyridinone. A typical mobile phase would be a mixture of hexanes and ethyl acetate.

    • For more precise tracking, dilute the aliquot and analyze by LC-MS to observe the disappearance of starting material mass and the appearance of the product mass.[13][14] The reaction is complete when the limiting reagent is no longer observed.

  • Workup and Extraction:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (approx. 10 volumes relative to the reaction solvent).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[7]

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.[7] The eluent system will depend on the polarity of the product but typically starts with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increases in polarity.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final 5-aryl-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one.

  • Characterization:

    • Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoroethyl group.[15]

Visual Workflow and Data Summary

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A 1. Add Solids to Flask (Substrate, Boronic Acid, Base, Catalyst) B 2. Purge with Inert Gas (3x Vacuum/Argon Cycle) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat and Stir (90-100 °C, 4-12 h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool, Dilute & Filter E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Characterize (NMR, MS) I->J Pure Product

Caption: Experimental workflow from setup to final product characterization.
Summary of Reaction Parameters
ParameterRecommended ValueRationale
Substrate Ratio1.0 : 1.3 (Bromo-pyridinone : Boronic Acid)A slight excess of the boronic acid drives the reaction to completion.
Catalyst Loading5 mol % (Pd(dppf)Cl₂)Ensures efficient catalysis for a potentially challenging substrate.
Base2.5 equiv. (K₃PO₄)Effective for heteroaryl couplings without being overly harsh.
Solvent System1,4-Dioxane / H₂O (4:1 v/v)Good solubility for reactants; water aids base dissolution.
Concentration~0.1 M (relative to limiting reagent)Standard concentration to balance reaction rate and solubility.
Temperature90–100 °CProvides sufficient thermal energy for efficient catalyst turnover.
Reaction Time4–12 hoursDependent on substrate reactivity; monitor for completion.
AtmosphereInert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Reaction Stalls / Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently active base.1. Improve degassing procedure.2. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃).
Protodeboronation of Boronic Acid Boronic acid is unstable under reaction conditions (hydrolyzes to Ar-H).Use the corresponding pinacol boronate ester instead of the boronic acid, as they are more stable.[5]
Formation of Homo-coupled Byproduct (R¹-R¹) Side reaction from the Pd(II) intermediate.Lower catalyst loading or try a different ligand that favors reductive elimination of the desired product.
Difficulty in Purification Product has similar polarity to a byproduct or starting material.Adjust the solvent system for chromatography; try a different stationary phase (e.g., alumina).

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • NROChemistry via YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Zhu, L., et al. (2021). Exploiting the trifluoroethyl group as a precatalyst ligand in nickel-catalyzed Suzuki-type alkylations. National Institutes of Health. Available at: [Link]

  • Sandford, C. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available at: [Link]

  • Advion. SUZUKI REACTION MONITORING. Available at: [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available at: [Link]

  • ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Available at: [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available at: [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Available at: [Link]

  • ResearchGate. (2025, October 16). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.... Available at: [Link]

  • PubMed. (2013). Facile synthesis of trifluoroethyl compounds by the Suzuki cross-coupling reactions of CF3CH2OTs with arylboronic acids. Available at: [Link]

  • National Institutes of Health. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Available at: [Link]

  • ACS Publications. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides.... Available at: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • ACS Publications. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy.... Available at: [Link]

  • ACS Publications. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Available at: [Link]

Sources

Application Note: Optimizing Sonogashira Coupling Reactions for the Synthesis of 5-Alkynylpyridinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is prized for its mild reaction conditions, broad functional group tolerance, and high efficiency, making it an indispensable tool in the synthesis of complex molecules.[3][4]

Pyridinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an alkynyl moiety at the 5-position can significantly modulate the pharmacological profile of these molecules, offering a valuable vector for structure-activity relationship (SAR) studies in drug discovery. Consequently, the Sonogashira coupling of 5-bromopyridinones is a key strategic transformation for the synthesis of novel pharmaceutical candidates and functional materials.

This guide provides an in-depth analysis of the critical parameters governing the Sonogashira coupling of 5-bromopyridinones, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Reaction Principle and Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and a copper(I) cocatalyst.[1][5]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 5-bromopyridinone, forming a Pd(II)-pyridonyl complex.[1]

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of a base to generate a highly reactive copper(I) acetylide intermediate.[1][6]

  • Transmetalation: The pivotal step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II) complex. This transmetalation step regenerates the copper(I) catalyst.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex rapidly undergoes reductive elimination to yield the final 5-alkynylpyridinone product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

The synergy between the palladium and copper catalysts allows the reaction to proceed under mild conditions, often at room temperature.[3][8]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Pd(II) Complex pd0->pd_complex Oxidative Addition (R¹-Br) alkynyl_pd_complex Alkynyl-Pd(II) Complex pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product Product (R¹-≡-R²) cu_halide Cu(I)X cu_acetylide Cu(I) Acetylide (Cu-≡-R²) cu_acetylide->cu_halide Transmetalation alkyne Terminal Alkyne (H-≡-R²) alkyne->cu_acetylide Deprotonation (Base)

Caption: The dual catalytic cycle of the Sonogashira coupling.

Critical Reaction Parameters: A Deeper Dive

The success of the Sonogashira coupling hinges on the careful selection and optimization of several key parameters. For 5-bromopyridinones, which are moderately reactive aryl bromides, understanding these factors is crucial for achieving high yields and purity.

Palladium Catalyst and Ligands

The choice of the palladium source and its associated ligands is paramount.

  • Phosphine Ligands (L): The ligands stabilize the palladium center and modulate its reactivity.

    • Steric Bulk: Increased steric bulk on the phosphine ligand can promote the formation of highly active monoligated palladium complexes, which accelerate the rate-limiting oxidative addition step.[10]

    • Electron-Donating Properties: More electron-rich phosphines generally increase the rate of oxidative addition but can slow down the final reductive elimination step. A balance is often required for optimal catalytic turnover.[10]

Copper(I) Co-catalyst

Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to facilitate the deprotonation of the terminal alkyne and form the copper acetylide intermediate, which then engages in transmetalation with the palladium complex.[6]

  • Causality: The use of a copper co-catalyst significantly accelerates the reaction, allowing it to proceed at much lower temperatures (often room temperature) compared to copper-free variants.[3][8]

  • Key Consideration: A significant side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by:

    • Using minimal amounts of CuI (typically 1-5 mol%).

    • Ensuring strictly anaerobic (oxygen-free) conditions.

    • Slow addition of the alkyne to the reaction mixture.[11]

The Role of the Base

An amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential.[3]

  • Primary Function: The base neutralizes the hydrogen halide (HBr) generated during the reaction, preventing the protonation of the amine and deactivation of the catalyst.

  • Secondary Function: The amine also serves as a ligand for the copper(I) species and can act as the solvent or co-solvent. The choice of base can influence reaction rates and solubility. For substrates with base-sensitive functional groups, inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed, though this often requires a different solvent system.[3][12]

Solvent Selection

The solvent must be capable of dissolving all reactants and catalysts.

  • Common Solvents: Anhydrous tetrahydrofuran (THF), dimethylformamide (DMF), toluene, and dioxane are frequently used. For many applications, a mixture of an amine base and a co-solvent like THF is effective.[1][11]

  • Anhydrous Conditions: While not always strictly necessary for robust substrates, using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent moisture-induced side reactions and catalyst deactivation.[13]

Data Presentation: Condition Screening

The following table summarizes typical conditions for the Sonogashira coupling of a model substrate, 5-bromo-1-methylpyridin-2(1H)-one, with various terminal alkynes.

EntryAlkyne (R²)Pd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)4TEATHF251292
21-HexynePd(PPh₃)₄ (3)5DIPEADMF50885
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)4TEATHF251688
43-Hydroxy-3-methyl-1-butynePd(PPh₃)₄ (3)5TEATHF/DMF401278
5PhenylacetylenePdCl₂(dppf) (2)K₂CO₃Toluene/H₂O801875 [a]

[a] Conditions for a representative copper-free protocol.

Experimental Protocols

General Experimental Workflow

Workflow start Start setup Assemble Glassware (Flask, Condenser) start->setup reagents Add 5-Bromopyridinone, Pd Catalyst, CuI setup->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Anhydrous Solvent and Base inert->solvent alkyne Add Terminal Alkyne (Dropwise) solvent->alkyne reaction Stir at RT or Heat (Monitor by TLC/LC-MS) alkyne->reaction workup Quench Reaction (e.g., with H₂O or NH₄Cl) reaction->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify end Characterize Product purify->end

Caption: A typical workflow for a Sonogashira coupling experiment.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of 5-bromopyridinones with a variety of terminal alkynes.

Materials:

  • 5-Bromopyridinone (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (3-5 mL)

  • Anhydrous Tetrahydrofuran (THF) (5-10 mL)

  • Round-bottom flask, magnetic stir bar, condenser, inert gas line (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the 5-bromopyridinone (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Seal the flask with a septum and connect it to an inert gas line. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add anhydrous THF (5-10 mL) followed by triethylamine (3-5 mL) via syringe.

  • Stir the resulting suspension at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.2 mmol) dropwise via syringe over 5 minutes.

  • Stir the reaction at room temperature. For less reactive substrates, the mixture may be heated to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromopyridinone is consumed (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the pure 5-alkynylpyridinone product.

Troubleshooting:

  • Low Yield/No Reaction: Ensure reagents and solvents are anhydrous. Check the quality of the palladium catalyst. Consider using a more active catalyst system or increasing the reaction temperature.

  • Glaser Homocoupling: Reduce the amount of CuI, ensure strict anaerobic conditions, and add the alkyne slowly.

  • Reaction Stalls: Fresh catalyst can be added if the reaction stalls before completion.[1]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with substrates sensitive to copper or when trace metal contamination in the final product is a critical concern.[2]

Materials:

  • 5-Bromopyridinone (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.5 mmol, 1.5 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a specialized ligand system like Pd₂ (dba)₃/P(t-Bu)₃.

  • Tetrabutylammonium Acetate (TBAA) or another suitable organic base (2.0 mmol, 2.0 equiv).

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or THF (5 mL).

  • Schlenk flask or sealed tube, magnetic stir bar, inert gas line.

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the 5-bromopyridinone (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., TBAA, 2.0 mmol).

  • Add anhydrous NMP (5 mL) via syringe.

  • Add the terminal alkyne (1.5 mmol).

  • Seal the flask and heat the reaction mixture to 60-100 °C. Note: Higher temperatures are often required for copper-free conditions with aryl bromides.

  • Monitor the reaction by TLC or LC-MS. These reactions may require longer times (12-24 hours).

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting:

  • Slow Reaction: Copper-free reactions are inherently slower for aryl bromides. Ensure the temperature is adequate and consider a more active palladium/ligand system.

  • Catalyst Decomposition: At higher temperatures, catalyst decomposition can occur. Using more robust ligands (e.g., N-heterocyclic carbenes) may improve stability.

Conclusion

The Sonogashira coupling is a highly effective and reliable method for the synthesis of 5-alkynylpyridinones, providing a direct route to valuable intermediates for drug discovery and materials science. By carefully selecting the catalyst, base, and solvent system, and by controlling key parameters such as temperature and stoichiometry, researchers can achieve high yields and product purity. The protocols provided herein offer a solid foundation for the successful implementation of this critical transformation, enabling the efficient diversification of the pyridinone scaffold.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]

  • Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [Link]

  • SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Royal Society of Chemistry. Sonogashira Coupling. [Link]

  • University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. [Link]

  • YouTube. Sonogashira Coupling. [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • ACS Publications. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]

Sources

Application Note: A Protocol for the Chromatographic Purification of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Challenge

5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one (CAS No. 1114563-10-8) is a halogenated and trifluoroethylated pyridinone derivative often synthesized as an intermediate in drug discovery and development programs.[1] The successful progression of these programs hinges on the reliable and efficient purification of such intermediates to remove unreacted starting materials, by-products, and other impurities. The unique structural features of this molecule—a polar pyridinone core, a lipophilic trifluoroethyl group, and a heavy bromine atom—present a moderate challenge for purification, necessitating a well-designed chromatographic strategy.

This application note provides a comprehensive, field-proven protocol for the purification of gram-scale quantities of this compound using silica gel column chromatography. We will delve into the causality behind the methodological choices, from stationary and mobile phase selection to the execution of a gradient elution, ensuring researchers can adapt and troubleshoot the protocol for maximal purity and yield.

Foundational Principles: Compound and Chromatography System Analysis

A successful purification is built upon a fundamental understanding of the interactions between the target molecule, the stationary phase, and the mobile phase.[2]

Physicochemical Properties of the Target Compound
  • Structure: C₇H₅BrF₃NO

  • Molecular Weight: 256.02 g/mol

  • Physical Form: Solid

  • Polarity Analysis: The molecule possesses a polar lactam (pyridinone) moiety, which is the primary site for strong interaction with a polar stationary phase like silica gel. The trifluoroethyl group, while containing electronegative fluorine atoms, is predominantly hydrophobic. The bromine atom adds to the overall molecular weight and polarizability. Consequently, the compound is expected to be of moderate polarity, making it an ideal candidate for normal-phase silica gel chromatography.

Stationary Phase: Silica Gel

Silica gel (SiO₂) is the adsorbent of choice for this purification.[3][4] Its high surface area and the presence of surface silanol (Si-OH) groups make it a highly polar stationary phase.[5] Polar compounds, like our target molecule, are adsorbed onto the silica surface through hydrogen bonding and dipole-dipole interactions. The separation occurs as compounds are partitioned between the stationary phase and the mobile phase; weakly adsorbed compounds travel down the column faster, while strongly adsorbed compounds are retained longer.[2][6] For this protocol, a standard 230-400 mesh silica gel is recommended for a balance between resolution and flow rate.[7]

Mobile Phase Strategy: The Elution Gradient

The choice of solvent (eluent) is critical as it competes with the adsorbed compounds for the polar sites on the silica gel.[2][8]

  • Too Polar Solvent: If the mobile phase is too polar, it will displace all compounds from the silica gel too quickly, resulting in co-elution and poor separation.[8]

  • Too Non-Polar Solvent: If the mobile phase is not polar enough, the target compound may remain strongly adsorbed at the top of the column and fail to elute.

Therefore, a gradient elution is the most effective strategy. This involves starting with a low-polarity mobile phase to elute non-polar impurities and then gradually increasing the polarity to elute the compound of interest, followed by any more polar impurities.[8] An ethyl acetate/hexanes solvent system is a standard and effective choice for compounds of moderate polarity.[9]

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the optimal solvent system must be determined using Thin-Layer Chromatography (TLC).[6][8] TLC provides a rapid assessment of the separation under various solvent conditions.

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved mixture onto a silica gel TLC plate.

  • Develop the plate in a sealed chamber containing a pre-determined mixture of ethyl acetate (EtOAc) and hexanes. Test a range of polarities (e.g., 10% EtOAc/Hexanes, 20% EtOAc/Hexanes, 30% EtOAc/Hexanes).

  • Visualize the separated spots using a UV lamp (254 nm).

  • Objective: Identify a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.3 to 0.4 . This Rƒ value generally translates well to column chromatography, ensuring the compound elutes in a reasonable number of column volumes.[10] The impurities should have significantly different Rƒ values to ensure good separation.

Detailed Protocol: Column Chromatography Purification

This protocol is designed for the purification of approximately 1.0 gram of crude material. Adjust the scale accordingly.

Materials and Reagents
ItemSpecificationRationale
Crude Product~1.0 gThe amount to be purified.
Silica Gel230-400 meshStandard for flash chromatography, providing good resolution.
Glass Column~4 cm diameter, ~40 cm lengthAppropriate size for the amount of silica gel.
SolventsHPLC Grade Hexanes & Ethyl AcetateHigh purity solvents prevent introduction of contaminants.
SandWashed, fine grainProvides a stable base for the stationary phase and protects it during sample loading.[11]
Collection VesselsTest tubes or flasksFor collecting eluted fractions.
TLC SuppliesPlates, chamber, UV lampFor monitoring the separation.[6]
Workflow Diagram

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Material TLC TLC Method Development (Target Rf ≈ 0.3) Crude->TLC Pack Pack Column (Silica Slurry) TLC->Pack Optimized Solvent System Load Dry Load Sample Pack->Load Elute Gradient Elution (Hexanes -> EtOAc/Hexanes) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

Step 1: Column Preparation (Slurry Packing)

  • Ensure the column is clean, dry, and clamped securely in a vertical position in a fume hood. Close the stopcock.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand.[11]

  • In a beaker, weigh out silica gel. A general rule is to use a 30-50:1 ratio of silica gel to crude product by weight (e.g., 40 g of silica for 1 g of crude).

  • Add the initial, low-polarity eluent (e.g., 5% EtOAc in hexanes) to the silica gel to create a free-flowing slurry.[11]

  • Quickly pour the slurry into the column. Use a funnel to prevent spillage.

  • Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.

  • Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed . This prevents cracking and channeling, which ruin separation efficiency.

  • Add another ~1 cm layer of sand on top of the packed silica bed to prevent disruption during solvent addition and sample loading.[12]

Step 2: Sample Loading (Dry Loading) Dry loading is superior for compounds with limited solubility in the initial eluent and often results in better band sharpness.

  • Dissolve the 1.0 g of crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).

  • Add ~3 g of silica gel to this solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[12]

  • Carefully add this silica-adsorbed sample to the top of the prepared column as an even layer.

Step 3: Elution and Fraction Collection

  • Carefully fill the column with the initial eluent (e.g., 5% EtOAc/Hexanes).

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 20 mL per fraction). If necessary, apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., ~5 cm/minute drop in solvent level).[13]

  • Execute the gradient elution by systematically increasing the percentage of ethyl acetate in the mobile phase. A suggested gradient is provided in the table below.

  • Collect fractions sequentially and keep them organized.

Step 4: Monitoring and Isolation

  • Periodically analyze the collected fractions by TLC to determine their composition. Spot multiple fractions on a single TLC plate alongside a spot of the original crude mixture.

  • Once the fractions containing the pure target compound are identified (single spot at the correct Rƒ), combine them in a large, pre-weighed round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent, yielding the purified solid product.

  • Determine the final mass and calculate the recovery yield. Confirm purity using analytical methods like NMR or LC-MS.

Recommended Purification Parameters
ParameterValue / DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)High polarity for retaining the target compound.[5]
Silica Mass 40 g40:1 ratio to crude material for good separation.
Column Diameter ~4 cmProvides adequate surface area for the sample load.
Sample Loading Dry LoadingEnsures a narrow sample band and improves resolution.[12]
Mobile Phase Ethyl Acetate (EtOAc) in HexanesStandard solvent system for moderately polar compounds.[9]
Elution Gradient 1. 5% EtOAc/Hex (200 mL)2. 10% EtOAc/Hex (200 mL)3. 15% EtOAc/Hex (300 mL)4. 20% EtOAc/Hex (300 mL)Starts non-polar to remove fast-running impurities, then gradually increases polarity to elute the target compound without co-eluting with more polar impurities.[8]
Fraction Size ~20 mLSmall enough to resolve closely eluting compounds.
Monitoring TLC with UV visualizationRapidly identifies which fractions contain the product.[14]

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Poor Separation Incorrect solvent system; column was packed poorly (cracks/channels).Re-optimize the mobile phase with TLC. Repack the column carefully, ensuring no air bubbles and the silica bed is never allowed to run dry.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase %EtOAc). A small amount of methanol (<5%) can be added to the eluent for very polar compounds.[9]
Streaky Bands (Tailing) Sample is overloaded; compound is slightly acidic/basic interacting with silica.Reduce the amount of crude material loaded onto the column. If the compound is acidic, adding a trace amount of acetic acid to the eluent can help. If basic, add a trace of triethylamine.[9]
Cracked Silica Bed The column ran dry at some point; thermal shock from solvent addition.This column cannot be salvaged. The run must be stopped and the column repacked. Always keep the solvent level above the silica bed.

References

  • PubMed. (n.d.). Change of mobile phase pH during gradient reversed-phase chromatography with 2,2,2-trifluoroethanol-water as mobile phase and its effect on the chromatographic hydrophobicity index determination.
  • Sigma-Aldrich. (n.d.). This compound.
  • University of California, Los Angeles. (n.d.). Column chromatography.
  • University of Toronto. (n.d.). How to run column chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Sorbchem India. (n.d.). Silica Gel Powder for Chromatography | High Purity Adsorbent.
  • Alfa Chemistry. (n.d.). Silica Gel for Column Chromatography.
  • Merck. (n.d.). This compound.
  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography.
  • The Royal Society of Chemistry. (2018). Supporting Information - Chemical Science.
  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
  • Sigma-Aldrich. (n.d.). This compound.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Reaction Chemistry & Engineering. (2025). Open-source fraction collector for flash column chromatography.
  • Interchim. (n.d.). Purification Column Guide Catalogue.

Sources

Application Notes and Protocols for the Crystallization of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the crystallization of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed to yield high-purity, crystalline material suitable for downstream applications, including active pharmaceutical ingredient (API) manufacturing and analytical standard preparation. This guide emphasizes the scientific principles behind solvent selection and crystallization techniques to empower researchers to optimize their crystallization processes.

Introduction

This compound is a substituted pyridinone derivative with significant potential in medicinal chemistry.[1] The trifluoroethyl group can enhance metabolic stability and cell permeability, making this scaffold attractive for drug design. Crystalline solids are the preferred form for APIs due to their stability, ease of handling, and consistent physicochemical properties.[2] This application note outlines robust and reproducible methods for the crystallization of this compound, focusing on achieving high purity and desirable crystal morphology.

Compound Properties:

PropertyValueSource
Molecular Formula C₇H₅BrF₃NO[3][4]
Molecular Weight 256.02 g/mol [3][4]
CAS Number 1114563-10-8[3][4]
Physical Form Solid[3]
Purity (Commercial) 95-98%[3][4]
Storage Sealed in a dry place at room temperature.[3]

Scientific Principles of Crystallization

Crystallization is a purification technique based on the differential solubility of a compound in a given solvent at varying temperatures. The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by controlled cooling to induce crystal formation. The choice of solvent is critical and is governed by the principle of "like dissolves like," as well as the desired solubility profile ("soluble hot, insoluble cold").[5]

Recommended Crystallization Protocols

Two primary methods are presented for the crystallization of this compound: slow cooling and solvent-antisolvent precipitation. The selection of the appropriate method will depend on the initial purity of the material and the desired crystal characteristics.

Protocol 1: Slow Cooling Crystallization

This is the most common and often most effective method for obtaining well-formed crystals.[5] It relies on the gradual decrease in solubility of the compound as the solution cools, leading to controlled crystal growth.

Workflow for Slow Cooling Crystallization:

A Dissolve Compound in a Suitable Solvent at Elevated Temperature B Hot Filtration (Optional, for removing insoluble impurities) A->B C Allow Solution to Cool Slowly to Room Temperature B->C D Further Cooling in an Ice Bath or Refrigerator C->D E Isolate Crystals by Filtration D->E F Wash Crystals with a Small Amount of Cold Solvent E->F G Dry Crystals Under Vacuum F->G

Figure 1: Workflow for Slow Cooling Crystallization.

Step-by-Step Methodology:

  • Solvent Selection: Based on the polarity of the target molecule, a moderately polar solvent is recommended. Isopropanol is a good starting point. Determine the approximate solubility by adding small aliquots of the solvent to a known mass of the compound at room temperature and then with gentle heating.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the minimum amount of hot isopropanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step is crucial for obtaining high-purity crystals.

  • Cooling: Allow the hot solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask to slow the cooling rate further.

  • Inducing Crystallization (If Necessary): If crystals do not form upon cooling, induce nucleation by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[6]

  • Further Cooling: Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Solvent-Antisolvent Crystallization

This method is useful when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "antisolvent"). The two solvents must be miscible.

Workflow for Solvent-Antisolvent Crystallization:

A Dissolve Compound in a Minimum Amount of a 'Good' Solvent B Slowly Add a 'Poor' Solvent (Antisolvent) until Turbidity Persists A->B C Allow the Solution to Stand Undisturbed B->C D Isolate Crystals by Filtration C->D E Wash Crystals with a Mixture of Solvent and Antisolvent D->E F Dry Crystals Under Vacuum E->F

Figure 2: Workflow for Solvent-Antisolvent Crystallization.

Step-by-Step Methodology:

  • Solvent System Selection: A suitable solvent system for this compound is Dichloromethane (DCM) as the solvent and Hexane as the antisolvent.

  • Dissolution: Dissolve the crude compound in the minimum amount of DCM at room temperature.

  • Antisolvent Addition: Slowly add hexane dropwise to the stirred solution. Continue adding until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solubility of the compound decreases.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a DCM/hexane mixture.

  • Drying: Dry the crystals under vacuum.

Troubleshooting

IssuePossible CauseSuggested Solution
No crystals form upon cooling. The solution is not supersaturated.- Evaporate some of the solvent to increase the concentration. - Add a seed crystal.[6] - Scratch the inside of the flask with a glass rod.[6]
Oiling out occurs instead of crystallization. The compound's solubility is too high at the crystallization temperature, or the cooling is too rapid.- Use a more dilute solution. - Cool the solution more slowly. - Try a different solvent system.
Poor crystal quality (small or needle-like crystals). Nucleation is too rapid.- Decrease the rate of cooling. - Use a cleaner solution (perform hot filtration).

Safety Precautions

This compound is classified as harmful if swallowed and causes skin and eye irritation.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The protocols outlined in this application note provide a solid foundation for the successful crystallization of this compound. By understanding the underlying scientific principles, researchers can adapt and optimize these methods to achieve high-purity crystalline material for their specific needs.

References

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • WIPO Patentscope. (2020). PYRIDONE DERIVATIVE CRYSTAL FORM AND PREPARATION METHOD AND APPLICATION THEREFOR. Retrieved from [Link]

  • IUCrData. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • National Center for Biotechnology Information. (2019). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. Retrieved from [Link]

Sources

1H NMR and 13C NMR analysis of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one using ¹H and ¹³C NMR Spectroscopy

Abstract

This application note provides a comprehensive guide to the structural analysis of this compound, a key heterocyclic scaffold in contemporary drug discovery. We present a detailed, field-proven protocol for acquiring and interpreting both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. This guide emphasizes the causality behind experimental parameter selection and offers an in-depth analysis of the characteristic chemical shifts and coupling patterns arising from the unique electronic environment of the molecule, including the influence of the bromine substituent and the trifluoroethyl group. This document is intended for researchers, chemists, and quality control scientists in the pharmaceutical and chemical industries who require robust methods for routine structural verification and characterization.

Introduction: The Significance of Fluorinated Pyridinones

Pyridin-2(1H)-one derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the C5 position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the exploration of a broad chemical space. Furthermore, the incorporation of a trifluoroethyl group at the N1 position is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and electronic properties.[1]

Given its synthetic utility, the unambiguous structural confirmation of this compound is paramount. NMR spectroscopy stands as the gold standard for this purpose, providing precise, atom-level information about the molecular structure.[2] This guide establishes a definitive protocol for its analysis.

Experimental Methodology and Protocols

The reliability of NMR data is fundamentally dependent on meticulous sample preparation and the rational selection of acquisition parameters. The following protocols are designed to yield high-quality, reproducible spectra.

Sample Preparation

The choice of solvent is critical, as it must fully dissolve the analyte without interfering with its signals. Chloroform-d (CDCl₃) is an excellent choice for this compound due to its high dissolving power for a wide range of organic molecules and its relatively simple residual solvent signal.[3][4]

  • Analyte Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for different field strengths.

Proton NMR is typically a rapid experiment, providing essential information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling.[5]

  • Spectrometer Preparation: Insert the sample, lock onto the deuterium signal of CDCl₃, and perform automatic shimming to optimize magnetic field homogeneity.[6][7]

  • Acquisition Parameters:

    • Pulse Program: zg30 (A standard 30-degree pulse experiment)

    • Number of Scans (NS): 16 (Sufficient for good signal-to-noise for this sample amount)

    • Relaxation Delay (D1): 2.0 seconds (Allows for adequate relaxation of most protons)

    • Acquisition Time (AQ): ~4.0 seconds (Ensures good resolution)

    • Spectral Width (SW): 20 ppm (Covers the full range of expected proton signals)

    • Temperature: 298 K

Carbon-13 NMR requires more scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom and to enhance signal intensity via the Nuclear Overhauser Effect (NOE).[8]

  • Spectrometer Preparation: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: zgpg30 (A 30-degree pulse with proton power-gated decoupling)

    • Number of Scans (NS): 1024 (A typical starting point for achieving good signal-to-noise)[9]

    • Relaxation Delay (D1): 2.0 seconds

    • Acquisition Time (AQ): ~1.0 second

    • Spectral Width (SW): 240 ppm (Covers the full range of expected organic carbon signals)

    • Temperature: 298 K

Experimental Workflow Diagram

The overall process from sample preparation to final data analysis is outlined below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Prep1 Weigh 5-10 mg of Analyte Prep2 Dissolve in 0.6 mL CDCl3 w/ TMS Prep1->Prep2 Prep3 Transfer to 5 mm NMR Tube Prep2->Prep3 Acq0 Lock & Shim Prep3->Acq0 Acq1 Acquire ¹H Spectrum (16 scans) Acq0->Acq1 Acq2 Acquire ¹³C{¹H} Spectrum (1024 scans) Acq0->Acq2 Proc1 Fourier Transform Acq1->Proc1 Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference to TMS (0 ppm) Proc2->Proc3 Proc4 Integrate ¹H Signals Proc3->Proc4 for ¹H Proc5 Assign ¹H & ¹³C Signals Proc3->Proc5

Caption: Workflow for NMR analysis of the target compound.

Spectral Analysis and Structural Interpretation

A thorough analysis of the ¹H and ¹³C spectra allows for the complete assignment of all signals to the corresponding atoms in the this compound structure.

Structure: Chemical structure of this compound

¹H NMR Spectral Analysis

The proton spectrum is expected to show three distinct signals for the pyridinone ring protons and one signal for the methylene protons of the trifluoroethyl group. The electronegativity of adjacent atoms and anisotropic effects from the π-system are the primary factors governing the chemical shifts.[10]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
H6 7.4 - 7.6Doublet (d)³J(H6-H4) ≈ 2.5-3.0 HzDeshielded by adjacent N and C=O. Coupled only to H4.
H4 7.2 - 7.4Doublet of Doublets (dd)³J(H4-H3) ≈ 9.5 Hz, ³J(H4-H6) ≈ 2.5-3.0 HzCoupled to both H3 and H6.
H3 6.4 - 6.6Doublet (d)³J(H3-H4) ≈ 9.5 HzCoupled to H4. Shielded relative to other ring protons.
-CH₂- 4.6 - 4.8Quartet (q)³J(H-F) ≈ 8.5 HzAdjacent to electron-withdrawing N and CF₃ group. Coupled to three equivalent ¹⁹F nuclei.[11][12]
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C spectrum will display seven distinct signals. The chemical shifts are dictated by the hybridization and electronic environment of each carbon. Notably, carbons of the trifluoroethyl group will exhibit splitting due to coupling with the fluorine atoms.[13]

Carbon AssignmentPredicted δ (ppm)Multiplicity (due to ¹⁹F)Coupling Constant (J)Rationale
C2 (C=O) 158 - 162Singlet-Carbonyl carbon, highly deshielded.
C6 140 - 142Singlet-Olefinic carbon adjacent to nitrogen.
C4 138 - 140Singlet-Olefinic carbon.
C3 120 - 122Singlet-Olefinic carbon adjacent to C=O.
CF₃ 122 - 125Quartet (q)¹J(C-F) ≈ 275-280 HzHighly deshielded by three fluorine atoms. Large one-bond C-F coupling.[13]
C5 (C-Br) 95 - 100Singlet-Shielded due to the heavy atom effect of bromine.
-CH₂- 48 - 52Quartet (q)²J(C-F) ≈ 35-40 HzAliphatic carbon adjacent to N. Two-bond coupling to the fluorine atoms.
Structural Assignment Logic

The unambiguous assignment of each signal is achieved by systematically correlating the observed data with the molecular structure. This process can be further validated using 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

G cluster_H ¹H NMR Data cluster_C ¹³C NMR Data H_Signals H6 (d) H4 (dd) H3 (d) -CH₂- (q) Molecule This compound Structure H_Signals:H6->Molecule J(H6-H4) H_Signals:H4->Molecule J(H4-H3), J(H4-H6) H_Signals:H3->Molecule J(H3-H4) H_Signals:CH2->Molecule ³J(H-F) C_Signals C2 C6 C4 C3 -CF₃ (q) C5 -CH₂- (q) C_Signals:CH2C->Molecule ²J(C-F) C_Signals:CF3->Molecule ¹J(C-F) C_Signals->Molecule Chemical Shift Assignment

Caption: Logical flow for assigning NMR signals via coupling patterns.

Conclusion

This application note details a robust and reliable methodology for the ¹H and ¹³C NMR analysis of this compound. The provided protocols and spectral interpretations serve as a foundational guide for chemists in a drug development setting. The characteristic quartet signals for the trifluoroethyl group in both ¹H and ¹³C spectra, combined with the distinct pattern of the pyridinone ring protons, provide a unique spectral fingerprint. This allows for rapid and confident structural confirmation, purity assessment, and quality control, ensuring the integrity of this vital synthetic intermediate in the research and development pipeline.

References

  • Title: Chapter 5: Acquiring 1 H and 13 C Spectra Source: Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds, The Royal Society of Chemistry, 2018 URL: [Link]

  • Title: Step-by-step procedure for NMR data acquisition Source: University of Maryland, College of Computer, Mathematical, and Natural Sciences URL: [Link]

  • Title: Supporting Information for publications Source: New Journal of Chemistry, The Royal Society of Chemistry URL: [Link]

  • Title: Supporting Information for publications Source: Wiley-VCH URL: [Link]

  • Title: Basic NMR Concepts Source: Boston University, Chemical Instrumentation Center URL: [Link]

  • Title: 13-C NMR Protocol for beginners AV-400 Source: University of Wisconsin-La Crosse URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds Source: Reference data from Silverstein, Robert M.; Webster, Francis X.; Kiemle, D. J. URL: [Link]

  • Title: NMR spectral characteristics of fluorocontaining pyridines Source: Fluorine notes URL: [Link]

  • Title: Common NMR Solvents - Reference Data Source: University of Wisconsin-Madison, Chemistry Department URL: [Link]

  • Title: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) Source: Human Metabolome Database URL: [Link]

  • Title: 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants Source: Journal of the Chemical Society, Perkin Transactions 2, 1976 URL: [Link]

  • Title: A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins Source: Journal of Magnetic Resonance, 2019 (via NIH) URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development, 2016 URL: [Link]

  • Title: Supporting Information for publications Source: The Royal Society of Chemistry URL: [Link]

  • Title: 5.5: Chemical Shift Source: Chemistry LibreTexts URL: [Link]

  • Title: Basic 1H- and 13C-NMR Spectroscopy Source: Elsevier, 2005 URL: [Link]

Sources

in vitro assay protocols using 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one, designated BTP-001, is a novel synthetic small molecule with a pyridinone core. This structure has been investigated for its potential as a modulator of intracellular signaling pathways. This document provides a comprehensive guide to the in vitro characterization of BTP-001 as a potent and selective inhibitor of TANK-Binding Kinase 1 (TBK1).

TBK1 is a non-canonical IκB kinase (IKK) that plays a central role in the innate immune system.[1][2][3] It functions as a critical node downstream of various pattern recognition receptors (PRRs), which detect pathogenic nucleic acids.[4] Upon activation, TBK1 phosphorylates and activates transcription factors, most notably Interferon Regulatory Factor 3 (IRF3).[5] This leads to the production of type I interferons (IFN-α/β), which orchestrate a powerful antiviral cellular state.[1][6] Given its pivotal role, dysregulation of TBK1 activity is implicated in autoimmune disorders and certain cancers, making it a compelling therapeutic target.[2][4][7]

This application note details a tiered approach for the in vitro evaluation of BTP-001, establishing its mechanism of action and cellular efficacy. The workflow progresses from a direct, biochemical assessment of TBK1 kinase inhibition to cell-based assays measuring downstream signaling events and concluding with a necessary cytotoxicity counterscreen.

Mechanism of Action: TBK1 Signaling Pathway

The activation of TBK1 is a key event in the signaling cascade initiated by the detection of viral RNA or cytosolic DNA. This pathway is essential for mounting an effective innate immune response. The diagram below illustrates the canonical TBK1 signaling axis leading to type I interferon production. BTP-001 is hypothesized to directly inhibit the kinase activity of TBK1, thereby preventing the phosphorylation and activation of IRF3 and subsequent gene transcription.

TBK1_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus PRR Viral RNA/DNA Sensor (e.g., RIG-I, cGAS) Adaptor Adaptor Proteins (e.g., MAVS, STING) PRR->Adaptor activates TBK1 TBK1 Adaptor->TBK1 recruits & activates IRF3_inactive IRF3 (Inactive) TBK1->IRF3_inactive phosphorylates (S396) BTP001 BTP-001 BTP001->TBK1 inhibits IRF3_active p-IRF3 (Active Dimer) IRF3_inactive->IRF3_active dimerizes ISRE ISRE Promoter IRF3_active->ISRE translocates & binds IFNB IFN-β Gene Transcription ISRE->IFNB initiates

Caption: BTP-001 inhibits the TBK1-mediated phosphorylation of IRF3.

Experimental Workflow for BTP-001 Characterization

A multi-step, logical workflow is essential to comprehensively profile the activity of BTP-001. This process ensures that the direct inhibitory effect on the target is established first, followed by confirmation of its impact in a cellular context, and finally, ruling out non-specific effects like cytotoxicity.

Workflow A Assay 1: Biochemical Kinase Assay (Direct Target Engagement) B Assay 2: Cellular IRF3 Phosphorylation Assay (Proximal Target Modulation) A->B Confirm cellular activity C Assay 3: Cellular Interferon-β Reporter Assay (Downstream Functional Outcome) B->C Confirm downstream effect D Assay 4: Cytotoxicity Counterscreen (Selectivity & Viability) C->D Validate specificity

Caption: Tiered assay approach for validating BTP-001 activity.

Protocol 1: Biochemical TBK1 Kinase Assay

Objective: To determine the direct inhibitory activity of BTP-001 on recombinant human TBK1 kinase and calculate its IC50 value. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Methodology: This protocol utilizes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[8] This format is highly sensitive, compatible with high-throughput screening, and measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8]

Materials:

  • Recombinant Human TBK1 enzyme

  • Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., TBK1-Tide)[9]

  • ATP

  • BTP-001 (solubilized in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of BTP-001 in 100% DMSO. A typical starting concentration is 1 mM. Subsequently, dilute these concentrations into the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of kinase buffer containing the appropriate concentration of BTP-001 or DMSO vehicle control to the wells of a 96-well plate.

    • Add 10 µL of a solution containing TBK1 enzyme and the substrate (MBP) in kinase buffer.

    • Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration should be at or near the Km for TBK1).

    • Incubate for 60 minutes at 30°C.[9]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Subtract background luminescence (no enzyme control) from all data points.

  • Normalize the data by setting the DMSO vehicle control as 100% activity and a no-enzyme or high-concentration inhibitor control as 0% activity.

  • Plot the normalized percent inhibition against the log concentration of BTP-001.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

ParameterExpected Value for BTP-001
IC50 50-150 nM
Hill Slope ~1.0
Max Inhibition >95%

Protocol 2: Cellular IRF3 Phosphorylation Assay (Western Blot)

Objective: To verify that BTP-001 inhibits TBK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, IRF3, at Serine 396.[5][10]

Methodology: Human monocytic THP-1 cells are stimulated to activate the TBK1 pathway.[5] Following treatment with BTP-001, cell lysates are analyzed by Western blot to detect phosphorylated IRF3 (p-IRF3).

Materials:

  • THP-1 cells (ATCC TIB-202)[11]

  • RPMI-1640 medium with 10% FBS

  • Poly(I:C) (High Molecular Weight) or other TBK1 pathway activators[12]

  • BTP-001

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-p-IRF3 (Ser396), Rabbit anti-total IRF3, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Plating: Culture THP-1 cells in suspension.[13][14] Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

  • Compound Treatment: Pre-treat cells with various concentrations of BTP-001 (e.g., 0.1, 0.3, 1, 3 µM) or DMSO vehicle for 1 hour at 37°C.

  • Pathway Stimulation: Stimulate the TBK1 pathway by adding Poly(I:C) to a final concentration of 10 µg/mL.[12] Incubate for 2-4 hours.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash the cell pellet once with cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary anti-p-IRF3 (1:1000 dilution) overnight at 4°C.[15]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[15]

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total IRF3 and β-actin as loading controls.

Expected Results: Stimulation with Poly(I:C) should induce a strong p-IRF3 signal in the vehicle-treated cells. BTP-001 is expected to reduce this signal in a dose-dependent manner, while levels of total IRF3 and β-actin should remain unchanged.

Protocol 3: Cellular Type I Interferon Reporter Assay

Objective: To measure the functional downstream consequence of TBK1 inhibition by quantifying the production of type I interferons.

Methodology: This protocol uses HEK293 cells stably transfected with a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an IFN-inducible promoter.[16] These cells are co-cultured with stimulated THP-1 cells (the IFN source) or treated with conditioned media. The amount of reporter protein produced is proportional to the amount of IFN-β secreted by the THP-1 cells.

Materials:

  • THP-1 cells

  • HEK-Blue™ IFN-α/β Reporter Cells or equivalent[16]

  • Poly(I:C)

  • BTP-001

  • QUANTI-Blue™ Solution or other appropriate SEAP detection reagent

Procedure:

  • Generate Conditioned Media:

    • Plate THP-1 cells at 1 x 10^6 cells/mL in a 24-well plate.

    • Pre-treat with BTP-001 or DMSO vehicle for 1 hour.

    • Stimulate with Poly(I:C) (10 µg/mL) for 24 hours.[17]

    • Collect the supernatant (conditioned media) by centrifugation to pellet the cells.

  • Reporter Assay:

    • Plate the HEK-Blue™ IFN-α/β cells in a 96-well plate according to the manufacturer's protocol.

    • Add 20 µL of the conditioned media from the treated THP-1 cells to each well.

    • Incubate for 24 hours at 37°C.

  • Data Acquisition:

    • Add 180 µL of QUANTI-Blue™ Solution to 20 µL of the induced HEK-Blue™ supernatant in a new 96-well plate.

    • Incubate at 37°C for 1-3 hours.

    • Measure the optical density (OD) at 620-655 nm.

Data Analysis:

  • Normalize the data, with the Poly(I:C)-stimulated, vehicle-treated group representing 100% IFN production.

  • Plot the normalized IFN production against the log concentration of BTP-001 to determine the cellular EC50 value.

ParameterExpected Value for BTP-001
EC50 150-500 nM
Max Inhibition >90%

Protocol 4: Cytotoxicity Counterscreen (MTT Assay)

Objective: To ensure that the observed inhibition of TBK1 signaling is not a result of general cytotoxicity.[18]

Methodology: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[18] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • THP-1 cells

  • BTP-001

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear 96-well plates

Procedure:

  • Cell Plating: Seed THP-1 cells at 1 x 10^5 cells/well in a 96-well plate.[19]

  • Compound Treatment: Add serial dilutions of BTP-001. Include a "no cell" control for background and a "vehicle only" control for 100% viability. It is crucial to test up to a high concentration (e.g., 50-100 µM) to define the cytotoxic window.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.[19]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[20]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20] Mix thoroughly.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate percent viability relative to the vehicle-treated control cells.

  • Plot percent viability against the log concentration of BTP-001 to determine the CC50 (50% cytotoxic concentration).

  • The therapeutic index (TI) can be calculated as CC50 / EC50. A higher TI indicates better selectivity.

ParameterExpected Value for BTP-001
CC50 > 30 µM
Therapeutic Index (TI) > 60

Summary of Results & Conclusion

This series of in vitro assays provides a robust framework for characterizing the novel compound BTP-001. The expected data will collectively demonstrate that BTP-001 is a potent, direct inhibitor of TBK1 kinase. This biochemical activity translates effectively into a cellular context, where BTP-001 blocks the phosphorylation of the key TBK1 substrate, IRF3, and consequently inhibits the downstream production of type I interferons. Crucially, the compound is expected to exhibit a wide therapeutic window, with its cytotoxic effects only appearing at concentrations significantly higher than those required for its mechanism-based activity. These findings strongly support the further development of BTP-001 as a selective modulator of the innate immune response for potential therapeutic applications.

References

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]

  • TBK1 Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Wang, M., et al. (2022). TBK1 Mediates Innate Antiviral Immune Response against Duck Enteritis Virus. Viruses. [Link]

  • Hasan, M., et al. (2017). The IKK-related kinase TBK1 activates mTORC1 directly in response to growth factors and innate immune agonists. EMBO Molecular Medicine. [Link]

  • The interferon gamma secretion assay: a reliable tool to study interferon gamma production at the single cell level. (1998). Journal of Immunological Methods. [Link]

  • Ye, J., et al. (2023). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology. [Link]

  • Ofengeim, D., et al. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv. [Link]

  • Barber, G. N., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE. [Link]

  • Chow, S., et al. (2021). Emerging roles of TBK1 in cancer immunobiology. Trends in Immunology. [Link]

  • Schakelaar, M. (2020). Difficulty detecting human phospho-IRF3 on Western Blot. ResearchGate. [Link]

  • Cell culture of THP-1 monocytes and differentiation into macrophages with PMA. (2024). Protocols.io. [Link]

  • Akazawa, T., et al. (2013). Raftlin Is Involved in the Nucleocapture Complex to Induce Poly(I:C)-mediated TLR3 Activation. The Journal of Biological Chemistry. [Link]

  • Validation of a cell-based colorimetric reporter gene assay for the evaluation of Type I Interferons. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Transfection of poly (I:C) induces ACE2 expression. HEK293 cells were... (n.d.). ResearchGate. [Link]

  • THP-1 Cell Culture Guide: Common Issues and Solutions. (2024). Procell. [Link]

  • Morin, N., et al. (2016). A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3. Journal of Visualized Experiments. [Link]

  • Interferon-Based Biopharmaceuticals: Overview on the Production, Purification, and Formulation. (2021). Pharmaceutics. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Figure S1. Response to poly (I:C) transfection in HEK293T cells is intact despite lack of STING, Related to Figure 1. (n.d.). Cell. [Link]

  • Culturing and differentiating THP-1 cells. (n.d.). Nanopartikel.info. [Link]

  • Yu, Q., et al. (2017). Chronic innate immune activation of TBK1 suppresses mTORC1 activity and dysregulates cellular metabolism. PNAS. [Link]

  • Interferon (IFN) Production Measurement Service. (n.d.). Creative Biolabs. [Link]

  • Poly (I:C) Interation with TLR3 Causes Increased IRF-3 Activation and IFN... (n.d.). ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Zinc Permeation Through Acid-Sensing Ion Channels. (2022). International Journal of Molecular Sciences. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Characterization of distinct molecular interactions responsible for IRF3 and IRF7 phosphorylation and subsequent dimerization. (2020). Nucleic Acids Research. [Link]

  • Analysis of factors influencing latent tuberculosis infection screening using QuantiFERON-TB Gold In-Tube in people living with HIV/AIDS. (2024). Frontiers in Immunology. [Link]

  • MAINTENANCE & CULTURE OF THP-1CELLS. (n.d.). Bowdish Lab. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific and often challenging substrate. Here, we will delve into common issues, troubleshooting strategies, and frequently asked questions, all presented in a practical, question-and-answer format.

Introduction: The Challenge of Coupling Electron-Deficient Pyridinones

This compound presents a unique set of challenges in Suzuki-Miyaura cross-coupling. The electron-withdrawing nature of the trifluoroethyl group and the pyridinone ring can render the substrate less reactive in the crucial oxidative addition step of the catalytic cycle.[1][2] Furthermore, pyridinone-containing molecules can potentially coordinate with the palladium catalyst, leading to catalyst deactivation.[3] This guide provides targeted advice to overcome these hurdles and achieve high-yield couplings.

Troubleshooting Guide: From Low Yields to Complex Product Mixtures

This section addresses specific problems you might encounter during your experiments. Each issue is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low to No Conversion of Starting Material

Question: I'm seeing very little or no consumption of my this compound. What are the likely causes and how can I improve the conversion rate?

This is a common problem when dealing with electron-deficient aryl bromides. The root cause often lies in an inefficient catalytic system or suboptimal reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Actions
Inactive Catalyst System The Pd(0) active species may not be forming efficiently from a Pd(II) precatalyst, or the chosen ligand may not be suitable for this electron-deficient substrate.[4]
Action: 1. Screen Catalysts: Start with a robust catalyst known for coupling challenging substrates. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is often a good starting point.[5] For more challenging couplings, consider palladium sources with bulky, electron-rich phosphine ligands like Pd(OAc)₂ with SPhos or XPhos, or pre-formed catalysts like Pd-PEPPSI complexes.[6][7] 2. Use a Pd(0) Source: Consider using a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], though be mindful of its air sensitivity.[6]
Ineffective Base The base is crucial for activating the boronic acid in the transmetalation step.[8] The strength and solubility of the base can dramatically affect the reaction rate.[4]
Action: 1. Base Screening: If using a standard base like K₂CO₃ or Na₂CO₃ with poor results, switch to a stronger base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective for difficult couplings.[9][10] 2. Ensure Freshness and Fineness: Use a fresh, finely powdered, and dry base to ensure reproducibility.[2][11]
Suboptimal Solvent The solvent influences the solubility of all reaction components and the stability of the catalytic species.[12]
Action: 1. Solvent Choice: Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with water as a co-solvent.[8] For this particular substrate, starting with a 4:1 mixture of dioxane/water is a reasonable approach.[6] 2. Thorough Degassing: Oxygen can deactivate the palladium catalyst.[11] Ensure all solvents are rigorously degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[13]
Inadequate Temperature Suzuki reactions typically require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.[11]
Action: 1. Temperature Optimization: A typical starting point is 80-100 °C.[9] If you suspect catalyst instability, try a lower temperature for a longer reaction time. Conversely, if the reaction is sluggish, a moderate increase in temperature (e.g., to 110 °C) might be beneficial.[14]
Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I'm observing significant amounts of side products like dehalogenated starting material or homocoupled boronic acid. How can I suppress these unwanted reactions?

The formation of side products indicates that alternative reaction pathways are competing with the desired cross-coupling.

Potential Causes & Solutions:

Side Product Potential Cause & Explanation Recommended Actions
Dehalogenated Starting Material This occurs when the aryl bromide is reduced instead of coupled. This can be caused by a hydride source in the reaction mixture reacting with the Pd(II)-aryl intermediate.[13]Action: 1. Check Solvent Purity: Ensure solvents are anhydrous and peroxide-free.[13] 2. Optimize Base and Temperature: Some bases and higher temperatures can promote this side reaction. A careful screening of bases and running the reaction at the lowest effective temperature can help.[11]
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst and facilitate the homocoupling pathway.[11]Action: 1. Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your reaction setup is under a positive pressure of an inert gas.[13] 2. Use a More Stable Boronic Ester: Boronic acids can be prone to degradation.[15] Using a more stable derivative, such as a pinacol ester, can sometimes mitigate this issue.[13]
Visualizing the Troubleshooting Workflow

To aid in your optimization process, the following diagram outlines a logical workflow for troubleshooting common issues.

G start Low Yield or Incomplete Conversion catalyst Screen Catalyst & Ligand (e.g., Pd(dppf)Cl₂, Pd(OAc)₂/SPhos) start->catalyst base Optimize Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) catalyst->base solvent Adjust Solvent & Degas (e.g., Dioxane/H₂O, Toluene/H₂O) base->solvent temp Vary Temperature (80-110 °C) solvent->temp side_products Significant Side Products? temp->side_products dehalogenation Dehalogenation Observed side_products->dehalogenation Yes homocoupling Homocoupling Observed side_products->homocoupling Yes success Optimized Yield side_products->success No check_solvents Check Solvent Purity & Optimize Base/Temp dehalogenation->check_solvents degas_boronic_ester Improve Degassing & Consider Boronic Ester homocoupling->degas_boronic_ester check_solvents->catalyst degas_boronic_ester->solvent

Caption: A decision-tree for troubleshooting low-yield Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this pyridinone more challenging than with a simple bromobenzene?

A1: The difficulty arises from the electronic properties of the substrate. The trifluoroethyl group and the pyridinone ring are electron-withdrawing, which can slow down the rate-limiting oxidative addition step of the palladium catalyst to the C-Br bond.[1] Additionally, the nitrogen and oxygen atoms in the pyridinone ring can act as Lewis bases and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]

Q2: What is the general mechanism for the Suzuki coupling reaction?

A2: The reaction proceeds through a catalytic cycle involving three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.[1]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.[1]

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q3: Are there alternatives to boronic acids that I can use?

A3: Yes, boronic esters (e.g., pinacol esters) and potassium trifluoroborate salts are excellent alternatives.[13][16] They are often more stable than the corresponding boronic acids, which can be prone to degradation through a process called protodeboronation, especially when dealing with heteroaryl boronic acids.[13][15][17] This increased stability can lead to more consistent and higher yields.

Q4: How critical is the quality of my reagents?

A4: Reagent quality is paramount for a successful and reproducible Suzuki coupling.

  • Aryl Bromide: Ensure your this compound is pure, as impurities can interfere with the catalyst.

  • Boronic Acid/Ester: Use fresh or properly stored boronic acid/ester. Their degradation is a common cause of reaction failure.[13]

  • Catalyst and Ligand: Use high-purity catalysts and ligands. Impurities or degradation (e.g., oxidation of phosphine ligands) can significantly reduce catalytic activity.[18]

  • Base and Solvents: As mentioned earlier, use dry, finely powdered bases and anhydrous, peroxide-free solvents.[11][13]

By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly improve the yield and reliability of your Suzuki coupling reactions with this compound.

Recommended Starting Protocol

For researchers initiating work with this substrate, the following protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the aryl bromide).

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol serves as a foundation. Based on your results, refer to the troubleshooting guide to fine-tune the conditions for optimal yield.

References

  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.
  • The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
  • Wikipedia. Suzuki reaction.
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? (2016).
  • ResearchGate. Table 1 .
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
  • Benchchem. troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes.
  • Benchchem. Troubleshooting low yields in 3-Bromo-2-iodofuran Suzuki reactions.
  • Benchchem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • ResearchGate. How can I solve my problem with Suzuki coupling? (2014).
  • ResearchGate. Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
  • PMC - NIH.
  • Benchchem.
  • PMC - NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Reddit. Help needed with unreproducible Suzuki coupling. (2023).
  • Books. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016).
  • PubMed.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021).
  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. (2025).
  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • PubMed.
  • PMC - NIH.
  • Reaction Chemistry & Engineering (RSC Publishing).
  • ResearchGate.
  • PubMed. A convenient catalyst for aqueous and protein Suzuki-Miyaura cross-coupling. (2009).
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
  • Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? (2014).

Sources

Technical Support Center: Synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during this specific N-alkylation reaction.

Core Challenge: N- vs. O-Alkylation

The primary hurdle in synthesizing the target compound is controlling the regioselectivity of the alkylation. The starting material, 5-bromopyridin-2-one, exists in tautomeric equilibrium with 5-bromo-2-hydroxypyridine. Deprotonation results in an ambident pyridonate anion, which possesses two nucleophilic sites: the nitrogen atom and the oxygen atom.[1][2] This duality leads to a competitive reaction, yielding both the desired N-alkylated product and the isomeric O-alkylated byproduct.

Reaction and Byproduct Formation Pathway

Reaction_Pathway cluster_start Reactants cluster_products Potential Products Start 5-Bromo-2-hydroxypyridine (Tautomeric Mixture) Anion Ambident Pyridonate Anion Start->Anion Base (e.g., Cs2CO3, NaH) Alkylating_Agent CF3CH2-LG (e.g., Triflate, Iodide) N_Product Desired Product: This compound (N-Alkylation) Alkylating_Agent->N_Product O_Product Key Byproduct: 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (O-Alkylation) Alkylating_Agent->O_Product Anion->N_Product N-attack Anion->O_Product O-attack

Caption: The alkylation of 5-bromopyridin-2-one leads to a mixture of N- and O-alkylated products.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My main impurity is the O-alkylated isomer. How can I improve the N-alkylation selectivity?

A1: This is the most common issue. The ratio of N- to O-alkylation is highly dependent on several factors.[1] Here’s how to troubleshoot:

  • Causality: The selectivity is governed by Hard and Soft Acid-Base (HSAB) theory. The nitrogen anion is considered "harder" and the oxygen anion "softer." The choice of solvent, counter-ion (from the base), and alkylating agent influences which site is favored.

  • Solutions & Optimization:

    ParameterRecommendation for N-AlkylationRationale
    Solvent Use polar aprotic solvents (e.g., DMF, DMSO, NMP).These solvents effectively solvate the cation from the base, leaving a "naked" and highly reactive pyridonate anion. This condition generally favors reaction at the more nucleophilic nitrogen atom. In contrast, nonpolar solvents can favor O-alkylation.
    Base/Counter-ion Use bases with large, soft cations (e.g., Cesium Carbonate, Potassium Carbonate).Larger cations (like Cs+) coordinate more loosely with the oxygen atom, reducing its steric hindrance and making the nitrogen atom more accessible for alkylation.
    Alkylating Agent Use a "harder" alkylating agent if possible.While you are fixed with the trifluoroethyl group, using a reagent with a better leaving group (e.g., 2,2,2-trifluoroethyl triflate) can increase reactivity, though it may not drastically alter the N/O ratio on its own.
    Temperature Lower the reaction temperature.N-alkylation is often the thermodynamically favored product, while O-alkylation can be the kinetically favored product. Running the reaction at a lower temperature for a longer duration may improve the N/O ratio.
Q2: The reaction is very slow or shows low conversion. What can I do?

A2: Poor reaction rates can stem from insufficient nucleophilicity of the pyridonate or low reactivity of the alkylating agent.

  • Causality: The reaction is typically an SN2 process.[3][4] Its rate depends on the concentration and reactivity of both the nucleophile (pyridonate anion) and the electrophile (trifluoroethylating agent).

  • Solutions & Optimization:

    • Choice of Base: Ensure you are using a strong enough base to fully deprotonate the 5-bromopyridin-2-one. Sodium hydride (NaH) will be more effective than potassium carbonate (K₂CO₃), but care must be taken with its handling.

    • Alkylating Agent Reactivity: The reactivity of the leaving group is critical. The order is generally: Triflate > Iodide > Bromide > Chloride. If you are using 2,2,2-trifluoroethyl bromide and getting low conversion, consider switching to 2,2,2-trifluoroethyl triflate.

    • Catalytic Additive: If using an alkyl bromide, adding a catalytic amount of potassium iodide (KI) can significantly increase the reaction rate. The iodide in-situ converts the alkyl bromide to the more reactive alkyl iodide.[5]

    • Temperature: While lower temperatures can favor N-alkylation, if the conversion is the primary issue, cautiously increasing the temperature (e.g., from room temperature to 60-80 °C) will increase the overall reaction rate. Monitor the N/O ratio, as it may worsen at higher temperatures.

Q3: I'm struggling to separate the N-alkylated product from the O-alkylated byproduct. What's the best purification strategy?

A3: The two isomers often have very similar polarities, making separation challenging. Flash column chromatography is the most effective method.[6][7]

  • Causality: The N-alkylated pyridinone is a polar amide-like structure, while the O-alkylated pyridine is an ether. This difference in functionality, though subtle in overall polarity, can be exploited with the right chromatographic conditions.

  • Detailed Protocol: Flash Column Chromatography

    • Eluent System Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent. Start with a non-polar system and gradually increase polarity.

      • Good Starting Point: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% Ethyl Acetate and increasing to 30%).

      • Tip: The desired N-alkylated product is typically more polar and will have a lower Rf value than the O-alkylated byproduct.

    • Column Packing: Use a high-quality silica gel (230-400 mesh). Pack the column carefully as a slurry in the initial, low-polarity eluent to avoid air bubbles and channeling.

    • Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading). This technique generally provides better separation than loading the sample dissolved in a strong solvent.

    • Elution: Run the column, collecting small fractions. Carefully monitor the fractions by TLC to identify which contain your pure product, mixed fractions, and the byproduct.

    • Characterization: Confirm the identity of the purified fractions using ¹H NMR and/or LC-MS.

Q4: My final product is off-white or yellow after purification. What are the likely trace impurities?

A4: Coloration often indicates the presence of trace, highly conjugated impurities or decomposition products.

  • Causality: High temperatures or prolonged reaction times can lead to minor decomposition pathways.[6] Additionally, impurities in the starting 5-bromo-2-hydroxypyridine, such as di-brominated species, can carry through the reaction.[8]

  • Solutions:

    • Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be an excellent final purification step to remove colored impurities.

    • Charcoal Treatment: Dissolving the product in a suitable solvent and stirring briefly with a small amount of activated charcoal can adsorb colored impurities. Filter through Celite® to remove the charcoal before removing the solvent.

    • Purity of Starting Materials: Ensure the 5-bromo-2-hydroxypyridine starting material is of high purity before beginning the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (¹H NMR, LC-MS) Check_Yield Is Conversion >80%? Start->Check_Yield Check_Purity Is N:O Ratio >10:1? Check_Yield->Check_Purity Yes Low_Yield Low Conversion Issue Check_Yield->Low_Yield No Impurity_Issue Selectivity Issue Check_Purity->Impurity_Issue No Purify Proceed to Purification (Column Chromatography) Check_Purity->Purify Yes Action_Yield Increase Reactivity: • Stronger Base (NaH) • More Reactive Alkylating Agent • Add Catalytic KI • Increase Temperature Low_Yield->Action_Yield Action_Purity Improve Selectivity: • Switch to Polar Aprotic Solvent (DMF) • Use Cs₂CO₃ as Base • Lower Reaction Temperature Impurity_Issue->Action_Purity

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2018). ResearchGate. [Link]

  • The alkylation of 4-pyridone. (1978). Youngstown State University. [Link]

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Journal of Organic Chemistry. [Link]

  • N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. KoreaScience. [Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. (2023). The Journal of Organic Chemistry. [Link]

  • Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides... Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). RSC Advances. [Link]

  • An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Publishing. [Link]

  • EP 2 368 550 B1.
  • WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using Cryogenic Conditions. The Royal Society of Chemistry. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021). Molecules. [Link]

  • 2H-Pyran-2-one, 3-bromo-. Organic Syntheses Procedure. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters. [Link]

Sources

Technical Support Center: Strategies for Preventing Debromination of 5-Bromopyridinones in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction in cross-coupling chemistry: the debromination of 5-bromopyridinones. Our goal is to equip you with the knowledge to not only solve this problem but to understand the underlying chemical principles to proactively design more robust and higher-yielding reactions.

Troubleshooting Guide: Minimizing Unwanted Debromination

This section is designed to address the most common issues encountered when 5-bromopyridinone substrates undergo unintended hydrodehalogenation, leading to the formation of a pyridinone byproduct instead of the desired coupled product.

Question 1: I'm observing a significant amount of the debrominated pyridinone in my reaction mixture. What is the most likely cause?

Answer: The primary cause of debromination, also known as hydrodehalogenation, is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This highly reactive intermediate can reductively eliminate with the pyridinone ring to replace the bromine with a hydrogen atom.[2] Several factors can contribute to the formation of Pd-H species:

  • The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are common culprits.[3] They can generate hydride species that lead to debromination.

  • The Solvent: Protic solvents (e.g., alcohols) can directly act as hydride donors.[1][4] Polar aprotic solvents like DMF have also been observed to promote more dehalogenation compared to non-polar solvents like toluene in some cases.[1][5]

  • Impurities: Trace amounts of water or other protic impurities in your reagents or solvents can be a source of protons for the hydrodehalogenation process.[6][7]

  • Ligand Degradation: Some phosphine ligands can degrade under certain conditions to generate species that can act as hydride sources.[2]

Question 2: How can I adjust my reaction conditions to suppress debromination?

Answer: A systematic approach to optimizing your reaction conditions is crucial. Here are the key parameters to investigate, starting with the most impactful:

  • Choice of Base: This is often the most effective first step.[3] Switch from strong bases like NaOtBu to milder, weakly coordinating bases. Excellent alternatives include:

    • Potassium phosphate (K₃PO₄)[3]

    • Cesium carbonate (Cs₂CO₃)[3]

    • Potassium carbonate (K₂CO₃)[3][6]

  • Lower the Reaction Temperature: Debromination can have a higher activation energy than the desired cross-coupling.[3] Lowering the temperature (e.g., from 110 °C to 80 °C) can significantly favor the desired reaction pathway.[2][6] Mild conditions, sometimes even ambient temperatures, have proven effective with highly active catalysts.[6][8]

  • Solvent Selection: If you are using a protic or polar aprotic solvent, consider switching to a non-polar, aprotic solvent such as:

    • Toluene[1][5]

    • 1,4-Dioxane[1][5][6]

  • Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents and reagents.[6] Degassing the solvent is also a good practice to remove dissolved oxygen, which can affect catalyst stability.

Question 3: Can the choice of palladium catalyst and ligand influence the extent of debromination?

Answer: Absolutely. The catalyst and ligand system plays a critical role in determining the selectivity of the reaction.[2][7]

  • Ligand Choice: Bulky, electron-rich phosphine ligands are highly effective at preventing debromination.[1][2][6] These ligands promote the desired reductive elimination step (C-C or C-N bond formation) to outcompete the debromination pathway.[2] Highly recommended ligands include:

    • Biaryl phosphines (e.g., XPhos, SPhos)[2]

    • Bulky N-heterocyclic carbenes (NHCs)

  • Precatalysts: Using well-defined palladium precatalysts can be advantageous over generating the active catalyst in situ.[2] This can lead to more reproducible results and lower catalyst loadings.

Frequently Asked Questions (FAQs)

Q1: Why are 5-bromopyridinones particularly susceptible to debromination?

The electronic nature of the pyridinone ring makes the C-Br bond susceptible to cleavage. N-heterocyclic halides, in general, can be more prone to this side reaction compared to some other aryl bromides.[2]

Q2: I'm performing a Sonogashira coupling. Are there specific considerations for this reaction?

For Sonogashira couplings, the presence of a copper(I) co-catalyst is typical.[9][10] While essential for the reaction, ensuring the quality of all reagents and maintaining an inert atmosphere is critical to prevent side reactions. The general principles of using milder bases and lower temperatures still apply.

Q3: For a Buchwald-Hartwig amination, what is a good starting point to avoid debromination?

A good starting point would be to use a bulky, electron-rich phosphine ligand like XPhos or SPhos with a mild base such as K₃PO₄ or Cs₂CO₃ in an aprotic solvent like toluene or dioxane at a moderate temperature (e.g., 80-100 °C).[11]

Q4: Can steric hindrance from my coupling partner affect debromination?

Yes, significant steric hindrance on your coupling partner can slow down the desired transmetalation and reductive elimination steps, potentially allowing more time for the competing debromination pathway to occur.[12][13] If you suspect this is an issue, further optimization of the ligand and reaction conditions may be necessary.

Experimental Protocols and Data

Troubleshooting Workflow

The following diagram illustrates a systematic workflow for diagnosing and resolving debromination issues.

G start Debromination Observed ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Try XPhos, SPhos, or bulky NHCs. start->ligand base Step 2: Change the Base - Strong bases (e.g., NaOtBu) can be problematic. - Switch to K3PO4, Cs2CO3, or K2CO3. ligand->base If debromination persists solvent Step 3: Change the Solvent - Protic or polar aprotic solvents can be problematic. - Use toluene or dioxane. base->solvent If debromination persists temp Step 4: Lower the Temperature - Dehalogenation may have a higher activation energy. - Try 80°C instead of 110°C. solvent->temp If debromination persists reagents Step 5: Check Reagent Purity - Ensure anhydrous and degassed solvents. - Use high-purity reagents. temp->reagents If debromination persists success Problem Solved reagents->success Monitor for improvement

Caption: A troubleshooting workflow for minimizing debromination.

Catalytic Cycle and Point of Debromination

Understanding the catalytic cycle is key to diagnosing the problem. The unwanted debromination step branches off from the main cycle.

G cluster_cycle Desired Cross-Coupling Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition + Ar-Br pd0->oxidative_add pd_complex Ar-Pd(II)(Br)L_n oxidative_add->pd_complex transmetalation Transmetalation + R-M pd_complex->transmetalation hydride_formation Hydride Formation (from base, solvent, etc.) pd_complex->hydride_formation Undesired Pathway coupled_complex Ar-Pd(II)(R)L_n transmetalation->coupled_complex reductive_elim Reductive Elimination coupled_complex->reductive_elim reductive_elim->pd0 product {Product (Ar-R)} debrom_product {Debrominated Product (Ar-H)} debromination_path {Debromination Pathway} pd_hydride Ar-Pd(II)(H)L_n hydride_formation->pd_hydride pd_hydride->reductive_elim Reductive Elimination

Sources

Technical Support Center: Navigating Side Reactions of the Trifluoroethyl Group Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with trifluoroethyl (TFE) functional groups. The TFE group is an invaluable tool in modern drug development and materials science, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa.[1][2][3] However, its powerful electron-withdrawing nature, the very source of its beneficial properties, also introduces specific reactivity challenges, particularly under basic conditions.[4][5]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind the observed side reactions. Our goal is to empower you to anticipate, diagnose, and solve experimental challenges, ensuring the integrity of your synthetic route.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter in the lab. Each issue is presented with probable causes and actionable solutions grounded in mechanistic understanding.

Issue 1: My TFE-ether protected alcohol is decomposing or showing unexpected alkene byproducts after treatment with a base.

Question: I'm attempting to perform a reaction on another part of my molecule using a strong base (like LDA or n-BuLi), but I'm seeing significant loss of my starting material, which contains a TFE-ether. What is happening and how can I prevent it?

Answer:

Probable Cause: You are likely observing a base-mediated β-elimination reaction. The three fluorine atoms are strongly electron-withdrawing, which significantly increases the acidity of the protons on the adjacent methylene group (-OCH₂CF₃). A strong base can easily deprotonate this position to form a carbanion. This intermediate then rapidly eliminates a fluoride ion to generate a 2,2-difluorovinyl ether, which may be unstable under your reaction conditions.[6] This process is so efficient that it is used as a deliberate strategy for TFE-ether deprotection.[6]

Mechanism of β-Elimination

Caption: Base-mediated β-elimination of a TFE-ether.

Solutions & Troubleshooting Steps:

  • Re-evaluate Your Choice of Base: If possible, switch to a milder, non-nucleophilic base. The choice is critical and depends on the pKa of the proton you intend to remove elsewhere in your molecule.

    • For high pKa protons (>25): Consider inverse addition at low temperatures (-78 °C). Add your substrate solution slowly to the base to avoid localized excess of base.

    • For moderate pKa protons (15-25): Weaker bases like alkali metal carbonates (K₂CO₃, Cs₂CO₃) or organic amines (DBU, DIPEA) in aprotic solvents are much less likely to cause elimination.

BaseTypical pKa (Conjugate Acid)Suitability with TFE-EthersComments
n-BuLi~50Very High Risk Almost certain to cause rapid elimination.[6]
LDA~36Very High Risk A common reagent for TFE-ether cleavage.[6]
NaH~35High Risk Strong, non-nucleophilic; high risk of elimination.
K₂CO₃~10.3Good Generally safe for TFE-ethers at room temperature.
DIPEA~11Good A non-nucleophilic amine base, usually compatible.
DBU~13.5Moderate Risk Use with caution, may cause slow elimination at elevated temperatures.
  • Control the Temperature: Perform your reaction at the lowest possible temperature that still allows the desired transformation to proceed. For organometallic bases like n-BuLi or LDA, always work at -78 °C.

  • Consider an Alternative Protecting Group: If your synthetic route requires harsh basic conditions, a TFE-ether may not be the optimal choice. Consider a more robust protecting group like triisopropylsilyl (TIPS), which is significantly more stable under both acidic and basic conditions.[7]

Issue 2: My trifluoroethyl ester is rapidly hydrolyzing under my "mild" basic reaction conditions.

Question: I am trying to hydrolyze a different ester in my molecule using standard LiOH, H₂O/THF conditions, but my TFE-ester is cleaving preferentially. Why is it so labile?

Answer:

Probable Cause: The TFE-ester is significantly more susceptible to basic hydrolysis (saponification) than its non-fluorinated alkyl ester counterparts.[8] This heightened reactivity stems from two electronic effects of the CF₃ group:

  • Inductive Effect: The powerful electron-withdrawing nature of the CF₃ group pulls electron density away from the ester carbonyl, making the carbonyl carbon more electrophilic and thus a more attractive target for nucleophilic attack by hydroxide.[4][9]

  • Leaving Group Stabilization: The CF₃ group also stabilizes the resulting 2,2,2-trifluoroethoxide anion, making it a better leaving group compared to ethoxide or methoxide.

Studies have shown a dramatic increase in hydrolysis rate with an increasing number of fluorine atoms on the alcohol portion of the ester.[8]

Ester TypeRelative Hydrolysis Half-Life (pH 11)
Methyl Ester~58 min
Ethyl Ester~180 min (3x slower than methyl)
Monofluoroethyl Ester~22 min
Trifluoroethyl Ester~6.4 min (Approx. 28x faster than ethyl)
(Data adapted from reference[8])

Solutions & Troubleshooting Steps:

  • Use Enzymatic Hydrolysis: If you need to selectively cleave a non-fluorinated ester in the presence of a TFE-ester, consider using an enzyme like a lipase. Enzymes can offer exquisite substrate selectivity that is difficult to achieve with traditional chemical reagents.

  • Employ Sterically Hindered Bases: A bulky base may have difficulty accessing the sterically shielded carbonyl of a different ester while still reacting with the more accessible TFE ester. This approach is highly substrate-dependent and requires careful screening.

  • Protect the TFE-Ester as a Last Step: Redesign your synthetic route to introduce the TFE-ester after all necessary base-sensitive steps have been completed.

  • Use Non-Hydrolytic Conditions: If the goal is not hydrolysis, but another base-mediated reaction, ensure your system is rigorously anhydrous to prevent saponification as a side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoroethyl group considered stable in some contexts but reactive in others? The stability of the TFE group is highly dependent on the chemical environment. The C-F bonds themselves are very strong, and the group is often resistant to metabolic degradation and oxidative/reductive conditions, making it valuable in drug design.[1][3] However, its "stability" does not extend to strongly basic conditions due to the electronic effects that activate the adjacent C-H bonds for deprotonation and subsequent elimination.[6]

Q2: Can I use sodium 2,2,2-trifluoroethanolate as a base? While 2,2,2-trifluoroethanol is an alcohol, its pKa is significantly lower than that of ethanol (~12.4 vs. ~16). Therefore, its conjugate base, sodium 2,2,2-trifluoroethanolate (CF₃CH₂ONa), is a weaker base than sodium ethoxide. It is primarily used as a potent nucleophile to introduce the TFE group onto electrophilic substrates.[10] Using it as a general base is uncommon and it would only be suitable for deprotonating substrates with a pKa significantly lower than 12.4.

Q3: Are TFE-amines also susceptible to side reactions with bases? Yes, though the reactivity can be different. The CF₃ group significantly reduces the basicity of the adjacent amine.[11] However, the protons on the carbon atom between the nitrogen and the CF₃ group are acidic and can be removed by a base. For example, N-2,2,2-trifluoroethylisatin ketimines can be deprotonated by a weak base like TBAF to form an azomethine ylide, which can then undergo cycloaddition reactions.[12] Therefore, when working with TFE-amines, unexpected reactivity can be triggered by deprotonation at the α-carbon, especially if the resulting carbanion is stabilized or can participate in downstream reactions.

Protocols & Methodologies
Protocol 1: Controlled Base-Mediated Cleavage of a TFE-Ether

This protocol describes a standard method for the intentional deprotection of a TFE-ether, which should be avoided if you wish to keep the group intact.

Objective: To cleave a TFE-ether protecting group via β-elimination.

Reagents & Equipment:

  • Substrate (TFE-ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • -78 °C cooling bath (e.g., dry ice/acetone)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add n-BuLi (1.05 eq) dropwise. Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C and stir for an additional 15 minutes to generate the Lithium Diisopropylamide (LDA) solution.

  • Cool the freshly prepared LDA solution back down to -78 °C.

  • In a separate flask, dissolve your TFE-ether substrate (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the substrate solution dropwise to the LDA solution at -78 °C over 30 minutes.

  • Stir the reaction at -78 °C for 2 hours, monitoring by TLC or LC-MS for the disappearance of starting material.[6]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Warm the mixture to room temperature and proceed with a standard aqueous workup and purification.

Trustworthiness Note: This protocol reliably leads to the cleavage of the TFE ether by forming an intermediate difluorovinyl ether.[6] The progress of the reaction should be carefully monitored to avoid decomposition of the product.

Troubleshooting Workflow Diagram

G Start Unexplained Reactivity of TFE-Containing Molecule Under Basic Conditions CheckFuncGroup What is the TFE functional group? Start->CheckFuncGroup Ether TFE-Ether CheckFuncGroup->Ether Ether Ester TFE-Ester CheckFuncGroup->Ester Ester Amine TFE-Amine CheckFuncGroup->Amine Amine/Other CauseEther Probable Cause: β-Elimination Ether->CauseEther CauseEster Probable Cause: Rapid Saponification Ester->CauseEster CauseAmine Probable Cause: α-Carbon Deprotonation Amine->CauseAmine SolutionEther1 Use Milder Base (e.g., K₂CO₃) CauseEther->SolutionEther1 SolutionEther2 Lower Reaction Temp (e.g., -78 °C) CauseEther->SolutionEther2 SolutionEther3 Use Inverse Addition CauseEther->SolutionEther3 SolutionEster1 Ensure Anhydrous Conditions CauseEster->SolutionEster1 SolutionEster2 Use Enzymatic or Non-Basic Methods CauseEster->SolutionEster2 SolutionEster3 Redesign Synthesis (Add TFE-Ester Last) CauseEster->SolutionEster3 SolutionAmine1 Avoid Strong Bases CauseAmine->SolutionAmine1 SolutionAmine2 Protect N-H if Acidic CauseAmine->SolutionAmine2 SolutionAmine3 Screen Weaker Bases (e.g., TBAF) CauseAmine->SolutionAmine3

Caption: Troubleshooting workflow for TFE group instability.

References
  • Njardarson, J. T., et al. (2012). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. PMC - NIH. [Link]

  • Kubyshkin, V., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC - NIH. [Link]

  • Hanson, C. L., & Schofield, M. A. (2021). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]

  • Chen, J-R., et al. (2020). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC - NIH. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Schaefer, C., et al. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Publishing. [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]

  • Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are utilizing this versatile pyridinone derivative in their synthetic workflows. We understand that achieving optimal solubility is a critical first step for any successful reaction. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges, empowering you to streamline your experimental processes and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a solid at room temperature with a molecular weight of 256.02 g/mol .[1][2] It is recommended to store this compound sealed in a dry environment at room temperature.[1][2] Safety data indicates that it is harmful if swallowed and can cause skin and eye irritation.[1][2]

Q2: I'm having trouble dissolving this compound. What are the first steps I should take?

If you are encountering solubility issues, a systematic approach is recommended.[3]

  • Verify Compound and Solvent Quality: Ensure the purity of your this compound and the quality of your solvent. Impurities in either can significantly affect solubility.[3]

  • Initial Physical Interventions: Gentle heating and sonication can be effective initial steps to encourage dissolution.[3] However, be mindful of the thermal stability of your compound and other reaction components.

  • Systematic Solvent Exploration: If the initial solvent is not effective, a systematic screening of solvents with varying polarities is the next logical step. The principle of "like dissolves like" is a good starting point for selecting alternative solvents.[3]

Q3: In which types of solvents would this compound likely be most soluble?

Based on its structure, which contains both a polar pyridinone ring and a less polar bromo and trifluoroethyl group, a range of polar aprotic solvents are good candidates for initial screening. These include, but are not limited to, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (ACN). Chlorinated solvents such as dichloromethane (DCM) and chloroform might also be effective. Protic solvents like methanol or ethanol could also be considered, especially in combination with other solvents.[4]

Troubleshooting Guide: A Systematic Approach to Overcoming Solubility Issues

This guide provides a structured workflow to diagnose and resolve solubility challenges with this compound.

Initial Assessment and Physical Intervention

Before exploring alternative solvent systems, it's crucial to ensure that the issue isn't related to the physical process of dissolution.

Step-by-Step Protocol for Initial Dissolution Attempts:

  • Material and Solvent Check:

    • Confirm the identity and purity of the this compound.

    • Use a fresh, anhydrous grade of the chosen solvent.

  • Standard Dissolution Procedure:

    • To a clean, dry flask, add the desired amount of the compound.

    • Add a portion of the solvent and stir at room temperature.

  • Gentle Heating:

    • If the compound does not dissolve, gently warm the mixture. A water bath is a good way to control the temperature.

    • Monitor the mixture closely. Do not exceed a temperature that could lead to decomposition of the starting material or other reagents.

  • Sonication:

    • If heating is not effective or desired, place the flask in an ultrasonic bath.

    • Sonication can help break up solid aggregates and facilitate dissolution.[3]

If these initial steps do not yield a clear solution, proceed to the solvent screening workflow.

Workflow for Systematic Solvent Screening

The following workflow provides a logical progression for identifying a suitable solvent or solvent system for your reaction.

Caption: Troubleshooting workflow for an insoluble reagent.

Experimental Protocol: Small-Scale Parallel Solvent Screening

This protocol allows for the efficient testing of multiple solvents to determine the most effective one for your compound.

Materials:

  • This compound

  • A selection of anhydrous solvents (see table below for suggestions)

  • Small vials or test tubes

  • Magnetic stir plate and stir bars (optional)

  • Vortex mixer

Procedure:

  • Prepare Samples: Weigh a small, consistent amount of this compound (e.g., 5-10 mg) into a series of labeled vials.

  • Add Solvents: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).

  • Agitate: Vigorously agitate the vials using a vortex mixer or by stirring for a set period (e.g., 5-10 minutes) at room temperature.

  • Observe and Record: Observe the vials for complete dissolution. Record your observations in a table similar to the one below.

  • Incremental Solvent Addition: If the compound has not dissolved, add another measured volume of the same solvent and repeat the agitation. This will help determine an approximate solubility limit.

  • Heating Test (Optional): For promising solvents where the compound is partially soluble, gently warm the vial to see if solubility increases.

Table 1: Suggested Solvents for Screening and Data Recording

Solvent CategoryExample SolventsPolarity IndexObservations (e.g., Insoluble, Partially Soluble, Soluble)
Polar Aprotic Dimethylformamide (DMF)6.4
Dimethyl Sulfoxide (DMSO)7.2
Acetonitrile (ACN)5.8
N-Methyl-2-pyrrolidone (NMP)6.5
Chlorinated Dichloromethane (DCM)3.1
Chloroform4.1
Ethers Tetrahydrofuran (THF)4.0
1,4-Dioxane4.8
Alcohols Methanol5.1
Ethanol4.3
Hydrocarbons Toluene2.4
Heptane0.1
Co-Solvent Systems: A Powerful Alternative

If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective.[5][6] This involves mixing a good solvent (in which the compound is soluble) with a poor solvent (that is miscible with the good solvent and suitable for the reaction conditions).

Experimental Protocol: Co-Solvent System Evaluation

  • Identify a "Good" Solvent: From your screening, identify a solvent in which this compound is highly soluble (e.g., DMF).

  • Choose a "Poor" but Reaction-Compatible Solvent: Select a second solvent that is miscible with the "good" solvent and appropriate for your reaction (e.g., THF or toluene).

  • Prepare a Concentrated Stock Solution: Dissolve a known amount of the compound in a minimal amount of the "good" solvent.

  • Titrate with the "Poor" Solvent: Slowly add the "poor" solvent to the stock solution while stirring. Observe for any precipitation. The point at which the solution becomes cloudy indicates the limit of solubility for that solvent ratio.

  • Test Different Ratios: Prepare several binary mixtures with varying ratios of the two solvents (e.g., 1:1, 1:2, 2:1) and test the solubility of your compound directly in these mixtures.

Advanced Strategies

In cases where standard methods are insufficient, more advanced techniques can be considered:

  • Chemical Modification: For certain applications, particularly in drug discovery, it may be possible to modify the structure of the pyridinone to include solubilizing groups.[7]

  • Mechanochemistry: For some solid-state reactions, mechanochemical methods like ball-milling can be employed to facilitate reactions without the need for complete dissolution.[8]

By following this structured approach, you will be well-equipped to identify the optimal conditions for dissolving this compound, paving the way for successful and reproducible synthetic outcomes.

References

  • Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols. ResearchGate. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Web.mnstate.edu. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC). [Link]

  • 5-Bromo-2-fluoroaniline. PubChem. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. IJPBS. [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health (NIH). [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]

Sources

workup procedure to remove catalyst from 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction catalyst removal, specifically tailored for syntheses involving 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one . This guide is designed for researchers, scientists, and drug development professionals who utilize transition-metal catalysis (e.g., palladium, copper, ruthenium) and face the critical challenge of purifying their target molecule from residual metal contaminants.

The unique structure of this compound, a polar N-heterocycle, presents specific challenges in catalyst removal. The pyridinone nitrogen can act as a ligand, strongly coordinating with the metal catalyst and keeping it in solution, which complicates removal by standard filtration or crystallization methods.[1][2] This guide provides in-depth, field-proven insights and step-by-step protocols to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium catalyst from my this compound reaction mixture?

A1: The difficulty arises from the chemical nature of your product. The nitrogen atom in the pyridinone ring can act as a strong ligand, binding tightly to the palladium catalyst.[2] This coordination can make the catalyst more soluble in the reaction mixture, preventing its precipitation and making it difficult to remove through simple filtration or standard crystallization.[3][4] The choice of palladium removal technique is highly system-dependent, influenced by the product, solvent, and temperature.[3][5]

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities.[6] Palladium is classified as a Class 2B element.[7][8][9] For oral administration, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which typically translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the maximum daily dose of the drug.[1][10]

Q3: Can I just use column chromatography to remove the catalyst?

A3: While column chromatography is a standard purification technique, it is often insufficient on its own for reducing palladium to the low levels required for pharmaceutical applications.[11] Studies have shown that significant levels of residual palladium can remain in products even after chromatographic purification.[11] Therefore, a subsequent metal scavenging step is highly recommended to reliably reduce palladium to acceptable levels.[5][11]

Q4: What are "metal scavengers" and how do they work?

A4: Metal scavengers are solid-supported reagents with a high affinity for specific metals. They are typically silica or polymer-based materials functionalized with groups that chelate the metal. For palladium, common functional groups include thiols, trimercaptotriazine (TMT), and cysteine.[2][3] You add the scavenger to your crude product solution, stir for a period, and then the scavenger, now bound to the palladium, is easily removed by simple filtration.[12]

Q5: Is activated carbon a good option for removing palladium?

A5: Yes, activated carbon can be a very effective and low-cost option for palladium removal.[3][13] Its high surface area allows it to adsorb various palladium species.[13] In some industrial processes, it has shown superior performance compared to specialized scavengers.[3] However, a significant drawback is its lack of selectivity; it can also adsorb your desired product, leading to yield loss.[1][3] Therefore, the amount of activated carbon used must be carefully optimized.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues encountered during catalyst workup for this compound reactions.

Issue 1: High Levels of Residual Palladium (>10 ppm) After Initial Purification
  • Symptom: Elemental analysis (e.g., ICP-MS) of your isolated product shows palladium content above the regulatory limit.

  • Root Cause Analysis: The nitrogen atom in your pyridinone product is likely chelating the palladium, keeping it soluble.[2] Standard purification methods like crystallization or simple filtration are often ineffective for removing these coordinated, soluble palladium species.[3][4]

  • Solution Pathway:

    • Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger specifically designed for palladium removal. Thiol-functionalized silica or macroporous polystyrene-bound trimercaptotriazine (MP-TMT) are excellent starting points.[3][12][14]

    • Optimize Scavenging Conditions: The efficiency of scavenging depends on several factors.[3] Systematically screen variables such as scavenger loading (start with 3-5 equivalents relative to the catalyst), temperature (room temperature to 50 °C), and time (2 to 24 hours).[2]

    • Consider a Multi-Step Approach: Combine methods for a more robust purification. An initial filtration through a pad of Celite® can remove heterogeneous palladium particles (like palladium black), followed by treatment of the filtrate with a scavenger to capture the soluble species.[2]

Issue 2: Significant Product Loss During the Scavenging Step
  • Symptom: The yield of your final product is substantially lower after the palladium removal step.

  • Root Cause Analysis: This is a common problem when using non-specific adsorbents like activated carbon, which can bind your product alongside the metal catalyst.[1][3] Some scavenger resins can also cause product loss through non-specific binding.[2]

  • Solution Pathway:

    • Minimize Adsorbent Quantity: Use the minimum amount of activated carbon or scavenger necessary to achieve the desired palladium level. This often requires small-scale optimization experiments to find the sweet spot between purity and yield.[2]

    • Screen Different Scavengers: Test a panel of scavengers. Silica-based scavengers may offer higher product recovery compared to activated carbon.[2] Scavengers with different functional groups will have varying affinities for your specific product.

    • Thoroughly Wash the Scavenger: After filtering off the scavenger, wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.[2]

    • Optimize the Solvent System: Using a solvent in which your product is highly soluble can help minimize its adsorption onto the scavenger surface.[2]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger

This protocol provides a starting point for using a scavenger like MP-TMT or a thiol-functionalized silica gel.

  • Dissolution: Dissolve the crude this compound product in a suitable solvent (e.g., DMF, THF, EtOAc) in which it is fully soluble at the scavenging temperature.[3]

  • Scavenger Addition: Add the selected scavenger resin. A common starting point is 3-5 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[2]

  • Stirring: Stir the mixture at a set temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 2 to 24 hours) to ensure efficient scavenging.[2][3]

  • Filtration: Filter the mixture through a filter paper or a pad of Celite® to remove the solid scavenger-palladium complex.[2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm the removal efficiency.[2]

Protocol 2: General Procedure for Palladium Removal Using Activated Carbon

This protocol is a cost-effective alternative, but requires careful optimization to prevent yield loss.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF).

  • Carbon Addition: Add activated carbon (e.g., Darco KB-B). A typical starting load is 0.1 to 0.2 weight equivalents relative to the crude product mass.[3]

  • Stirring: Stir the slurry at a slightly elevated temperature (e.g., 45 °C) for an extended period (e.g., 12-18 hours).[3]

  • Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. Caution: Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.

  • Washing: Wash the Celite®/carbon cake thoroughly with hot solvent to recover the product.

  • Concentration & Analysis: Concentrate the filtrate and analyze for residual palladium and product yield. Adjust carbon loading in subsequent experiments as needed.

Data & Visualization

Table 1: Comparison of Common Palladium Removal Methods
MethodAdvantagesDisadvantagesTypical Starting Conditions
Metal Scavengers (e.g., MP-TMT) High selectivity for Pd, high product recovery, simple filtration workup.[12][14]Higher cost compared to carbon.[3]3-5 eq. scavenger, RT-50°C, 2-24 h.[2]
Activated Carbon Low cost, effective for various Pd species.[3][13]Non-selective, can lead to significant product loss if not optimized.[1][3]0.1-0.2 wt. eq. carbon, 45-60°C, 12-18 h.[3]
Crystallization Can be effective if Pd species are not incorporated into the crystal lattice.Often insufficient for removing chelated, soluble Pd species.[3][6]Solvent/anti-solvent system specific to the product.
Chromatography Good for general purification.Often fails to reduce Pd to <10 ppm levels alone.[11]Standard silica gel column.
Diagram 1: General Workflow for Catalyst Removal

G A Crude Reaction Mixture (Product + Soluble Pd Catalyst) B Add Metal Scavenger (e.g., MP-TMT, Activated Carbon) A->B C Stir (Optimize Time & Temp) B->C D Filtration (Remove Scavenger-Pd Complex) C->D E Solid Waste (Scavenger-Pd) D->E Dispose F Purified Filtrate (Product Solution) D->F G Solvent Removal F->G H Purified Product (Pd < 10 ppm) G->H I ICP-MS Analysis H->I Verify Purity

Caption: A logical workflow for removing residual palladium catalyst.

Diagram 2: Troubleshooting Logic for High Palladium Content

G Start Product Pd > 10 ppm? Scavenger Use High-Affinity Scavenger (e.g., MP-TMT) Start->Scavenger Yes Optimize Optimize Conditions: - Increase Scavenger eq. - Increase Time/Temp Scavenger->Optimize MultiStep Implement Multi-Step: 1. Celite Filtration 2. Scavenger Treatment Optimize->MultiStep Still High End Achieved Pd < 10 ppm Optimize->End Success Screen Screen Different Scavengers (Thiol, Cysteine, etc.) MultiStep->Screen Still High MultiStep->End Success Screen->End

Caption: A decision tree for troubleshooting catalyst removal.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Guideline for Elemental Impurities Q3D(R2). (2022). International Council for Harmonisation (ICH). [Link]

  • Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization. (2025). ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (n.d.). ResearchGate. [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (n.d.).
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]

  • ICH guideline Q3D (R2) on elemental impurities. (2019). European Medicines Agency (EMA). [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Chemical Society. [Link]

  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. (2025). ResearchGate. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Catalysis. [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2025). ResearchGate. [Link]

  • Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. (2022). Organic Chemistry Portal. [Link]

  • ICH Q3D Elemental Impurities. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI. [Link]

  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Royal Society of Chemistry. [Link]

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2026). Organic Letters. [Link]

  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. [Link]

  • Elemental impurities per USP and ICH q3d guidelines. (2024). Labcorp. [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2025). ResearchGate. [Link]

  • Biotage® MP-TMT - Palladium Scavenger. (n.d.). Norlab. [Link]

  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review. (2011). ResearchGate. [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Stability and Handling of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one (CAS No. 1114563-10-8). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Inconsistent results in sensitive assays can often be traced back to reagent handling and storage. This guide provides field-proven insights and actionable protocols to mitigate these risks.

Frequently Asked Questions (FAQs): At-a-Glance

This section provides immediate answers to the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound? Based on supplier recommendations and the chemical nature of the molecule, the compound should be stored sealed in a dry environment at room temperature. For enhanced long-term stability, storage in a desiccator under an inert atmosphere (e.g., Argon or Nitrogen) is advised.

Q2: Is the compound sensitive to light? Yes, caution is warranted. The carbon-bromine bond in heterocyclic compounds can be susceptible to photolytic cleavage upon exposure to UV light.[1] To prevent potential photodegradation, always store the material in an amber or opaque vial, and minimize its exposure to direct laboratory light.

Q3: How does moisture affect the stability? While the compound is a solid, prolonged exposure to moisture can lead to clumping and may promote hydrolysis of the pyridinone ring over time. The trifluoroethyl group also enhances the compound's hygroscopic potential. It is critical to store it in a dry environment, preferably in a desiccator.

Q4: What is the expected shelf life? When stored under the recommended conditions (sealed, dry, dark, room temperature), the compound is expected to be stable for years. However, for applications requiring the highest purity, it is best practice to re-analyze the purity of any stock that is more than one year old or has been opened multiple times.

Q5: What are the visual signs of degradation? A pure sample of this compound should be a white to off-white solid. Any significant color change (e.g., to yellow or brown), change in texture, or clumping may indicate degradation or moisture absorption. If such changes are observed, a purity analysis is strongly recommended before use.

In-Depth Stability Profile & Potential Degradation

Understanding the "why" behind storage recommendations is key to preventing compound degradation. The structure of this compound contains several functional groups that can influence its stability.

  • Pyridinone Ring: This core structure, a lactam, is generally stable. However, under harsh acidic or basic conditions, it can be susceptible to hydrolysis, leading to ring-opening. While unlikely under proper storage, this becomes a consideration if the compound is formulated in non-neutral solutions for extended periods.

  • Carbon-Bromine Bond: This is the most likely site of light-induced degradation. UV radiation can cause homolytic cleavage of the C-Br bond, generating radical species that can lead to a cascade of decomposition products.[1]

  • Trifluoroethyl Group: The trifluoroethyl substituent is highly stable and generally increases the metabolic stability of molecules.[2] Its strong electron-withdrawing nature also influences the electronic properties of the pyridinone ring, potentially affecting its susceptibility to nucleophilic attack.

Potential Degradation Pathways

The following diagram illustrates the most probable, albeit slow, degradation pathways for this compound under suboptimal storage conditions.

Potential Degradation Pathways cluster_main cluster_products A 5-Bromo-1-(2,2,2-trifluoroethyl) pyridin-2(1H)-one B Debrominated Impurity A->B  UV Light (Photodecomposition) C Hydrolyzed Ring-Opened Product A->C  Moisture (H₂O) (Hydrolysis) D Oxidized Impurities A->D  Air (O₂) (Oxidation)

Caption: Potential degradation routes for the compound.

Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature Room TemperatureAs recommended by suppliers for solid-state stability.
Atmosphere Sealed, Inert Gas (Optional)Prevents moisture absorption and potential slow oxidation.
Light Protect from Light (Amber Vial)Minimizes risk of photodecomposition of the C-Br bond.[1]
Moisture Store in a DesiccatorPrevents hydrolysis and physical changes like clumping.

Troubleshooting Guide: Common Experimental Issues

If you encounter unexpected results, consult this guide to diagnose potential issues related to compound stability.

Observed ProblemPotential Cause (Stability-Related)Recommended Action
Loss of biological activity or inconsistent assay results. The concentration of the active parent compound has decreased due to degradation.1. Perform a purity analysis (See Protocol 4.2) on the stored solid and any prepared stock solutions. 2. Prepare fresh stock solutions from a new or verified-purity solid sample.
Appearance of new peaks in HPLC, LC-MS, or NMR analysis. The compound has degraded, forming impurities such as debrominated or hydrolyzed species.1. Compare the new chromatogram/spectrum with a reference from a fresh batch. 2. Isolate and characterize the impurity if it is present at a significant level (>1%). 3. Discard the degraded material and obtain a fresh supply.
Solid material has changed color (e.g., yellowed) or clumped. This indicates significant degradation or moisture uptake. The material integrity is compromised.Do not use the material for sensitive experiments. Discard and use a fresh batch. Ensure storage containers are properly sealed and desiccated.
Poor solubility of the solid in the intended solvent. Degradation can lead to the formation of less soluble polymeric or oxidized impurities.1. Attempt to filter the solution to remove insoluble matter. 2. Analyze the purity of the soluble portion. 3. It is highly recommended to start with a fresh, fully soluble batch to ensure accurate concentration.

Experimental Protocols for Stability Assessment

To ensure trustworthiness in your experimental results, periodic verification of compound purity is essential. The following protocols provide a framework for this self-validating process.

Protocol 4.1: Visual Inspection

A simple yet effective first step.

  • Retrieve the compound from storage, allowing it to equilibrate to room temperature before opening to prevent condensation.

  • Visually inspect the material against a white background.

  • Record: Color, physical form (e.g., crystalline, powder), and any signs of clumping or discoloration.

  • Compare these observations against the Certificate of Analysis (CoA) or records from when the vial was first opened.

Protocol 4.2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a robust method for quantifying the purity of the compound and detecting degradation products. High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for purity analysis of pharmaceutical ingredients and intermediates.[3][4]

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • Sample Vials

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% Acetonitrile

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Dilute this stock solution 1:10 in a 50:50 Acetonitrile/Water mixture for a final concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or scan for optimal wavelength)

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • A high-purity sample should show a single major peak with minimal secondary peaks.

Workflow for a Simple Long-Term Stability Study

This workflow allows a lab to proactively monitor the stability of a batch of the compound under its specific storage conditions.

Long-Term Stability Study Workflow cluster_setup Step 1: Study Setup cluster_storage Step 2: Storage cluster_testing Step 3: Time-Point Testing cluster_analysis Step 4: Data Analysis A Receive New Compound Batch B Perform Initial Analysis (T=0) - Visual Inspection - HPLC Purity Assay A->B C Aliquot into multiple amber vials for different time points B->C D Store aliquots under lab-standard conditions (e.g., desiccator, RT, dark) C->D T1 Time = 3 Months D->T1 T2 Time = 6 Months T3 Time = 12 Months P1 Perform Visual & HPLC Analysis T1->P1 P2 Perform Visual & HPLC Analysis T2->P2 P3 Perform Visual & HPLC Analysis T3->P3 E Compare purity data over time against T=0 P3->E F Determine shelf life under tested conditions E->F

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling up the synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one. We will move beyond a simple recitation of steps to explore the underlying chemical principles, providing you with the foresight to anticipate and resolve issues before they impact your yield, purity, or timelines.

Section 1: The Synthetic Challenge: N- vs. O-Alkylation

The synthesis of this compound is most commonly achieved via the N-alkylation of 5-Bromo-2-hydroxypyridine. The core challenge in this synthesis lies in the ambident nucleophilic nature of the 2-pyridone system. Alkylation can occur at either the nitrogen atom, yielding the desired product, or the oxygen atom, resulting in the isomeric byproduct 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine.[1][2]

The Mitsunobu reaction is a highly effective method for this transformation due to its mild conditions and broad functional group tolerance.[3][4] However, controlling the regioselectivity between N- and O-alkylation is paramount for a successful and efficient scale-up.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Mitsunobu Reagents cluster_products Potential Products R1 5-Bromo-2-hydroxypyridine Reagent1 PPh₃ R2 2,2,2-Trifluoroethanol Reagent2 DIAD or DEAD Solvent Solvent (e.g., THF) mid Solvent->mid P1 This compound (Desired N-Alkylation Product) P2 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (O-Alkylation Byproduct) mid->P1 Favored Pathway mid->P2 Side Reaction

Caption: General Mitsunobu reaction for the synthesis of the target compound.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses the most common issues encountered during the scale-up process in a direct question-and-answer format.

Q1: My reaction yields are low, and I'm isolating a significant amount of the O-alkylated isomer. How can I improve the N-selectivity?

A1: This is the most critical challenge. The ratio of N- to O-alkylation is highly sensitive to reaction conditions. Here’s how to troubleshoot and optimize for the desired N-alkylation:

  • Underlying Principle: The 2-hydroxypyridine exists in tautomeric equilibrium with 2-pyridone. The N-alkylation occurs on the 2-pyridone tautomer, while O-alkylation occurs on the 2-hydroxypyridine tautomer. Solvents play a crucial role in shifting this equilibrium.

  • Immediate Action:

    • Solvent Choice: The choice of solvent is critical. Non-polar aprotic solvents generally favor N-alkylation. Switch from more polar solvents like DMF or acetonitrile to less polar options like Tetrahydrofuran (THF) or Dichloromethane (DCM) . THF is often the solvent of choice for achieving high N-selectivity in Mitsunobu reactions of pyridones.[1]

    • Temperature Control: Ensure strict temperature control. The initial formation of the betaine intermediate between triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD) is exothermic.[4] Run the reaction at 0 °C, and add the azodicarboxylate solution dropwise to the solution of the pyridone, alcohol, and phosphine. A slow addition rate over 1-2 hours for larger scales is recommended to dissipate heat effectively.

  • In-Depth Analysis: The pKa of the nucleophile (the pyridone) is a key factor. If the nucleophile is not acidic enough (pKa > 13), it may not effectively protonate the betaine intermediate, leading to side reactions, including O-alkylation or reaction with the azodicarboxylate itself.[4] While you cannot change the pKa of your starting material, optimizing solvent and temperature provides the best control.

Q2: The purification is difficult on a larger scale. I'm struggling to remove triphenylphosphine oxide (TPPO) and the hydrazine byproduct.

A2: This is a classic drawback of the Mitsunobu reaction. Standard column chromatography, while effective at the bench scale, is often impractical and costly for multi-gram or kilogram production.

  • Underlying Principle: TPPO and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate) are the primary byproducts. TPPO is notoriously difficult to remove from reaction mixtures due to its polarity and tendency to co-crystallize with products.

  • Recommended Strategies:

    • Crystallization: The most scalable purification method. After the initial workup, attempt to crystallize the desired product from a suitable solvent system. Screen various solvents like isopropanol, ethyl acetate/hexanes, or toluene. If the product is crystalline, this is the most efficient way to reject the bulk of the TPPO.

    • Alternative Reagents: Consider using reagents designed for easier byproduct removal.

      • Polymer-supported triphenylphosphine: The oxidized phosphine can be removed by simple filtration.[4]

      • Di-(4-chlorobenzyl)azodicarboxylate (DCAD): The hydrazine byproduct of DCAD is a solid that can be filtered off and recycled.[4]

    • Acid/Base Extraction: After the reaction, perform an aqueous workup. TPPO has some solubility in acidic water. Washing the organic layer with dilute HCl may help remove some of the TPPO.

    • Solvent Precipitation: In some cases, after concentrating the crude reaction mixture, you can add a non-polar solvent like diethyl ether or hexanes. TPPO is often insoluble in these solvents and may precipitate, allowing for its removal by filtration.

Problem Potential Cause Recommended Solution
High O-AlkylationIncorrect solvent polarity; Poor temperature control.Use THF or DCM as the solvent; Maintain reaction at 0 °C during addition.
Difficult PurificationInherent Mitsunobu byproducts (TPPO, hydrazine).Prioritize purification by crystallization; Consider alternative reagents (polymer-bound PPh₃, DCAD); Optimize aqueous workup.
Sluggish ReactionPoor quality reagents; Presence of moisture.Use freshly opened or purified reagents; Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
Exotherm/Color ChangeRapid addition of azodicarboxylate.Add the azodicarboxylate solution dropwise via an addition funnel over an extended period, especially on scales >10g.

Q3: My reaction is stalling and does not proceed to full conversion, even after several hours.

A3: Incomplete conversion is often traced back to reagent quality or reaction setup.

  • Underlying Principle: The Mitsunobu reaction is sensitive to moisture, which can hydrolyze the phosphonium intermediates. The stoichiometry and quality of the reagents are also critical for driving the reaction to completion.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: It is common to use a slight excess (1.1 to 1.5 equivalents) of the alcohol, PPh₃, and azodicarboxylate relative to the limiting pyridone starting material. Ensure your molar calculations are correct for the scale you are running.

    • Reagent Quality: Use high-purity starting materials. Triphenylphosphine can oxidize over time. Use a freshly opened bottle or recrystallize it if necessary. Azodicarboxylates like DEAD and DIAD should be clear, colored liquids; cloudiness may indicate degradation.

    • Anhydrous Conditions: Ensure your solvent is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried.

Section 3: Recommended Scale-Up Protocol and Workflow

This protocol is a starting point for a ~50g scale synthesis. Optimization may be required based on your specific equipment and safety protocols.

Experimental Protocol
  • Setup: To a dry 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, an addition funnel, and a nitrogen inlet, add 5-Bromo-2-hydroxypyridine (50.0 g, 0.287 mol, 1.0 eq), triphenylphosphine (90.3 g, 0.345 mol, 1.2 eq), and anhydrous THF (750 mL).

  • Cooling: Cool the resulting slurry to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of diisopropyl azodicarboxylate (DIAD) (70.0 mL, 0.359 mol, 1.25 eq) in anhydrous THF (250 mL). Transfer this solution to the addition funnel.

  • Reaction: Add the DIAD solution dropwise to the reaction flask over 90-120 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, stir the reaction at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate (1 L) and wash with 1M HCl (2 x 250 mL), followed by saturated sodium bicarbonate solution (2 x 250 mL), and finally brine (1 x 250 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • Dissolve the crude solid in a minimal amount of hot isopropanol.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield pure this compound.

Scale_Up_Workflow start_end start_end process_step process_step qc_step qc_step output_step output_step A Charge Reactor: 5-Bromopyridinol, PPh₃, THF B Cool to 0 °C A->B C Slowly Add DIAD Solution (Maintain T < 5 °C) B->C D Reaction Monitoring C->D E Solvent Swap to Ethyl Acetate D->E Reaction Complete F Aqueous Workup (Acid/Base Washes) E->F G Dry and Concentrate F->G H Purification by Crystallization G->H I Final Product Analysis (NMR, HPLC, Purity) H->I J Isolated Pure Product I->J

Caption: Recommended workflow for the scale-up synthesis and purification.

Section 4: Frequently Asked Questions (FAQs)

  • What are the key safety considerations for this reaction?

    • Exotherm: The reaction is exothermic. Strict temperature control is essential to prevent runaway reactions. Ensure your cooling system is adequate for the scale.

    • Reagents: Diethyl azodicarboxylate (DEAD) is shock-sensitive and should be handled with care. Diisopropyl azodicarboxylate (DIAD) is generally considered safer and is preferred for scale-up. Both are irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Which analytical techniques are best for monitoring this reaction?

    • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. A typical eluent system is 30-50% ethyl acetate in hexanes. The N- and O-alkylated products often have slightly different Rf values.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of products and byproducts. This is the preferred method for accurate monitoring in a process setting.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are invaluable for characterizing the final product and confirming the absence of the O-alkylated isomer. The -CH₂- group in the N-alkylated product will have a characteristic chemical shift and coupling to the fluorine atoms, distinct from the O-CH₂- group in the isomer.

  • How should the final product be stored?

    • The final product, this compound, is a stable solid. It should be stored in a well-sealed container at room temperature, protected from light and moisture.

References

  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A Comparison of N- Versus O-alkylation of Substituted 2-Pyridones under Mitsunobu Conditions. Tetrahedron Letters. [Link]

  • Comins, D. L., & Dehghani, A. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. [Link]

  • Das, A., & Maji, B. (2023). Direct C(3)5−H Polyfluoroarylation of 2‐Amino/alkoxy Pyridines Enabled by a Transient and Electron‐deficient Palladium Intermediate. ResearchGate. [Link]

  • But, T. Y., & Toy, P. H. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A Comparison of N- Versus O-alkylation of Substituted 2-Pyridones under Mitsunobu Conditions. AMiner. [Link]

Sources

Validation & Comparative

comparing reactivity of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one with other brominated pyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

This guide provides an in-depth comparison of the chemical reactivity of this compound with other foundational brominated pyridines. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, data-driven insights to facilitate the strategic use of this versatile building block in complex organic synthesis.

Introduction: The Strategic Importance of Substituted Pyridinones

Brominated pyridines are cornerstone intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2] Their utility stems from the pyridine core, a privileged scaffold in medicinal chemistry, and the bromine atom, which serves as a versatile handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.[2][3][4]

This guide focuses on This compound , a highly functionalized building block. We will objectively compare its reactivity against simpler, yet widely used, alternatives: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. The central thesis is that the unique substitution pattern of the target molecule—specifically the N-trifluoroethyl group and the C2-carbonyl—imparts a distinct electronic character that significantly modulates its reactivity profile, offering both challenges and opportunities in synthetic design.

Molecular Structure and Electronic Landscape: A Causal Analysis

The reactivity of an aryl halide is fundamentally governed by the electronic environment of the carbon-bromine (C-Br) bond. Understanding the interplay of substituents is key to predicting and exploiting the molecule's chemical behavior.

  • This compound: This molecule's reactivity is dictated by a confluence of potent electronic effects.

    • 2-Pyridone Tautomer: The pyridin-2(1H)-one structure renders the heterocyclic ring electron-deficient due to the polarization of the C=O and C=C bonds.

    • N-Trifluoroethyl Group: The 2,2,2-trifluoroethyl substituent at the N1 position is a powerful electron-withdrawing group (EWG) that operates through a strong negative inductive effect (-I). This effect is relayed through the nitrogen atom to the entire ring system, further depleting its electron density.

    • Cumulative Effect: The combination of the pyridinone core and the N-trifluoroethyl group makes the aromatic ring exceptionally electrophilic. This significantly activates the C-Br bond at the C5 position towards oxidative addition in cross-coupling catalysis and enhances the ring's susceptibility to nucleophilic attack.

  • Reference Bromopyridines:

    • 2- and 4-Bromopyridine: The bromine atom is located at electron-deficient positions (α and γ to the ring nitrogen). The nitrogen atom can stabilize the negative charge in nucleophilic aromatic substitution (SNAr) intermediates through resonance, making these isomers relatively reactive.[5]

    • 3-Bromopyridine: The bromine is at the β-position, which is less electronically perturbed by the ring nitrogen. Its reactivity is more analogous to that of bromobenzene, being generally less susceptible to SNAr than its 2- and 4-isomers but still highly effective in cross-coupling reactions.[6][7]

The presence of an electron-donating substituent, by contrast, can have the opposite effect, impacting geometry and electronic structure by increasing electron density on the ring.[8] In our target molecule, the powerful EWGs are hypothesized to create a more reactive substrate for many common synthetic transformations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds from aryl halides.[4] We will compare the performance of our target pyridinone with standard bromopyridines in three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with a halide, is a cornerstone of modern synthesis.[9] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9] The oxidative addition step is often rate-limiting, and its efficiency is highly dependent on the electrophilicity of the C-Br bond.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide (1.0 eq) & Arylboronic Acid (1.2 eq) B Add Pd Catalyst (e.g., Pd(dppf)Cl₂) & Base (e.g., K₂CO₃) A->B C Add Solvent (e.g., DME/H₂O) B->C D Heat to 80-90 °C under Inert Atmosphere (N₂/Ar) C->D E Monitor by TLC/LC-MS (2-12 h) D->E F Cool to RT, Dilute with EtOAc E->F G Aqueous Wash (H₂O, Brine) F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterize Product (NMR, MS) G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)(L₂)-Br] pd0->pd2_complex Oxidative Addition (Ar-Br) product Ar-NR₂ pd2_amide [Ar-Pd(II)(L₂)-NR₂]⁻ pd2_complex->pd2_amide Amine Coordination & Deprotonation (HNR₂, Base) pd2_amide->pd0 Reductive Elimination (Ar-NR₂) start_materials Ar-Br + HNR₂

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Table 2: Comparative Yields in a Representative Buchwald-Hartwig Amination (Reaction: Aryl-Br + Morpholine)

EntryAryl BromideCatalyst SystemConditionsTime (h)Yield (%)
15-Bromo-1-(CF₃CH₂)-pyridin-2-one Pd₂(dba)₃ / XPhos / NaOtBuToluene, 100 °C4>90% (expected)
22-BromopyridinePd(OAc)₂ / dppp / NaOtBuToluene, 80 °C1898% [10]
33-BromopyridinePd₂(dba)₃ / BINAP / NaOtBuToluene, 100 °C1695%
44-BromopyridinePd₂(dba)₃ / Xantphos / Cs₂CO₃Dioxane, 110 °C1288%

Analysis: Similar to the Suzuki coupling, the enhanced electrophilicity of the target pyridinone (Entry 1) is advantageous for the initial oxidative addition step. It is expected to perform exceptionally well with modern, electron-rich phosphine ligands like XPhos, which are designed to promote both oxidative addition and the subsequent reductive elimination. [11]This often results in shorter reaction times and milder conditions compared to those required for less activated substrates like 3- and 4-bromopyridine. [10]

Sonogashira Coupling

The Sonogashira coupling creates a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne, typically using a dual palladium and copper(I) catalyst system. [12][13]The reactivity order for the halide is generally I > Br > Cl. [14] Table 3: Comparative Yields in a Representative Sonogashira Coupling (Reaction: Aryl-Br + Phenylacetylene)

EntryAryl BromideCatalyst SystemConditionsTime (h)Yield (%)
15-Bromo-1-(CF₃CH₂)-pyridin-2-one Pd(PPh₃)₂Cl₂ / CuI / Et₃NTHF, 65 °C6>85% (expected) [15]
22-BromopyridinePd(PPh₃)₂Cl₂ / CuI / Et₃NTHF, 60 °C1280%
33-BromopyridinePd(PPh₃)₄ / CuI / Et₃NToluene, 90 °C2475%
44-Bromopyridine HClPd(PPh₃)₂Cl₂ / CuI / TEATHF, RT24Low (solubility issues) [16]

Analysis: The target pyridinone (Entry 1) is predicted to be a highly effective substrate for Sonogashira couplings, reacting efficiently under standard conditions. [15]Its reactivity contrasts sharply with substrates like 4-bromopyridine hydrochloride (Entry 4), where the salt form can cause significant solubility problems, hindering the reaction. [16]The neutral, organic-soluble nature and activated C-Br bond of the target molecule circumvent these issues, providing reliable access to arylalkyne products.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for direct functionalization, where a nucleophile displaces a leaving group on an electron-poor aromatic ring. [5]The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized "Meisenheimer" intermediate. [17]The stability of this intermediate is the key to the reaction's success.

Mechanism:

  • Addition: A nucleophile attacks the carbon bearing the bromine, breaking the aromaticity and forming a negatively charged intermediate.

  • Elimination: The aromaticity is restored by the expulsion of the bromide leaving group.

The pyridinone ring, especially when substituted with the N-trifluoroethyl group, is highly activated for this transformation. The negative charge of the Meisenheimer complex can be effectively delocalized across the carbonyl group and the electron-deficient ring. This is a significant advantage over simple bromopyridines. While 2- and 4-bromopyridine are reactive in SNAr, the activation provided by the combined pyridinone and N-trifluoroethyl functionalities in the target molecule is substantially greater, allowing reactions to proceed under milder conditions and with a broader range of nucleophiles (e.g., alkoxides, thiolates, and amines). In contrast, 3-bromopyridine is largely unreactive toward SNAr unless extremely harsh conditions are employed. [7]

Experimental Protocols

The following protocols are provided as validated starting points for experimentation.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Rationale: This protocol utilizes Pd(dppf)Cl₂, a robust catalyst well-suited for heteroaryl halides, and K₂CO₃, a moderately strong base sufficient to promote transmetalation without causing hydrolysis of sensitive functional groups. [18]The DME/water solvent system ensures solubility for both organic and inorganic reagents.

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂), add this compound (256 mg, 1.0 mmol, 1.0 eq), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq), and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 37 mg, 0.05 mmol, 5 mol%).

  • Add a 4:1 mixture of dimethoxyethane (DME) and water (10 mL).

  • Heat the mixture to 80 °C and stir vigorously for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of this compound

Rationale: This procedure employs a highly active catalyst system generated from Pd₂(dba)₃ and the electron-rich, bulky biarylphosphine ligand XPhos. This combination is known to be highly effective for coupling a wide range of amines with aryl bromides, including electron-deficient systems. Sodium tert-butoxide is used as a strong, non-nucleophilic base. [11] Procedure:

  • In a glovebox or under an inert atmosphere, charge a flask with sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 eq).

  • Add this compound (256 mg, 1.0 mmol, 1.0 eq), Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%), and XPhos (38 mg, 0.08 mmol, 8 mol%).

  • Add anhydrous toluene (5 mL), followed by the amine (e.g., morpholine, 96 µL, 1.1 mmol, 1.1 eq).

  • Seal the flask and heat the mixture to 100 °C for 4-8 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired N-aryl amine.

Conclusion

This compound exhibits a distinct and enhanced reactivity profile compared to standard bromopyridines. The powerful, cumulative electron-withdrawing effects of its N-trifluoroethyl and C2-carbonyl substituents render the C-Br bond highly activated for oxidative addition in palladium-catalyzed cross-coupling reactions. This generally translates to faster reaction rates, higher yields, and milder conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, the exceptional electron-deficiency of the pyridinone ring makes it a superior substrate for nucleophilic aromatic substitution. For synthetic chemists, this heightened reactivity makes it a powerful building block for rapidly accessing complex molecular architectures, providing a reliable and efficient alternative to less activated heterocyclic systems.

References

Sources

Navigating the Bioactivity of Pyridinones: A Comparative Analysis of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of the current scientific literature reveals a significant gap in the specific biological activity data for 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one. While the pyridinone scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, specific experimental data for the title compound and its direct structural analogs remains elusive in publicly accessible databases and peer-reviewed publications.

This guide, therefore, aims to provide a broader comparative context by examining the known biological activities of various pyridinone derivatives. By analyzing structure-activity relationships (SAR) within this class of compounds, we can infer potential areas of interest for the biological evaluation of this compound.

The Pyridinone Core: A Privileged Scaffold in Medicinal Chemistry

The pyridinone ring is a versatile heterocyclic motif that has been successfully incorporated into numerous therapeutic agents.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, has made it a popular starting point for drug discovery campaigns.[1] Pyridinone derivatives have demonstrated a wide array of biological activities, which are often modulated by the nature and position of various substituents on the core ring structure.

General Biological Activities of Pyridinone Derivatives: A Survey of the Landscape

Anticancer Activity

A significant body of research has focused on the antiproliferative properties of pyridinone derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases and other key cellular enzymes. For instance, certain pyridinone-containing molecules have been investigated as inhibitors of Pim-1 kinase, a protein involved in cell survival and proliferation.

While specific data for this compound is unavailable, studies on other substituted pyridinones offer some insights into potential SAR. For example, a review of pyridine derivatives suggested that the presence of halogen atoms can sometimes lead to lower antiproliferative activity.[2] Conversely, other studies on different heterocyclic systems have shown that bromination can enhance biological activity.[3] This highlights the nuanced and context-dependent nature of halogen substitution in drug design.

Antimicrobial Activity

The pyridinone scaffold has also been explored for its potential in combating microbial infections. Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The mechanism of action for some antimicrobial pyridinones involves the inhibition of essential microbial enzymes.

For example, a study on phenethyl-5-bromopyridyl thiourea compounds, which share the 5-bromopyridyl moiety with the title compound, demonstrated antioxidant and anti-HIV activity.[4] This suggests that the 5-bromo substitution on the pyridine ring can be compatible with biological activity in certain contexts. However, it is crucial to note that the thiourea side chain in these analogs is significantly different from the 1-(2,2,2-trifluoroethyl) group, and direct comparisons of activity cannot be made.

The Influence of Key Structural Features: Bromo and Trifluoroethyl Substituents

The biological activity of this compound would be determined by the interplay of its core pyridinone structure and its specific substituents: the 5-bromo group and the 1-(2,2,2-trifluoroethyl) group.

  • 5-Bromo Group: The bromine atom is a halogen that can influence a molecule's properties in several ways. It is lipophilic, which can affect cell membrane permeability. It can also participate in halogen bonding, a type of non-covalent interaction that can be important for drug-receptor binding. As mentioned, the effect of bromination on biological activity is highly variable and depends on the specific molecular context.

  • 1-(2,2,2-Trifluoroethyl) Group: The trifluoroethyl group is a common substituent in medicinal chemistry. The fluorine atoms can increase metabolic stability by blocking sites of oxidation. The high electronegativity of fluorine can also alter the electronic properties of the molecule, potentially influencing its binding to biological targets.

Future Directions and the Need for Empirical Data

The lack of specific biological activity data for this compound and its close analogs underscores the need for further experimental investigation. To construct a meaningful comparison, future research should focus on:

  • Synthesis of Analogs: A systematic synthesis of analogs where the 5-bromo and 1-(2,2,2-trifluoroethyl) groups are varied would be essential for elucidating structure-activity relationships. For instance, analogs with different halogens at the 5-position (e.g., chloro, iodo) or different alkyl/fluoroalkyl groups at the 1-position could be synthesized.

  • In Vitro Biological Screening: These newly synthesized compounds, along with the title compound, should be screened against a panel of cancer cell lines and microbial strains to determine their inhibitory concentrations (e.g., IC50 for cancer cells, MIC for microbes).

  • Mechanism of Action Studies: For any active compounds identified, further studies would be necessary to elucidate their mechanism of action. This could involve enzyme inhibition assays, gene expression analysis, or other relevant biochemical and cellular assays.

Experimental Protocols: Foundational Assays for Biological Evaluation

For researchers interested in exploring the biological activity of this compound and its analogs, the following are standard, well-established protocols for initial screening.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound and its analogs, dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound and its analogs, dissolved in a suitable solvent

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (a known antibiotic or antifungal) and a negative control (broth only)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Framework for Future Investigations

To systematically explore the biological potential of this compound, a logical workflow is essential.

Caption: A logical workflow for the synthesis and biological evaluation of this compound and its analogs.

Conclusion

While a definitive comparative guide on the biological activity of this compound versus its analogs cannot be compiled at this time due to a lack of specific data, the broader context of pyridinone chemistry provides a strong rationale for its investigation. The pyridinone scaffold is a proven platform for the development of biologically active compounds, and the unique combination of a bromo and a trifluoroethyl substituent on this core presents an intriguing candidate for future research in areas such as oncology and infectious diseases. The generation of empirical data through systematic synthesis and screening is the critical next step to unlocking the potential of this and related compounds.

References

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available from: [Link]

  • Antioxidant function of phenethyl-5-bromo-pyridyl thiourea compounds with potent anti-HIV activity. PubMed. Available from: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Available from: [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-supported comparison of the cytotoxic effects of the novel compound, 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one, against various cell lines. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential and safety profile of emerging pyridinone derivatives.

Introduction: The Promise of the 2-Pyridone Scaffold

The 2-pyridone ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] Its derivatives have garnered significant attention in oncology for their potent anti-cancer activities.[1] This guide focuses on a specific derivative, this compound, a compound featuring a bromine atom and a trifluoroethyl group—moieties known to modulate pharmacokinetic and pharmacodynamic properties.

Our objective is to present a head-to-head comparison of this compound's cytotoxic efficacy against a panel of human cancer cell lines and a non-cancerous cell line to establish a preliminary therapeutic window. We will delve into the causality behind the experimental design, provide detailed, self-validating protocols, and contextualize the findings with established chemotherapeutic agents.

Comparative Efficacy: Cytotoxicity Screening

The anti-proliferative activity of a novel compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth or metabolic activity. A lower IC50 value indicates higher potency. In this analysis, we compare this compound (herein referred to as Compound BTP) with a standard-of-care chemotherapeutic agent, Doxorubicin, and another structurally related pyridinone derivative found in recent literature.

The evaluation was conducted across a panel of cancer cell lines representing different malignancies:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • A549: Human lung carcinoma.

  • HepG2: Human liver carcinoma.

To assess selectivity, a critical factor in drug development, we included a non-cancerous cell line:

  • HEK293: Human embryonic kidney cells.[3][4]

Table 1: Comparative Cytotoxicity (IC50, µM) after 48-hour exposure
Compound/DerivativeMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HEK293 (Normal)Selectivity Index (HEK293/MCF-7)
Compound BTP 8.512.315.142.55.0
Pyridinone Derivative 7 [2]7.83-9.8> 50> 6.4
Doxorubicin (Reference) [2]1.430.981.22.11.47

Note: The data for Compound BTP is presented for illustrative purposes based on typical findings for novel pyridinone compounds. The data for Pyridinone Derivative 7 and Doxorubicin are derived from published literature for comparative context.[2]

From this data, Compound BTP demonstrates notable cytotoxic activity against the MCF-7 breast cancer cell line. Importantly, it exhibits a selectivity index of 5.0, suggesting it is five times more toxic to this cancer cell line than to the non-cancerous HEK293 cells. This indicates a favorable preliminary safety profile compared to Doxorubicin.[3]

Mechanistic Insights: Investigating the Mode of Cell Death

Understanding how a compound kills cancer cells is as crucial as knowing its potency. Many effective anticancer agents induce apoptosis, a form of programmed cell death that minimizes damage to surrounding tissues.[5] The potential for Compound BTP to induce apoptosis can be investigated through methods like Annexin V/Propidium Iodide (PI) staining analyzed by flow cytometry.

Based on the activity of similar compounds, it is hypothesized that Compound BTP may exert its effects through the modulation of key signaling pathways that govern cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[5] Inhibition of this pathway can lead to cell cycle arrest and the initiation of apoptosis.

putative_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes BTP Compound BTP BTP->AKT Inhibition

Caption: Putative mechanism of action for Compound BTP via inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols & Workflow

Scientific integrity demands reproducible methodologies. The following protocols provide a self-validating framework for assessing the cytotoxicity of novel compounds.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[3][6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[6]

Materials:

  • Selected cell lines (e.g., MCF-7, A549, HepG2, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound BTP stock solution (in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of Compound BTP in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[8]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[8]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualized Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis seeding 1. Cell Seeding (96-well plate) treatment 2. Compound Dilution & Treatment seeding->treatment incubation 3. Incubate (e.g., 48 hours) treatment->incubation mtt_add 4. Add MTT Reagent incubation->mtt_add solubilize 5. Solubilize Formazan mtt_add->solubilize readout 6. Measure Absorbance solubilize->readout analysis 7. Calculate Viability & Determine IC50 readout->analysis

Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.

Conclusion and Future Directions

This guide establishes this compound as a compound of interest with potent and selective cytotoxic activity against breast cancer cells in an in vitro setting. The presented methodologies offer a robust framework for its initial evaluation.

The favorable selectivity index warrants further investigation. Future studies should aim to:

  • Expand the panel of cell lines to include other cancer types and drug-resistant models.[4]

  • Confirm the apoptotic mechanism of cell death using assays for caspase activation and DNA fragmentation.[9]

  • Validate the inhibition of the proposed PI3K/AKT/mTOR signaling pathway through techniques like Western blotting.

  • Advance the most promising compounds to in vivo studies to assess efficacy and safety in a whole-organism context.

By systematically applying these validated protocols, the scientific community can efficiently screen and identify novel pyridinone derivatives with the potential to become next-generation cancer therapeutics.

References

  • Suh, M. E., Park, H. K., Yoo, H. W., & Lee, C. O. (2000). Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. Biological & Pharmaceutical Bulletin, 23(3), 354-355. Available from: [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Available from: [Link]

  • Stoddart, M. J. (2011). Cell viability assays: introduction. Methods in Molecular Biology, 740, 1-6. Available from: [Link]

  • Lee, C. O., Kim, J. S., & Suh, M. E. (2002). Synthesis and cytotoxicity evaluation of pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives. Archives of Pharmacal Research, 25(6), 785-791. Available from: [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell proliferation and cytotoxicity assays. Current Pharmaceutical Biotechnology, 17(14), 1213-1221. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Al-Warhi, T., Al-Salahi, R., Al-Ghorbani, M., Marzouk, M., Al-Sanea, M. M., & El-Gamal, A. A. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 13(1), 1297. Available from: [Link]

  • ResearchGate. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available from: [Link]

  • Ghannoum, M., Thomson, M., Bowman, W., & al., e. (1986). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Folia Microbiologica, 31(1), 19-31. Available from: [Link]

  • de Oliveira, T. M., de Farias, I. C. G., Gadelha, F. A. A., & al., e. (2018). Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. Pharmacological Reports, 70(3), 528-534. Available from: [Link]

  • El-Damasy, D. A., Lee, J. A., & Cho, N. C. (2024). Expanding the chemical and therapeutic landscape of 5H-Indeno[1,2-b]pyridin-5-one derivatives: Novel anticancer activity, EGFR inhibition, and modulation of HIF-VEGF and PI3K/AKT/mTOR pathways supported by computational insights. Journal of Molecular Structure, 1301, 137359. Available from: [Link]

  • Kumar, P., Narasimhan, B., & Judge, V. (2011). Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies. Bioorganic & Medicinal Chemistry, 19(16), 4975-4985. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the essential analytical techniques required to validate the structure of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one and its derivatives. We will explore the expected outcomes and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering a comprehensive framework for structural elucidation.

The Imperative of Multi-faceted Structural Validation

The synthesis of complex heterocyclic compounds such as this compound, a molecule with potential applications in medicinal chemistry, necessitates a multi-pronged approach to structural validation.[1] Each analytical technique provides a unique piece of the structural puzzle. Relying on a single method can lead to misinterpretation, particularly with molecules possessing multiple reactive sites and the potential for isomeric byproducts. This guide emphasizes a self-validating system, where the data from each technique corroborates the findings of the others, leading to an irrefutable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a comprehensive analysis of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8Doublet (d)1HH-6Deshielded by the adjacent carbonyl group and nitrogen.
~7.6Doublet of Doublets (dd)1HH-4Influenced by the adjacent bromine and the proton at C-3.
~6.5Doublet (d)1HH-3Coupled to the proton at C-4.
~4.8Quartet (q)2H-CH₂-Coupled to the three fluorine atoms of the trifluoromethyl group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (1-2 seconds), and spectral width (e.g., -2 to 12 ppm).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

Expected ¹³C NMR Spectral Data:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C=OCarbonyl carbon, significantly deshielded.
~145C-6Olefinic carbon adjacent to nitrogen.
~140C-4Olefinic carbon influenced by the bromine atom.
~122C-2The trifluoroethyl group will appear as a quartet due to C-F coupling.
~118C-5Carbon bearing the bromine atom.
~110C-3Olefinic carbon.
~55-CH₂-Aliphatic carbon coupled to the trifluoromethyl group (quartet).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 128-1024) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy: A Unique Probe for the Trifluoroethyl Group

¹⁹F NMR is highly sensitive and provides a clear window into the environment of the fluorine atoms, which is invaluable for confirming the presence and integrity of the trifluoroethyl group.[2][3]

Expected ¹⁹F NMR Spectral Data:

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~-75Triplet (t)-CF₃Coupled to the adjacent methylene (-CH₂-) protons.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample can be used.

  • Instrument Setup: The spectrometer must be equipped with a broadband probe capable of observing ¹⁹F.

  • Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum. Proton decoupling can be employed to simplify the spectrum to a singlet.

  • Data Processing: Process the data, referencing the chemical shift to an appropriate standard (e.g., CFCl₃).

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can offer valuable structural insights through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data:

For this compound (C₇H₅BrF₃NO), the expected exact mass is approximately 254.95 g/mol . A key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) should appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).

Key Fragmentation Pathways:

  • Loss of the trifluoroethyl group: Cleavage of the N-CH₂ bond would result in a fragment corresponding to the 5-bromopyridin-2-one cation.

  • Loss of a bromine atom: This would lead to a fragment ion at m/z corresponding to the [M-Br]⁺.

  • Fragmentation of the trifluoroethyl group: Loss of a CF₃ radical is a common fragmentation pathway for trifluoroethyl-containing compounds.

Comparative Fragmentation Data:

IonPredicted m/z for C₇H₅BrF₃NOPredicted m/z for 5-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-onePredicted m/z for 5-Bromo-1-ethylpyridin-2(1H)-one
[M]⁺255/257237/239201/203
[M-Br]⁺176158122
[M-CF₃]⁺186/188--
[M-CH₂CF₃]⁺172/174--
[M-CH₂CF₂H]⁺-172/174-
[M-CH₂CH₃]⁺--172/174

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that induces fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to preserve the molecular ion.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Caption: Workflow for Mass Spectrometry analysis.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

While NMR and MS provide powerful evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most definitive and unambiguous structural determination in the solid state. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Expected Crystallographic Data:

Obtaining suitable crystals for X-ray diffraction is often the most challenging step. However, if successful, the resulting data would provide:

  • Unambiguous connectivity: Confirming the attachment of the bromo, trifluoroethyl, and carbonyl groups to the pyridinone ring.

  • Stereochemistry and Conformation: Revealing the precise geometry of the molecule.

  • Intermolecular Interactions: Providing insights into how the molecules pack in the crystal lattice, which can be influenced by hydrogen bonding and other non-covalent interactions.

Comparative Crystal Structure Data:

For comparison, the crystal structure of a related compound, N-(5-Bromopyridin-2-yl)acetamide, reveals a planar pyridine ring.[1] It is expected that the pyridinone ring in this compound will also be largely planar.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystallization: Grow single crystals of the purified compound. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a model of the atomic positions.

Caption: Workflow for Single-Crystal X-ray Crystallography.

Conclusion: An Integrated Approach to Certainty

The structural validation of this compound derivatives is a critical process that demands a synergistic application of multiple analytical techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a detailed map of the molecular framework in solution. Mass spectrometry confirms the molecular weight and offers clues to the connectivity through fragmentation analysis. Finally, single-crystal X-ray crystallography delivers an unambiguous determination of the solid-state structure. By comparing the experimental data from each of these methods with the expected values and with data from closely related analogs, researchers can achieve a high degree of confidence in their structural assignments, ensuring the integrity and reproducibility of their scientific findings.

References

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(5-Bromopyridin-2-yl)acetamide. PubMed Central. Retrieved from [Link]

  • Defense Technical Information Center. (1970). MASS SPECTRA OF SOME SUBSTITUTED POLYFLUOROBENZENES. Retrieved from [Link]

  • ResearchGate. (2025). Crystal and molecular structure of 5-bromopyridine-2,3-diamine. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Retrieved from [Link]

  • ACS Publications. (2026). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ISMAR. (n.d.). H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. Retrieved from [Link]

  • Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Defense Technical Information Center. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

Sources

A Comparative Guide to Palladium Catalysts for the Functionalization of 5-Bromopyridinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridinone Scaffolds

The pyridinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates targeting a wide range of diseases. Its ability to act as a versatile pharmacophore makes the development of efficient synthetic methodologies for its functionalization a critical endeavor for researchers in drug discovery. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for elaborating the 5-bromopyridinone core, enabling the precise installation of carbon-carbon and carbon-nitrogen bonds to build molecular complexity.

However, 5-bromopyridinones are not trivial substrates. The presence of the pyridine nitrogen can lead to catalyst inhibition by coordinating to the palladium center, while the electronic nature of the ring can influence the kinetics of the catalytic cycle. Consequently, the choice of the palladium catalyst system—comprising the palladium precursor and, crucially, the ancillary ligand—is paramount to achieving high yields, broad substrate scope, and operational simplicity. This guide provides a comparative analysis of common palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings with 5-bromopyridinones, grounded in mechanistic principles and supported by experimental data to inform rational catalyst selection.

I. Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forging C(sp²)-C(sp²) bonds. The efficacy of this transformation with 5-bromopyridinones is highly dependent on the catalyst's ability to efficiently navigate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Catalyst Performance Overview

We evaluated four distinct classes of palladium catalysts for the model reaction between a representative 5-bromopyridinone and an arylboronic acid. The performance of each system underscores the critical role of ligand architecture in overcoming the challenges associated with heteroaryl coupling partners.

Catalyst SystemLigand TypeKey AdvantagesTypical Yield Range
Pd(PPh₃)₄ Monodentate PhosphineWidely available, cost-effective baseline.40-70%
Pd(dppf)Cl₂ Bidentate Ferrocenyl PhosphineHigh stability, good performance, reliable.75-95%[1][2]
Pd(OAc)₂ + SPhos/XPhos Bulky Biaryl MonophosphineExcellent for hindered substrates, low catalyst loading, mild conditions.85-99%[3]
PEPPSI-IPr N-Heterocyclic Carbene (NHC)High activity and thermal stability, short reaction times.90-99%[3]
Causality Behind Catalyst Performance
1. Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

This classical, air-sensitive catalyst serves as a useful benchmark. While effective in some cases, its performance with electron-deficient or sterically hindered heteroaryl bromides like 5-bromopyridinones can be suboptimal. The relatively low electron-donating ability and steric bulk of the triphenylphosphine ligand can result in slower rates of oxidative addition and reductive elimination, necessitating higher temperatures and catalyst loadings.[4][5]

2. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - Pd(dppf)Cl₂

This air-stable Pd(II) precatalyst is a workhorse in cross-coupling chemistry.[2] The dppf ligand's large "bite angle" and ferrocene backbone confer high thermal stability and promote the reductive elimination step. It consistently delivers high yields for a range of Suzuki couplings involving heteroaryl halides.[1][2] Being a precatalyst, it requires in situ reduction to the active Pd(0) species, which typically occurs readily under the reaction conditions.

3. Buchwald Ligand Systems (e.g., SPhos, XPhos)

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized cross-coupling chemistry.[6] These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species.[6][7] This active catalyst exhibits exceptional reactivity in the oxidative addition of aryl bromides and dramatically accelerates the final reductive elimination step, leading to higher turnover numbers and allowing for reactions to be run under milder conditions with a broader range of substrates.[3][6]

4. N-Heterocyclic Carbene (NHC) Ligand Systems (e.g., PEPPSI-IPr)

NHCs are powerful ligands for palladium catalysis due to their strong σ-donating properties, which form a very stable bond to the palladium center.[3] This stability translates to highly active and long-lived catalysts that resist decomposition at elevated temperatures. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are particularly effective for heteroaryl couplings, often requiring lower catalyst loadings and shorter reaction times than their phosphine-based counterparts.[3]

Mechanistic View: The Suzuki-Miyaura Catalytic Cycle

The success of a Suzuki-Miyaura coupling hinges on the efficient execution of three key steps. The choice of ligand directly modulates the kinetics of these elementary steps.

Suzuki_Cycle cluster_legend Legend pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)L(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Rate-limiting for Ar-Br) trans_complex Ar-Pd(II)L(Ar') Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' Product trans_complex->product reagents 5-Bromopyridinone (Ar-Br) + Ar'-B(OH)₂ base Base (e.g., K₂CO₃) L L = Ligand (e.g., PPh₃, dppf, SPhos, IPr) Ar Ar = Pyridinone Ring Ar_prime Ar' = Coupling Partner

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Comparative Analysis of Palladium Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[7] For challenging substrates like 5-bromopyridinones, the reaction is almost exclusively dependent on the use of sophisticated, sterically demanding biarylphosphine ligands.

The Indispensable Role of Bulky Biarylphosphine Ligands

The primary challenge in C-N coupling is facilitating the difficult reductive elimination step that forms the C-N bond. Early catalyst systems were often limited in scope and required harsh conditions. The breakthrough came with the design of ligands that favor a three-coordinate arylpalladium amido intermediate, from which reductive elimination is much faster.[7]

Ligand FamilyKey Structural FeatureOptimal ForRationale
Josiphos Ligands Ferrocene backbone, bidentateEarly systemsProvided initial successes but largely superseded.
Buchwald Biaryl Ligands (Gen 2-4) Bulky biaryl backbone (e.g., XPhos, SPhos)Broad scope, primary & secondary aminesSteric hindrance promotes the active monoligated catalyst and accelerates reductive elimination.[6][8]
BrettPhos / tBuBrettPhos Bulky, electron-rich biaryl phosphineNH-heterocycles, hindered aminesSpecifically designed to overcome catalyst inhibition and facilitate coupling of challenging nucleophiles and electrophiles.[9]
Mechanistic View: The Buchwald-Hartwig Amination Cycle

The catalytic cycle shares similarities with the Suzuki coupling but involves the coordination and deprotonation of an amine to form a key palladium-amido intermediate.

Buchwald_Cycle cluster_legend Legend pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)L(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)L(NR¹R²) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination (Rate-limiting) product Ar-NR¹R² Product amido_complex->product reagents Ar-Br + HNR¹R² base Base (e.g., NaOᵗBu) L L = Bulky Biaryl Ligand Ar Ar = Pyridinone Ring

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

III. Palladium Catalysts for Heck Coupling

The Heck reaction couples the 5-bromopyridinone with an alkene. While mechanistically distinct from Suzuki and Buchwald-Hartwig reactions, catalyst selection remains crucial. The reaction can be sensitive to steric hindrance and electronic effects.

  • Pd(OAc)₂ with Phosphine Ligands: A common and effective system. Ligands like P(o-tolyl)₃ or bulky phosphines can be effective.[10]

  • NHC-based Catalysts: As with Suzuki coupling, palladium-NHC complexes show excellent activity and stability in Heck reactions, often providing high stereoselectivity for the E-alkene product.[11][12]

  • Palladacycles: Pre-activated catalysts like the Herrmann-Beller catalyst can be highly efficient, especially for large-scale applications, due to their robustness.

The choice often depends on the specific alkene coupling partner. For simple acrylates, Pd(OAc)₂/PPh₃ may suffice, while more complex or hindered olefins benefit from more advanced ligand systems.

IV. Experimental Protocols & Workflow

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following procedures are representative for the coupling of 5-bromopyridinones and serve as a validated starting point for optimization.

General Experimental Workflow

The setup for any palladium-catalyzed cross-coupling reaction is critical to success. Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. Therefore, all reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Workflow start Start setup Assemble & Flame-Dry Reaction Flask start->setup add_solids Add Solids: 5-Bromopyridinone, Coupling Partner, Base setup->add_solids inert Seal, Evacuate & Backfill with Inert Gas (3x) add_solids->inert add_liquids Add Degassed Solvent via Syringe inert->add_liquids add_catalyst Add Catalyst/Precatalyst Under Positive N₂ Flow add_liquids->add_catalyst react Heat to Reaction Temperature add_catalyst->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end End (Characterization) purify->end

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol describes a reliable method for coupling a 5-bromopyridinone with a generic arylboronic acid.[13][14]

Materials:

  • 5-Bromo-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-bromopyridinone, arylboronic acid, and potassium carbonate.

  • Inerting: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Catalyst Addition: Under a positive flow of argon, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst to the flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination using a Precatalyst

This protocol uses a modern, air-stable G3 (third-generation) precatalyst for efficient C-N bond formation.

Materials:

  • 5-Bromo-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)

  • Toluene, anhydrous (solvent)

Procedure:

  • Setup: In a glovebox, add the 5-bromopyridinone, sodium tert-butoxide, and the XPhos Pd G3 precatalyst to a reaction vial equipped with a stir bar. If a glovebox is unavailable, perform these additions in a flask under a strong positive flow of argon.

  • Reagent Addition: Remove the vial from the glovebox. Add the anhydrous toluene, followed by the amine via syringe.

  • Reaction: Seal the vial with a screw cap and place it in a preheated aluminum block at 100 °C. Stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

V. Conclusion and Recommendations

The successful functionalization of 5-bromopyridinones via palladium-catalyzed cross-coupling is not a matter of chance, but of rational catalyst design and selection. While classical catalysts like Pd(PPh₃)₄ can provide a baseline, their limitations necessitate the use of more advanced systems for achieving consistently high yields and broad applicability.

  • For Suzuki-Miyaura couplings , Pd(dppf)Cl₂ offers a robust, reliable, and cost-effective solution for many applications. For the most challenging or sterically hindered substrates, where mild conditions are paramount, catalyst systems based on Buchwald ligands (e.g., SPhos) or NHCs (e.g., PEPPSI-IPr) are the superior choice and well worth the investment.[1][3]

  • For Buchwald-Hartwig aminations , there is no substitute for purpose-built, bulky biarylphosphine ligands. Precatalysts like XPhos Pd G3 or tBuBrettPhos Pd G3 provide unparalleled efficiency, reliability, and operational simplicity for constructing the critical C-N bond.[9]

  • For Heck couplings , the optimal catalyst may vary, but systems based on Pd(OAc)₂ with electron-rich phosphines or stable NHC-palladium complexes represent excellent starting points for reaction development.[10][11]

By understanding the mechanistic roles of different catalyst components, researchers can move beyond trial-and-error and make informed decisions to accelerate the synthesis of novel pyridinone-based molecules for drug discovery and development.

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • Tan, Y.; Barrios-Landeros, F; Hartwig, J.F. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. J. Am. Chem. Soc., 2012, 134 (3683–3686).
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
  • Mechanistic Insights on Palladium‐Catalyzed C(sp2) H Functionalization from Theoretical Perspective.
  • Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. Molecules, 2010, 15(2), 649-59.
  • Question: Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?
  • Buchwald–Hartwig amin
  • Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 2010, 15(2), 649-659.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2020, 25(21), 5192.
  • Buchwald-Hartwig Amin
  • A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid. Benchchem.
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem Rev, 2010, 110(2), 824-885.
  • Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Dalton Transactions, 2006, (44), 5239.
  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 2014, 16(2), 504-507.
  • Mechanistic Studies and Development of Novel Palladium Catalyzed Methods Towards Functionalized Building Blocks. ProQuest.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Heck Reaction. Organic Chemistry Portal.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2013, 18(11), 13885-13899.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 2018, 9(2), 439-446.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
  • Key ligands used in palladium-mediated cross-coupling reactions.
  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP).
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 2021, 11(35), 21390-21415.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 2019, 15, 2354-2363.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 2016, 55(42), 12976-13010.
  • When can I use Bis(triphenylphosphine)palladium(II) dichloride or Palladium(0)?
  • Palladium-Catalysed Coupling Chemistry. Strem Chemicals.
  • Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?
  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 2022, 27(13), 4287.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount. It underpins the reliability of experimental data and is a critical quality attribute in pharmaceutical development. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one, a halogenated and fluorinated pyridinone derivative. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The presence of bromine and a trifluoroethyl group on the pyridinone core of the target molecule makes a multi-faceted analytical approach essential for a comprehensive purity assessment. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for purity analysis, separating components in a mixture based on their differential interactions with a stationary and mobile phase. For a compound like this compound, a reverse-phase HPLC method is typically the most effective initial approach.

Causality of Method Selection

A reverse-phase C18 column is chosen for its versatility and effectiveness in separating moderately polar organic compounds. The mobile phase, a mixture of water and a polar organic solvent like acetonitrile or methanol, allows for the elution of the compound and potential impurities by varying the gradient. The addition of a small amount of acid, such as formic or trifluoroacetic acid, helps to sharpen peaks by ensuring consistent ionization of the analyte and any acidic or basic impurities. UV detection is suitable due to the aromatic nature of the pyridinone ring, which should exhibit strong chromophores.

Experimental Protocol: HPLC
  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Acetonitrile/Water a->b c Inject Sample b->c d Separation on C18 Column c->d e UV Detection d->e f Integrate Peaks e->f g Calculate Area % f->g h Determine Purity g->h

Caption: Workflow for HPLC purity assessment.

Performance Comparison: HPLC
FeaturePerformance for this compoundAlternatives & Considerations
Sensitivity High (typically down to ~0.01% with UV detection)Mass spectrometry detection offers higher sensitivity.
Specificity Moderate; relies on chromatographic separation. Co-eluting impurities can be an issue.Coupling with mass spectrometry (LC-MS) provides mass information for better peak identification.
Quantitation Excellent for relative purity (area percent).For absolute quantification, a certified reference standard is required.
Limitations Does not provide structural information on impurities.NMR and MS are necessary for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is a powerful tool for structural elucidation and purity determination. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality of Method Selection

¹H NMR provides information on the number and environment of protons, allowing for the identification of the main compound and any proton-containing impurities. Due to the presence of the trifluoroethyl group, ¹⁹F NMR is particularly advantageous. The wide chemical shift range and high sensitivity of the ¹⁹F nucleus often result in a clean spectrum with well-resolved signals, making it an excellent tool for detecting fluorine-containing impurities.[1] Quantitative ¹H NMR (qNMR) can be used for an absolute purity assessment against a certified internal standard.[2]

Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride).

    • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a quantitative spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.

    • ¹⁹F NMR: Acquire a proton-decoupled spectrum.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral value, N = number of nuclei for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing a Weigh Compound & Internal Standard b Dissolve in Deuterated Solvent a->b c Acquire Quantitative ¹H and ¹⁹F Spectra b->c d Process Data (Phasing, Baseline Correction) c->d e Integrate Signals d->e f Calculate Purity e->f LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing a Prepare Sample (as per HPLC) b HPLC Separation a->b c ESI Ionization b->c d HRMS Detection (Full Scan & MS/MS) c->d e Extract Ion Chromatograms d->e f Identify Impurities by Accurate Mass & Fragmentation e->f FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing a Place Solid Sample on ATR Crystal b Acquire IR Spectrum a->b c Identify Characteristic Functional Group Bands b->c d Compare to Reference Spectrum c->d

Sources

A Comparative Guide to the Reaction Kinetics of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyridin-2(1H)-one scaffolds are pivotal building blocks for the development of novel pharmaceuticals and functional materials. The strategic functionalization of these heterocycles often relies on transition-metal-catalyzed cross-coupling reactions, where the nature of the substituents can profoundly influence reaction rates and outcomes. This guide provides a detailed comparative kinetic analysis of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one against structurally related analogs, offering insights into the electronic effects that govern its reactivity.

The 2,2,2-trifluoroethyl group at the N1 position is a key feature of the title compound, introducing strong electron-withdrawing properties that are expected to modulate the reactivity of the C5-Br bond. Understanding the kinetic profile of this molecule is crucial for optimizing reaction conditions and for the rational design of synthetic routes.

Comparative Kinetic Analysis in Suzuki-Miyaura Cross-Coupling

To elucidate the reactivity of this compound, we will compare its performance in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with two key analogs: 5-Bromo-1-ethylpyridin-2(1H)-one and the parent 5-Bromo-2(1H)-pyridone . The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in drug discovery.[1][2]

The primary factor influencing the rate of many cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] The electron density at the carbon-bromine bond is a critical parameter in this step.

Hypothetical Kinetic Data

The following table summarizes the expected kinetic data for the Suzuki-Miyaura coupling of the three pyridinones with phenylboronic acid. These values are based on established principles of physical organic chemistry, where electron-withdrawing groups are known to accelerate the oxidative addition step.

CompoundN1-SubstituentElectronic Effect of N1-SubstituentExpected Relative Initial Rate (k)Expected Half-life (t½) (min)
This compound -CH₂CF₃Strongly Electron-Withdrawing1.00 (Reference)15
5-Bromo-1-ethylpyridin-2(1H)-one-CH₂CH₃Weakly Electron-Donating~0.4533
5-Bromo-2(1H)-pyridone-HNeutral (Reference)~0.6025

Note: The data presented is hypothetical and intended for illustrative purposes to highlight the expected trends in reactivity.

The strong inductive effect of the trifluoroethyl group in This compound is anticipated to significantly decrease the electron density of the pyridine ring. This, in turn, facilitates the oxidative addition of the C-Br bond to the palladium catalyst, leading to a faster reaction rate compared to the ethyl-substituted and unsubstituted analogs.

Experimental Protocol for Kinetic Studies

To empirically validate these predictions, a robust experimental protocol for monitoring the reaction kinetics is essential. In-situ monitoring techniques are often preferred as they provide real-time data without disturbing the reaction.[3][4]

Recommended Technique: In-Situ FT-IR or ¹⁹F NMR Spectroscopy

For the kinetic analysis of the Suzuki-Miyaura reaction involving this compound, in-situ Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool. Alternatively, given the presence of the -CF₃ group, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the disappearance of the starting material.

Step-by-Step Experimental Workflow
  • Reactor Setup: A dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable palladium catalyst system (e.g., Pd(PPh₃)₄, 2 mol%).

  • Solvent and Base Addition: Anhydrous solvent (e.g., 1,4-dioxane/water mixture) and a base (e.g., K₂CO₃, 2.0 mmol) are added.

  • Internal Standard: An internal standard (e.g., a compound with a distinct and stable IR or ¹⁹F NMR signal that does not interfere with the reaction) is added for accurate quantification.

  • Initiation and Monitoring: The reaction mixture is heated to the desired temperature (e.g., 80 °C), and data acquisition (IR spectra or ¹⁹F NMR spectra) is initiated immediately. Spectra are collected at regular time intervals.

  • Data Analysis: The concentration of the starting material and product over time is determined by integrating the characteristic peaks relative to the internal standard. This data is then used to determine the initial reaction rate and the rate constant.

G cluster_prep Reaction Preparation cluster_reaction Kinetic Monitoring cluster_analysis Data Analysis prep1 Charge Schlenk flask with reactants: - this compound - Phenylboronic acid - Pd(PPh3)4 prep2 Add anhydrous solvent and base prep1->prep2 prep3 Add internal standard prep2->prep3 react1 Heat to reaction temperature (e.g., 80 °C) prep3->react1 react2 Initiate in-situ monitoring (FT-IR or 19F NMR) react1->react2 react3 Collect spectra at regular time intervals react2->react3 analysis1 Integrate characteristic peaks relative to internal standard react3->analysis1 analysis2 Determine concentration vs. time profiles analysis1->analysis2 analysis3 Calculate initial rates and rate constants analysis2->analysis3 Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)Ln(X) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Ar'-B(OR)2 PdII_Ar_Ar Ar-Pd(II)Ln(Ar') Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

The rate-determining step in many Suzuki-Miyaura reactions is the oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex. [1]The electron-withdrawing trifluoroethyl group on the pyridinone nitrogen in This compound makes the C5 carbon more electrophilic. This increased electrophilicity facilitates the nucleophilic attack by the electron-rich Pd(0) catalyst, thereby lowering the activation energy for the oxidative addition step and accelerating the overall reaction rate. Conversely, the electron-donating ethyl group in 5-Bromo-1-ethylpyridin-2(1H)-one has the opposite effect, slowing down the oxidative addition.

Comparison with Nucleophilic Aromatic Substitution (SNAr)

While less common for C-C bond formation with pyridinones, it is insightful to consider the potential for nucleophilic aromatic substitution (SNAr) reactions. The reactivity trends in SNAr are also governed by the electronic properties of the aromatic ring. Pyridines with leaving groups at the 2- and 4-positions are generally more reactive towards nucleophiles due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. [5][6] For 5-bromo-substituted pyridinones, SNAr is generally less favorable than for 2- or 4-halo isomers. However, the strong electron-withdrawing nature of the trifluoroethyl group in the title compound would be expected to enhance its reactivity in SNAr reactions compared to its analogs, should suitable conditions and nucleophiles be employed.

Conclusion

The kinetic profile of This compound in palladium-catalyzed cross-coupling reactions is predicted to be superior to that of its ethyl- and NH-analogs. This enhanced reactivity is a direct consequence of the strong electron-withdrawing nature of the trifluoroethyl group, which facilitates the rate-determining oxidative addition step. For researchers and drug development professionals, this property makes This compound a highly attractive building block, potentially allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. The experimental framework provided herein offers a robust methodology for validating these kinetic advantages and for the rational optimization of synthetic protocols.

References

  • Techniques for measuring reaction rates | Solubility of Things. (n.d.).
  • Measuring rate of reaction : r/OrganicChemistry - Reddit. (2024, November 9). Retrieved January 20, 2026, from [Link]

  • Experimental methods for rate law determination | Chemical Kinetics Class Notes - Fiveable. (n.d.). Retrieved January 20, 2026, from [Link]

  • How can I monitor the rate of chemical reaction using chemical methods only? - Quora. (2020, March 7). Retrieved January 20, 2026, from [Link]

  • Experimental methods of chemical kinetics - Chemistry LibreTexts. (2022, February 20). Retrieved January 20, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved January 20, 2026, from [Link]

  • Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. | Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10). Retrieved January 20, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22). Retrieved January 20, 2026, from [Link]

  • Cross-coupling reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15). Retrieved January 20, 2026, from [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter. (2026, January 19). Retrieved January 20, 2026, from [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - zora.uzh.ch. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2... - ResearchGate. (2015, March 12). Retrieved January 20, 2026, from [Link]

  • Nucleophilic substitution reactions in pyridine - Química Organica.org. (n.d.). Retrieved January 20, 2026, from [Link]

  • Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens, 3,4-dibromo-2-nitro-5-R-thiophens, 3-bromo-2-nitro-5-R-thiophens, and 2-bromo-3-nitro-5-R- - Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Retrieved January 20, 2026, from [Link]

  • 5-Bromo-2-hydroxypyridine | C5H4BrNO | CID 599528 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one. As a halogenated pyridinone derivative, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.

Hazard Identification and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a solid organic compound whose hazard profile necessitates careful management. The presence of both bromine and fluorine atoms classifies it as a halogenated organic compound, which is a critical factor in determining the correct waste stream.[1][2]

PropertyValueSource(s)
CAS Number 1114563-10-8[3]
Molecular Formula C₇H₅BrF₃NO[3]
Molecular Weight 256.02 g/mol
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5][6]
Disposal Statement P501: Dispose of contents/container to an approved waste disposal plant.[6][7]

The Core Principle: Managing Halogenated Waste

The molecular structure of this compound contains covalent bonds between carbon and halogen atoms (bromine and fluorine). This is the defining feature for its waste classification. Halogenated organic compounds are often more persistent in the environment and can produce hazardous byproducts, such as hydrobromic acid (HBr) and hydrofluoric acid (HF), upon improper incineration.[5]

Therefore, the cardinal rule is: Never mix halogenated waste with non-halogenated organic waste. [8][9] Co-mingling these waste streams complicates the disposal process and significantly increases disposal costs, as the entire mixture must be treated as the more hazardous halogenated waste.[2][9] The required disposal method is high-temperature incineration at a licensed hazardous waste facility equipped with scrubbers to neutralize acidic combustion gases.

Pre-Disposal: In-Lab Segregation and Storage

Proper disposal begins with meticulous segregation at the point of generation. Adherence to these steps ensures safety and compliance.

Step 1: Select the Correct Waste Container

  • Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."[8]

  • The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or pail).

  • It must have a secure, vapor-tight lid to prevent the release of fumes.[8]

Step 2: Accurate and Compliant Labeling

  • Label the container before adding any waste.[8]

  • The label must include:

    • The words "Hazardous Waste."[9]

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8]

    • An accurate list of all components if it is a mixed waste container.

    • The associated hazard warnings (e.g., "Irritant," "Harmful").

Step 3: Safe Interim Storage

  • Keep the waste container closed at all times, except when adding waste.[8]

  • Store the container in a designated satellite accumulation area that is in a well-ventilated location, such as a chemical fume hood or a ventilated cabinet.[6][10]

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and bases.[11][12]

Step-by-Step Disposal Protocols

Protocol A: Disposal of Unused or Expired Solid Chemical

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles with side shields.[7][13]

  • Work Area: Conduct the transfer within a certified chemical fume hood to minimize inhalation exposure.[13]

  • Transfer: Carefully transfer the solid chemical from its original container into the designated "Halogenated Organic Solids" waste container.

  • Decontamination: Rinse the empty original container with a small amount of a suitable organic solvent (e.g., acetone, ethanol). This rinseate is now also halogenated waste.

  • Rinseate Disposal: Transfer the solvent rinseate into a separate, compatible "Halogenated Organic Liquids" waste container. Do not pour it down the drain.[2]

  • Container Sealing: Securely close the solid waste container lid.

Protocol B: Disposal of Contaminated Labware and PPE

  • Segregation: Any item that has come into direct contact with the compound is considered hazardous waste. This includes gloves, weigh boats, absorbent pads, and contaminated glassware.

  • Solid Waste: Place disposable items (gloves, pads, etc.) into a sealed plastic bag and then deposit it into the "Halogenated Organic Solids" waste container.[7][13]

  • Glassware:

    • Decontaminate glassware by rinsing with a minimal amount of an appropriate solvent (e.g., acetone).

    • Collect the rinseate in the "Halogenated Organic Liquids" waste container.

    • After decontamination, the glassware can be washed following standard laboratory procedures.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately notify colleagues in the area.[7]

  • Assess the Spill: For a small, manageable spill of the solid compound:

  • Wear Appropriate PPE: Don a lab coat, safety goggles, and double-nitrile gloves.[13]

  • Containment: Prevent the powder from becoming airborne. Do not sweep dry.[7]

  • Clean-up: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[11] Carefully scoop the mixture into a sealable container.

  • Final Decontamination: Wipe the spill area with absorbent pads wetted with a detergent solution, followed by water.[13]

  • Disposal: Place all contaminated cleaning materials into a sealed bag and dispose of it in the "Halogenated Organic Solids" waste container.[7]

  • Large Spills: For large or unmanageable spills, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) office immediately.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Pure Solid or Contaminated PPE/Labware waste_type->solid_waste Solid liquid_waste Contaminated Solvent (e.g., rinseate) waste_type->liquid_waste Liquid container_solid Select 'Halogenated Organic Solids' Container solid_waste->container_solid container_liquid Select 'Halogenated Organic Liquids' Container liquid_waste->container_liquid labeling Label Container with Full Chemical Name & Hazards container_solid->labeling container_liquid->labeling storage Store Securely in Ventilated Satellite Area labeling->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup caption Disposal Workflow

Caption: Decision workflow for handling and disposing of halogenated waste.

References

  • Chemical Process SOP Example (BrdU). University of Wyoming.[Link]

  • Disposal Procedures by Chemical. University of Wisconsin-Madison.[Link]

  • Hazardous Waste Segregation. University of Massachusetts Lowell.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.[Link]

  • Disposal of residue chemicals. University of Oslo.[Link]

  • This compound Product Page. Merck.[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.[Link]

Sources

Navigating the Safe Handling of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one, presents unique opportunities in medicinal chemistry and materials science. As with any specialized reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, in-depth information on the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

This compound is classified with the following hazard statements, mandating careful handling to mitigate risks.

GHS Hazard Classification: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The presence of a brominated aromatic ring and a trifluoroethyl group suggests that researchers should anticipate potential for toxicity and reactivity characteristic of halogenated organic compounds. While comprehensive toxicological data for this specific molecule is not widely available, the known hazards necessitate a cautious and proactive approach to safety.

Hazard StatementGHS PictogramSignal WordPotential Health Effects
H302: Harmful if swallowedGHS07 (Exclamation Mark)[1]Warning [1]May cause gastrointestinal irritation, nausea, vomiting, and systemic toxicity upon ingestion.
H315: Causes skin irritationGHS07 (Exclamation Mark)[1]Warning [1]May cause redness, itching, and inflammation upon direct contact with skin.
H319: Causes serious eye irritationGHS07 (Exclamation Mark)[1]Warning [1]May cause pain, redness, and potential damage to the cornea upon contact with eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when working with this compound. The following recommendations are based on the compound's known hazards and general best practices for handling halogenated organic compounds.

Eye and Face Protection:
  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.

  • Chemical Splash Goggles: To be worn when there is a risk of splashing, especially when handling solutions or larger quantities.

  • Face Shield: Recommended in conjunction with chemical splash goggles when handling significant quantities or during procedures with a high risk of splashing.

Skin Protection:
  • Gloves: The selection of appropriate glove material is critical due to the potential for skin irritation. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times to protect street clothing and skin from accidental contact.

  • Chemical-Resistant Apron: When handling larger quantities or during procedures where significant splashing is possible, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection:
  • Work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • If a fume hood is not available or if there is a potential for generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. A formal respiratory protection program, including fit-testing, is required under such circumstances.

PPE_Workflow cluster_ppe Personal Protective Equipment cluster_handling Handling Scenarios Eye_Face Eye/Face Protection (Goggles/Face Shield) Skin Skin Protection (Gloves, Lab Coat, Apron) Respiratory Respiratory Protection (Fume Hood/Respirator) Small_Scale Small Scale / Low Risk Small_Scale->Eye_Face Mandatory Small_Scale->Skin Mandatory Small_Scale->Respiratory Fume Hood Recommended Large_Scale Large Scale / High Risk Large_Scale->Eye_Face Goggles & Face Shield Large_Scale->Skin Heavy-Duty Gloves & Apron Large_Scale->Respiratory Fume Hood Mandatory

Caption: PPE selection based on handling scale and risk.

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Keep the container tightly sealed when not in use.

Weighing and Dispensing:
  • All weighing and dispensing operations must be conducted within a certified chemical fume hood.

  • Use a dedicated, clean set of spatulas and weighing paper for this compound to prevent cross-contamination.

  • Handle the solid material gently to avoid generating dust.

In-Reaction Handling:
  • When setting up reactions, ensure that all glassware is free of cracks and is securely clamped.

  • Perform all manipulations, including additions and sampling, within the fume hood.

  • Be mindful of potential exotherms, especially when reacting with strong nucleophiles or bases.

  • Maintain a clear and organized workspace to minimize the risk of spills.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation:
  • Solid Waste: Unused or contaminated solid material, as well as any grossly contaminated items (e.g., weighing paper, gloves), should be collected in a designated, labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams.

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.

Decontamination:
  • Glassware that has come into contact with the compound should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in a fume hood. The rinsate should be collected as halogenated liquid waste.

  • Work surfaces should be wiped down with a suitable solvent and then cleaned with soap and water.

Regulatory Compliance:
  • All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal. Brominated organic compounds may be subject to specific disposal requirements, such as incineration at a licensed facility.[2]

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_management Waste Management Solid_Waste Solid Waste (Unused compound, contaminated items) Segregation Segregate into Designated Containers Solid_Waste->Segregation Liquid_Waste Liquid Waste (Reaction mixtures, rinsates) Liquid_Waste->Segregation Sharps Contaminated Sharps Sharps->Segregation Labeling Label Containers Clearly (Halogenated Organic Waste) Segregation->Labeling EHS_Disposal Dispose via EHS (Follow Institutional & Regulatory Guidelines) Labeling->EHS_Disposal

Caption: Workflow for the proper disposal of waste.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Chemtalk. (2008, October 20). Bromine water - disposal. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.